8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-17-13(10-18)14(16-15(11)17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSALGGPQFYDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374980 | |
| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524724-72-9 | |
| Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of a robust and widely adopted synthetic route for this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2][3] The introduction of a carbaldehyde group at the 3-position provides a reactive handle for further molecular elaboration, making this target compound a key intermediate in the synthesis of more complex molecules.[4] This document details a reliable two-step synthetic strategy, beginning with the construction of the 8-Methyl-2-phenylimidazo[1,2-a]pyridine core, followed by regioselective formylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and present key analytical data, offering researchers a complete and actionable guide for laboratory synthesis.
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle of significant interest due to its prevalence in a wide array of therapeutic agents.[1][5] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antiviral, antiulcer, and anticancer properties.[5] The structural rigidity and specific electronic properties of this scaffold make it an ideal framework for designing molecules that can effectively interact with biological targets.
The target molecule, this compound (Molecular Formula: C₁₅H₁₂N₂O, Molecular Weight: 236.27 g/mol ), is of particular importance.[4] The aldehyde functional group at the C3 position is a versatile synthetic handle, susceptible to a variety of chemical transformations such as nucleophilic addition, oxidation, and condensation reactions.[4] This allows for the diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the development of novel materials.[4]
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target compound is most logically approached via a two-step sequence. The core heterocyclic system is constructed first, followed by the introduction of the aldehyde functionality. This strategy is predicated on the high reactivity of the C3 position of the imidazo[1,2-a]pyridine ring towards electrophilic substitution.
Our retrosynthetic analysis disconnects the target molecule at the C3-aldehyde bond, pointing to a formylation reaction on the 8-Methyl-2-phenylimidazo[1,2-a]pyridine precursor. This precursor, in turn, can be disconnected via the N1-C2 and N-C8a bonds, leading back to two commercially available starting materials: 2-amino-3-methylpyridine and a two-carbon electrophilic synthon, such as 2-bromo-1-phenylethanone.
Figure 2: Mechanism of imidazo[1,2-a]pyridine core formation.
Experimental Protocol: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol is a representative procedure adapted from established methodologies. [5] Materials & Reagents:
-
2-Amino-3-methylpyridine (also known as 2-amino-3-picoline) [6]* 2-Bromo-1-phenylethanone (phenacyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol (15 mL/mmol), add 2-bromo-1-phenylethanone (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 8-Methyl-2-phenylimidazo[1,2-a]pyridine as a solid.
Table 1: Summary of Reaction Parameters for Core Synthesis
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Base | Sodium Bicarbonate | Used during workup to neutralize HBr byproduct, facilitating product isolation. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion as monitored by TLC. |
| Purification | Recrystallization/Chromatography | Effective for removing unreacted starting materials and byproducts. |
Part II: Vilsmeier-Haack Formylation of the Core
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. [7][8]The imidazo[1,2-a]pyridine system is sufficiently electron-rich to undergo this electrophilic substitution, with a strong regioselective preference for the C3 position.
Principle and Mechanism
The reaction involves two key stages. First, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from the reaction of a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). [7][9]This iminium ion is the active electrophile.
In the second stage, the electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product. [7]
Figure 3: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on a procedure described for the formylation of a similar substrate, 2-phenylimidazo[1,2-a]pyridine. [10] Materials & Reagents:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent. Cool a mixture of DMF (approx. 3 eq) to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, approx. 3 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0-5 °C after the addition is complete.
-
Dissolve the 8-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of chloroform or DMF and add it to the freshly prepared Vilsmeier reagent.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux (or as specified by literature, e.g., 6 hours). [10]Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or cold aqueous NaOH until the pH is basic (~8-9).
-
A precipitate of the product should form. Collect the solid by vacuum filtration. Alternatively, extract the product with dichloromethane (3 x 25 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound, which is typically a yellow solid. [4]
Characterization and Physicochemical Properties
The final product is a stable, solid compound at room temperature. [4] Table 2: Physicochemical and Spectroscopic Data for the Target Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Physical State | Yellow Solid | [4] |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton (CHO) expected ~10.0 ppm; Aromatic protons ~7.0-8.5 ppm; Methyl protons (CH₃) ~2.5 ppm. | Inferred from related structures. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (C=O) expected ~185 ppm. | Inferred from related structures. |
| UV-Vis Absorption | Primary band ~250-260 nm; Secondary band ~280-360 nm. | [4]|
Alternative Synthetic Approaches
While the described two-step synthesis is robust, it is important for researchers to be aware of alternative strategies.
-
Multicomponent Reactions (MCRs): One-pot reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can construct the imidazo[1,2-a]pyridine core from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step. [11][12][13]While highly efficient, this approach would yield a 3-amino substituted product, requiring further steps to install the aldehyde.
-
Transition-Metal Catalysis: Modern methods involving palladium or copper catalysis, such as the Sonogashira coupling, can be employed to build the core structure, offering different substrate scopes and functional group tolerances. [14][15][16]
Conclusion
The synthesis of this compound is reliably achieved through a sequential strategy involving the cyclocondensation of 2-amino-3-methylpyridine with an α-haloketone, followed by a regioselective Vilsmeier-Haack formylation. This approach utilizes well-understood, high-yielding reactions and readily available starting materials. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient production of this versatile chemical intermediate.
References
-
IUCr. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available from: [Link]
-
NIH. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. Available from: [Link]
-
Taylor & Francis Online. Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Available from: [Link]
-
Taylor & Francis Online. Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Available from: [Link]
-
IUCr Journals. Synthesis and structural investigation of salts of 2‐amino‐3‐methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available from: [Link]
-
ResearchGate. Synthetic routes for access to imidazo[1,2‐a]pyridines 5. Available from: [Link]
-
ResearchGate. Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. Available from: [Link]
-
ResearchGate. 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings | Request PDF. Available from: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
Alpha Chemika. 2-AMINO-3-METHYLPYRIDINE For Synthesis. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
ACS Publications. Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
NIH. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Available from: [Link]
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]
-
Sci-Hub. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
NIH. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC. Available from: [Link]
-
NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 524724-72-9 [smolecule.com]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AMINO-3-METHYLPYRIDINE For Synthesis | Lab chemical manufacturer, Lab chemicals exporter, Laboratory Chemicals, Laboratory chemicals manufacturer, Lab chemical distributors, Lab chemical supplier, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sci-Hub. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation / Synlett, 1998 [sci-hub.sg]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Formation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including hypnotic, anti-cancer, antiviral, and anti-inflammatory properties.[1] The title compound, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, is a key intermediate in the synthesis of more complex molecules, with the aldehyde group at the C3 position providing a reactive handle for further functionalization. This guide provides a detailed technical overview of the mechanistic pathways and experimental protocols for its synthesis.
Synthetic Strategy: A Two-Step Approach
The formation of this compound is most effectively achieved through a two-step synthetic sequence:
-
Step 1: Construction of the Imidazo[1,2-a]pyridine Core via a modified Tschitschibabin condensation reaction.
-
Step 2: C3-Formylation through a Vilsmeier-Haack reaction.
This strategy allows for the efficient and regioselective synthesis of the target molecule.
Part 1: Synthesis of the 8-Methyl-2-phenylimidazo[1,2-a]pyridine Core
The initial step involves the construction of the fused bicyclic system. This is achieved through the reaction of a substituted 2-aminopyridine with an α-haloketone.
Mechanism of Core Formation: Modified Tschitschibabin Condensation
The reaction proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
-
Nucleophilic Substitution: The exocyclic nitrogen of 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone. This results in the displacement of the bromide ion and the formation of an N-(phenacyl)-2-amino-3-methylpyridinium intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the phenacyl group. This intramolecular cyclization forms a five-membered dihydropyranol ring fused to the pyridine ring.
-
Dehydration: The resulting intermediate readily undergoes dehydration to yield the aromatic 8-Methyl-2-phenylimidazo[1,2-a]pyridine.
Caption: Mechanism of 8-Methyl-2-phenylimidazo[1,2-a]pyridine formation.
Experimental Protocol: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a reported procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines.
Materials:
-
2-amino-3-methylpyridine
-
2-bromoacetophenone (phenacyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aqueous ethanol (1:1 v/v)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-3-methylpyridine (1.0 mmol) in aqueous ethanol (10 mL, 1:1 v/v), add 2-bromoacetophenone (1.0 mmol).
-
Add DBU (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-Methyl-2-phenylimidazo[1,2-a]pyridine as a white solid.
Part 2: C3-Formylation via Vilsmeier-Haack Reaction
The final step in the synthesis is the introduction of a carbaldehyde group at the C3 position of the imidazo[1,2-a]pyridine ring. The Vilsmeier-Haack reaction is a highly effective method for this transformation.
Mechanism of Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 8-Methyl-2-phenylimidazo[1,2-a]pyridine attacks the electrophilic Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.
-
Hydrolysis: Subsequent hydrolysis of the iminium intermediate during aqueous workup yields the final product, this compound.[4]
Caption: Mechanism of Vilsmeier-Haack formylation at the C3 position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from a well-established procedure for the formylation of 2-phenylimidazo[1,2-a]pyridine.[5]
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF, 2.6 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.6 equivalents) to the cooled DMF with stirring.
-
To this mixture, add 8-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction mixture to 0 °C and neutralize it with a saturated solution of sodium carbonate (Na₂CO₃).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Catalyst/Promoter | Temperature | Time (h) | Yield (%) |
| 1 | Core Synthesis | 2-amino-3-methylpyridine, 2-bromoacetophenone | Aqueous ethanol (1:1) | DBU | Room Temp. | 2-4 | ~69% |
| 2 | Formylation | 8-Methyl-2-phenylimidazo[1,2-a]pyridine, DMF, POCl₃ | Neat (DMF as reagent and solvent) | - | 100 °C | 1 | ~60% (based on analog)[5] |
Conclusion
The synthesis of this compound is a robust and well-documented process. By employing a two-step sequence of a modified Tschitschibabin condensation followed by a Vilsmeier-Haack formylation, the target molecule can be obtained in good overall yield. The mechanistic understanding of each step allows for rational optimization and adaptation of the protocols for the synthesis of a diverse array of substituted imidazo[1,2-a]pyridine derivatives, which are of significant interest in the field of drug discovery and development.
References
-
El-Ghozlani, M., et al. (2012). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o199. Available at: [Link]
-
Chichibabin Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28059-28101. Available at: [Link]
-
Saeed, H. Y., et al. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Chichibabin reaction. Grokipedia. Available at: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]
-
Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]
-
Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Advanced Materials Letters, 11(2), 1-3. Available at: [Link]
-
CHEMISTRY PORTAL. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. Available at: [Link]
-
Raj, K. K., & Rauf, A. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Wang, Z., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 12791-12799. Available at: [Link]
-
Mogilaiah, K., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B, 1750-1752. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed.. Available at: [Link]
-
Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Advanced Materials Letters. Available at: [Link]
-
S. S. Keluskar, et al. (2006). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Heterocyclic Chemistry, 16, 80-82. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents.[1][2][3] This document details the synthesis, physicochemical properties, chemical reactivity, and potential applications of this specific carbaldehyde derivative. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is a cornerstone in modern medicinal chemistry.[2][4] Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4] Marketed drugs such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance.[1][2] Researchers have extensively explored this scaffold for applications in treating cancer, tuberculosis, Alzheimer's disease, and various infectious diseases.[1][3]
This compound (Molecular Formula: C₁₅H₁₂N₂O) is a key derivative within this class.[5] It incorporates three critical structural motifs:
-
The core imidazo[1,2-a]pyridine scaffold , providing the foundation for biological activity.
-
A phenyl group at the C-2 position , which can influence binding affinity and electronic properties.
-
A reactive carbaldehyde (formyl) group at the C-3 position , which serves as a versatile synthetic handle for further molecular elaboration.
The presence of the aldehyde functionality is particularly important, as it allows this compound to act as a crucial intermediate for building more complex molecules and chemical libraries for biological screening.[5][6]
Synthesis and Characterization
The most prevalent and efficient method for introducing a formyl group onto the electron-rich imidazo[1,2-a]pyridine core is the Vilsmeier-Haack reaction .[5][7] This reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9]
The Vilsmeier-Haack Formylation Mechanism
The causality behind this experimental choice lies in the reactivity of the imidazo[1,2-a]pyridine ring. The nitrogen-containing heterocycle is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloromethyliminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile perfectly suited for this transformation.[9][10] The reaction proceeds via an electrophilic attack on the C-3 position of the imidazo[1,2-a]pyridine ring, followed by hydrolysis to yield the final aldehyde product.[6][9]
An alternative synthetic route involves the transition-metal-free annulation of α-bromocinnamaldehydes with 2-aminopyridines, which can also yield 3-formyl-imidazo[1,2-a]pyridines.[11]
Physicochemical Properties
The unique arrangement of aromatic rings and functional groups in this compound dictates its physical and chemical characteristics. It typically presents as a yellow solid, a color that reflects the compound's extended conjugated electronic system.[5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O | [5] |
| Molecular Weight | ~236.27 g/mol | [5] |
| Appearance | Yellow Solid | [5] |
| Fluorescence | Strong emission in the blue/violet region upon UV excitation (365 nm) | [5] |
| Melting Point | Expected to be in the range of similar derivatives (e.g., 173-174 °C for a related compound) | [11] |
Spectroscopic Profile
Characterization relies on standard spectroscopic methods. The expected data provides a fingerprint for verifying the compound's identity and purity.
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) at a downfield chemical shift (~10.0 ppm).[11] - Aromatic protons on the phenyl and imidazopyridine rings in the ~7.0-9.0 ppm region. - A singlet for the methyl group (CH₃) protons around ~2.4 ppm.[11] |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 180-190 ppm.[11] - Multiple signals in the aromatic region (110-160 ppm) for the carbons of the fused rings and phenyl substituent.[11] |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group, typically around 1660-1700 cm⁻¹. - C-H stretching and C=C/C=N vibrations in the aromatic region. |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (~237.10 m/z).[11] |
Chemical Reactivity
The reactivity of this compound is dominated by its aldehyde group, which serves as an electrophilic site and a gateway for numerous chemical transformations.[5]
-
Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This opens a pathway to synthesizing amide and ester derivatives, which are common in drug molecules.[5]
-
Nucleophilic Addition : The aldehyde is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithium compounds), leading to the formation of secondary alcohols.[5]
-
Condensation Reactions : It can participate in condensation reactions with amines to form Schiff bases (imines) or with active methylene compounds in reactions like the Knoevenagel condensation.[5] These reactions are crucial for linking the imidazopyridine core to other molecular fragments.[12]
-
C-H Functionalization : The imidazo[1,2-a]pyridine core itself can undergo further functionalization, such as alkylation, under appropriate catalytic conditions.[13]
Biological Significance and Applications
While specific biological data for this exact compound is part of ongoing research, the imidazo[1,2-a]pyridine scaffold is a proven pharmacophore. Derivatives have demonstrated potent activity as kinase inhibitors, antitubercular agents, and anticancer therapeutics.[1][3][14][15]
Role in Drug Discovery
This compound is a valuable lead compound and synthetic intermediate in drug discovery.[5] Its established core and reactive handle allow for the systematic synthesis of derivative libraries to probe structure-activity relationships (SAR). For example, imidazo[1,2-a]pyridine-3-carboxamides have been identified as leading candidates against multidrug-resistant tuberculosis.[4] The aldehyde provides a direct precursor to the corresponding carboxylic acid needed for such amide couplings.
Applications in Materials Science
Beyond medicine, this compound has potential in materials science. Researchers have functionalized mesoporous silica with a similar compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, to create an effective adsorbent for removing heavy metal ions like Cu(II) from aqueous solutions.[5][12][16] The Schiff base formed by the aldehyde and an amine-modified silica surface acts as a strong chelating agent for metal ions.[12]
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the formylation of imidazo[1,2-a]pyridines.[5][12][17]
-
Reagent Preparation : In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, cool dimethylformamide (DMF, ~8 mL) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, ~11 mL) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate : Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridine (~3 mmol) in a suitable solvent like chloroform (CHCl₃) or use it neat. Add the substrate portionwise to the Vilsmeier reagent solution.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture back to 0 °C in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is basic.
-
Extraction : Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the pure this compound as a solid.[11][17]
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition : Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. A typical acquisition includes 16-32 scans.
-
¹³C NMR Acquisition : Acquire a carbon NMR spectrum. This will require a longer acquisition time.
-
Data Analysis : Process the spectra using appropriate software. Reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the proton signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants, comparing them to the expected values outlined in Table 2.
Conclusion
This compound is a molecule of considerable scientific value. Grounded in the biologically significant imidazo[1,2-a]pyridine scaffold, its true utility is unlocked by the reactive aldehyde at the C-3 position. This functional group provides a reliable anchor point for synthetic diversification, making the compound an essential building block for constructing novel therapeutic agents and advanced materials. The well-established Vilsmeier-Haack synthesis ensures its accessibility, while its distinct physicochemical properties facilitate straightforward characterization. This guide has synthesized the current knowledge on this compound, providing a solid foundation for researchers aiming to harness its potential in their scientific endeavors.
References
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Belgin, C., & Anil, K. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [https://www.researchgate.net/publication/362846465_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
-
Das, T., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Allen, S., et al. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Saddik, R., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health (NIH). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Copper- and DMF-Mediated Switchable Oxidative C–H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Available at: [Link]
-
Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
MDPI. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Available at: [Link]
-
Anaflous, A., et al. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Xu, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Xu, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Buy this compound | 524724-72-9 [smolecule.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. rsc.org [rsc.org]
- 12. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system offers a versatile scaffold for the development of novel therapeutic agents across a wide spectrum of diseases. Within this esteemed class of molecules, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde emerges as a compound of significant interest. Its unique structural features, including the strategic placement of a methyl group, a phenyl ring, and a reactive carbaldehyde moiety, make it a compelling candidate for further investigation as a lead compound in drug discovery programs.[4] This guide aims to provide a comprehensive technical overview of the known and potential biological activities of this compound, drawing upon data from structurally related analogs to illuminate its therapeutic promise.
Chemical Identity and Synthetic Strategy
Molecular Formula: C₁₅H₁₂N₂O Molecular Weight: 236.27 g/mol [4]
The synthesis of this compound can be achieved through established methods for the functionalization of the imidazo[1,2-a]pyridine ring system. A common and effective approach is the Vilsmeier-Haack formylation of the parent 8-methyl-2-phenylimidazo[1,2-a]pyridine.[4]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation at the C-3 position of the imidazo[1,2-a]pyridine ring.
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C. This forms the Vilsmeier reagent.
-
Dissolve 8-Methyl-2-phenylimidazo[1,2-a]pyridine in dichloromethane (DCM).
-
Add the solution of the imidazopyridine derivative to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is emerging, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated a remarkable range of pharmacological activities.[5] These include anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9]
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a prominent feature in numerous compounds investigated for their anticancer potential.[8] Derivatives have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival.[8]
A study on novel imidazo[1,2-a]pyridine compounds demonstrated significant cytotoxic effects against the HCC1937 breast cancer cell line.[10] These compounds were found to induce cell cycle arrest and apoptosis, highlighting the potential of this scaffold in oncology.[10] While this study did not specifically test the 8-methyl-2-phenyl-3-carbaldehyde derivative, it underscores the therapeutic promise of this chemical class.
Based on the available literature for structurally similar compounds, it is hypothesized that this compound may exhibit anticancer activity through the modulation of key signaling pathways implicated in cancer progression.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer. A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), which is structurally related to the topic compound, has been shown to exert anti-inflammatory effects in breast and ovarian cancer cell lines. This activity is mediated through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.
Proposed Mechanism of Anti-inflammatory Action:
Based on the findings for the closely related amine derivative, a plausible anti-inflammatory mechanism for this compound can be proposed. The compound may inhibit the activation of the transcription factors STAT3 and NF-κB, which are master regulators of the inflammatory response. This inhibition would lead to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Diagram: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the STAT3/NF-κB pathway by the compound.
Antimicrobial Activity
The imidazo[1,2-a]pyridine nucleus is also a key component of compounds with demonstrated antimicrobial activity.[6][9] Various derivatives have been synthesized and evaluated against a range of bacterial and fungal strains.[6][9] For instance, certain imidazo[1,2-a]pyridine derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[9] The specific antimicrobial spectrum of this compound warrants further investigation, but its structural features suggest it may possess activity against various pathogens.
In Vitro Evaluation: A Methodological Overview
To elucidate the specific biological activities of this compound, a series of in vitro assays are essential. The following protocols provide a general framework for assessing its potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity Assessment
Experimental Protocol: MTT Assay for Cytotoxicity
This assay determines the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent Part A and then Part B to the supernatant in a new 96-well plate.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Antimicrobial Activity Assessment
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. The existing body of research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential in oncology, inflammation, and infectious diseases.
Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of the compound against a wide range of cancer cell lines, inflammatory models, and microbial strains to determine its specific activity profile.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Assessment of the compound's therapeutic efficacy and toxicological profile in preclinical animal models.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2021). National Institutes of Health. Retrieved from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved from [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. (2010). PubMed. Retrieved from [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (2023). ChemistrySelect. Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Wiley Online Library. Retrieved from [Link]
-
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (2013). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2020). MDPI. Retrieved from [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI. Retrieved from [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. (n.d.). Academia.edu. Retrieved from [Link]
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health. Retrieved from [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. (2022). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. (2025). ResearchGate. Retrieved from [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (2008). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). National Institutes of Health. Retrieved from [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). National Institutes of Health. Retrieved from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved from [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). PubMed. Retrieved from [Link]
Sources
- 1. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 524724-72-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a compound of interest for novel drug development. While direct studies on this particular molecule are emerging, the extensive research on the broader imidazo[1,2-a]pyridine class provides a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the probable therapeutic avenues for this compound and providing a comprehensive, step-by-step framework for its target identification and validation. We will delve into the established pharmacology of related compounds to build a robust hypothesis for investigation, supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in drug discovery, renowned for its synthetic tractability and diverse pharmacological profile.[1] Marketed drugs containing this core structure include zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent), highlighting its versatility in targeting the central nervous system and other biological systems.[1][3]
Recent research has significantly expanded the therapeutic landscape of imidazo[1,2-a]pyridine derivatives, revealing potent activities against a range of diseases, including:
-
Cancer: Derivatives have shown significant efficacy against various cancer cell lines, including breast, liver, colon, cervical, and lung cancers.[4][5]
-
Neurological Disorders: The scaffold is a well-established modulator of GABA-A receptors, crucial in treating anxiety and sleep disorders.[6][7][8][9]
-
Infectious Diseases: Antimycobacterial and antiviral properties have also been reported.[1]
Given this precedent, this compound represents a compelling candidate for further investigation. Its unique substitution pattern—a methyl group at position 8, a phenyl group at position 2, and a carbaldehyde at position 3—offers the potential for novel target interactions and improved therapeutic indices.
Postulated Therapeutic Targets: An Evidence-Based Approach
Based on extensive literature on structurally related imidazo[1,2-a]pyridines, we can hypothesize several key cellular pathways and molecular targets for this compound. This section will explore these potential targets, providing the scientific rationale for their consideration.
Protein Kinases in Oncology
A significant body of evidence points to the role of imidazo[1,2-a]pyridine derivatives as potent protein kinase inhibitors.[10] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[11][12] Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway, particularly of PI3Kα.[13][14]
-
Mechanism of Action: Inhibition of PI3K by these compounds leads to a downstream cascade of events, including the dephosphorylation of Akt and mTOR, resulting in cell cycle arrest and the induction of apoptosis.[11][13]
-
Rationale for Investigation: The structural features of this compound make it a plausible candidate for interaction with the ATP-binding pocket of PI3K isoforms.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Beyond the PI3K pathway, imidazo[1,2-a]pyridines have been shown to inhibit other kinases crucial for cancer progression, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A tyrosine kinase involved in cell growth and survival.[15]
-
Mer and Axl Kinases: Implicated in immune evasion in the tumor microenvironment.[16]
GABA-A Receptor Modulation in Neuroscience
The imidazo[1,2-a]pyridine scaffold is famously associated with the modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6]
-
Mechanism of Action: These compounds typically act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects.[7][9][17]
-
Rationale for Investigation: The specific subtypes of GABA-A receptors targeted by this compound could determine its potential therapeutic application, for instance, as a non-sedating anxiolytic if it selectively targets α2/α3 subunits over the α1 subunit.[7]
Caption: Allosteric modulation of the GABA-A receptor.
A Framework for Target Identification and Validation
To move from hypothesis to confirmation, a systematic and multi-faceted experimental approach is required. This section details a comprehensive workflow for the identification and validation of the therapeutic targets of this compound.
Caption: A comprehensive workflow for target identification and validation.
Phase 1: Phenotypic Screening
The initial step is to characterize the biological effects of the compound in relevant cellular models.
Objective: To identify the primary cellular response to treatment with this compound.
Experimental Protocols:
-
Cell Viability Assays (MTT/CellTiter-Glo):
-
Seed cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) in 96-well plates.[13]
-
Treat cells with a serial dilution of the compound for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest, fix, and stain cells with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).
-
-
Apoptosis Assays:
-
Treat cells as in the cell cycle analysis.
-
Stain cells with Annexin V-FITC and PI.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.[13]
-
| Parameter | Expected Outcome for an Anticancer Agent |
| IC50 Value | Low micromolar to nanomolar range |
| Cell Cycle | Arrest in a specific phase (e.g., G2/M) |
| Apoptosis | Significant increase in Annexin V positive cells |
Phase 2: Unbiased Target Identification
Once a clear phenotype is established, the next step is to identify the direct molecular targets of the compound.
Objective: To identify proteins that physically interact with this compound.
Experimental Protocols:
-
Affinity Chromatography-Mass Spectrometry:
-
Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Treat cell lysate with the compound or a vehicle control.
-
Subject the lysates to limited proteolysis with a protease (e.g., thermolysin).
-
Binding of the compound to its target protein should confer protection from proteolysis.
-
Analyze the protein fragments by SDS-PAGE and mass spectrometry to identify protected proteins.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells or cell lysates with the compound or vehicle.
-
Heat the samples across a range of temperatures.
-
Compound binding will stabilize the target protein, increasing its melting temperature.
-
Analyze the soluble protein fraction by Western blot or mass spectrometry to identify stabilized proteins.
-
Phase 3: Target Validation and Mechanistic Studies
Following the identification of putative targets, it is crucial to validate these interactions and elucidate the mechanism of action.
Objective: To confirm the direct interaction between the compound and its putative target(s) and to demonstrate that this interaction is responsible for the observed cellular phenotype.
Experimental Protocols:
-
Biochemical Assays:
-
Kinase Activity Assays: If a kinase is identified, its activity can be measured in the presence of the compound using in vitro assays that monitor the phosphorylation of a substrate (e.g., using radiolabeled ATP or phosphospecific antibodies).
-
-
Cell-Based Reporter Assays:
-
Utilize cell lines with reporter constructs (e.g., luciferase) driven by a promoter that is regulated by the target pathway (e.g., a serum response element for the PI3K/Akt pathway).
-
-
Genetic Approaches:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Flow the compound over the chip and measure the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. This compound, based on the extensive research into its chemical class, holds significant promise as a potential anticancer agent, likely through the inhibition of protein kinases such as PI3K, or as a modulator of GABA-A receptors for neurological applications. The comprehensive experimental framework outlined in this guide provides a clear and robust pathway for the scientific community to rigorously investigate these possibilities.
Future research should focus on executing these validation studies, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be the ultimate test of the therapeutic potential of this promising compound. This systematic approach will be instrumental in translating the chemical potential of this compound into a tangible clinical benefit.
References
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Warhi, T., Al-Malki, J. S., Al-Ghamdi, S. B., & Aliwaini, S. H. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 395. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Chen, J., Zhang, Y., Wang, M., & Liu, Y. (2020). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 21(18), 6883. [Link]
-
Cugola, M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]
-
Gfesser, G. A., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(2), 580-584. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy, 12(4). [Link]
-
Goodacre, S. C., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13816-13835. [Link]
-
Chan, K., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 15, 1364985. [Link]
-
Hayakawa, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry, 24(3), 368-380. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Current Topics in Medicinal Chemistry, 6(9), 887-907. [Link]
-
Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry, 127, 105904. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Aliwaini, S. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6037. [Link]
-
Bio-Rad. (n.d.). Target Discovery: Identification and Validation. [Link]
-
Wani, A. B., & Al-Ghanayem, A. A. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 083-090. [Link]
-
Lal, H., & Grewal, H. K. (2014). Molecular Target Validation in preclinical drug discovery. Expert Opinion on Drug Discovery, 9(5), 551-561. [Link]
-
Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Kumar, A., & Kumar, R. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 398-418. [Link]
-
Street, L. J., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(14), 4204-4217. [Link]
-
Sharma, A., & Kumar, V. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 15(2), 90-107. [Link]
-
Knutson, D. E., & Riss, J. R. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3293. [Link]
-
Singh, V., & Kaur, S. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds, 11(2), 78-95. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjbphs.com [wjbphs.com]
The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. From its initial synthesis in the early 20th century to its current status as a "privileged" structure in drug discovery, the journey of these derivatives is a testament to the evolution of synthetic organic chemistry and the relentless pursuit of novel therapeutics. This technical guide provides a comprehensive exploration of the discovery and history of imidazo[1,2-a]pyridine derivatives, detailing the seminal synthetic methodologies, the elucidation of their diverse biological activities, and the developmental trajectory of key therapeutic agents. Particular emphasis is placed on the causality behind experimental choices in their synthesis and the structure-activity relationships that have guided their optimization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pharmaceuticals.
The Genesis: The Tschitschibabin Synthesis and Early Explorations
The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). His investigation into the reactivity of 2-aminopyridines led to the first reported synthesis of the imidazo[1,2-a]pyridine core.[1][2] The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[1]
The initial reaction conditions were harsh, often requiring high temperatures in a sealed tube, and resulted in modest yields.[3] The proposed mechanism for this seminal reaction involves a series of well-defined steps, as illustrated below.
Figure 1: Mechanism of the Tschitschibabin Imidazo[1,2-a]pyridine Synthesis.
Over the years, significant improvements to the Tschitschibabin reaction were made, including the use of bases like sodium bicarbonate to facilitate the reaction under milder conditions, leading to enhanced efficiency.[4]
Experimental Protocol: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol provides a representative example of the classical Tschitschibabin synthesis.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
To this stirred suspension, add a solution of α-bromoacetophenone (1.0 eq) in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.
The Evolution of Synthetic Strategies: A Timeline of Innovation
The foundational Tschitschibabin reaction paved the way for a multitude of synthetic methodologies for constructing the imidazo[1,2-a]pyridine scaffold. The evolution of these methods reflects the broader advancements in organic synthesis, with a clear trend towards milder reaction conditions, greater functional group tolerance, and improved efficiency.
Figure 2: Historical Evolution of Synthetic Methodologies for Imidazo[1,2-a]pyridines.
Modern Synthetic Approaches: Efficiency and Diversity
The quest for more efficient and versatile synthetic routes has led to the development of numerous modern methods. These include:
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, has emerged as a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[5]
-
Transition Metal-Catalyzed Reactions: The use of transition metals such as copper, palladium, and iron has enabled a wide range of C-N and C-C bond-forming reactions for the construction and functionalization of the imidazo[1,2-a]pyridine core.[6][7] These methods often proceed under milder conditions and exhibit broad substrate scope.
-
Green Chemistry Approaches: In recent years, there has been a significant emphasis on developing environmentally benign synthetic protocols. This includes the use of microwave irradiation to accelerate reaction times, the utilization of water as a solvent, and the development of catalyst-free reaction conditions.[1][8][9]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This protocol exemplifies a modern, efficient, and environmentally friendly approach to the synthesis of imidazo[1,2-a]pyridine derivatives.[8][9]
Materials:
-
2-Aminopyridine
-
Substituted Acetophenone
-
N-Bromosuccinimide (NBS) or Iodine (I₂)
-
Ethanol or another suitable solvent
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine the substituted acetophenone (1.0 eq) and N-Bromosuccinimide (NBS) or Iodine (I₂) (1.1 eq) in ethanol.
-
Irradiate the mixture in a microwave reactor for a short period (e.g., 15 minutes) to facilitate the formation of the α-bromoacetophenone intermediate.[8]
-
To the same vial, add 2-aminopyridine (1.2 eq).
-
Seal the vial and subject it to further microwave irradiation for a very short duration (e.g., 60 seconds).[8]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.
The Dawn of a Privileged Scaffold: Discovery of Biological Activities
The true significance of the imidazo[1,2-a]pyridine scaffold began to emerge with the discovery of its diverse and potent biological activities. This versatile core has been found to exhibit a wide range of pharmacological properties, establishing it as a "privileged" scaffold in medicinal chemistry.[5][10]
Table 1: Spectrum of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Biological Activity | Therapeutic Area | Key Examples/Targets |
| Anxiolytic/Hypnotic | Central Nervous System | Zolpidem, Alpidem (GABA-A Receptor Modulators)[11][12] |
| Anticancer | Oncology | Kinase inhibitors, Tubulin polymerization inhibitors[13][14] |
| Antitubercular | Infectious Diseases | ATP synthase inhibitors, QcrB inhibitors[15][16] |
| Anti-inflammatory | Inflammation | COX-2 inhibitors[14] |
| Antiviral | Infectious Diseases | RSV inhibitors[13] |
| Antiprotozoal | Infectious Diseases | Antimalarial, Antileishmanial agents |
| Antifungal | Infectious Diseases | Antifungal agents |
| Analgesic | Pain Management | Analgesic agents |
From Bench to Bedside: The Success Stories of Zolpidem and Alpidem
The therapeutic potential of imidazo[1,2-a]pyridines is best exemplified by the development of zolpidem and alpidem, two drugs that have had a significant impact on the treatment of insomnia and anxiety, respectively. Their discovery marked a pivotal moment, demonstrating that non-benzodiazepine structures could effectively modulate the GABA-A receptor.
Zolpidem: A New Era in Insomnia Treatment
Zolpidem (marketed as Ambien®) was developed by the French pharmaceutical company Synthélabo (now part of Sanofi) and was first introduced in Europe in 1988.[6] It was subsequently approved in the United States in 1992.[6] Zolpidem's success stemmed from its distinct pharmacological profile. It acts as a positive allosteric modulator of the GABA-A receptor, but with a high affinity for the α1 subunit.[9] This selectivity is believed to be responsible for its potent hypnotic effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to traditional benzodiazepines.[9]
Alpidem: A Selective Anxiolytic
Alpidem, also developed by Synthélabo, was introduced in France in 1991 as an anxiolytic.[17] Unlike zolpidem, alpidem demonstrated a more pronounced anxiolytic effect at therapeutic doses. However, its clinical use was short-lived due to reports of severe hepatotoxicity, leading to its withdrawal from the market in 1993.[18] Despite its withdrawal, the development of alpidem provided valuable insights into the potential for developing subtype-selective GABA-A receptor modulators with distinct pharmacological profiles.
Mechanism of Action: Modulating the GABA-A Receptor
Both zolpidem and alpidem exert their effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel in the central nervous system. This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability.
Figure 3: Simplified Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives at the GABA-A Receptor.
The Future of Imidazo[1,2-a]pyridines: An Ever-Expanding Horizon
The imidazo[1,2-a]pyridine core continues to be a fertile ground for drug discovery. Ongoing research is exploring its potential in a wide array of therapeutic areas beyond the central nervous system. The inherent synthetic tractability of this scaffold, coupled with its proven ability to interact with a diverse range of biological targets, ensures that the story of imidazo[1,2-a]pyridine derivatives is far from over. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and novel mechanisms of action, further solidifying the legacy of this remarkable heterocyclic system.
References
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Zolpidem. Wikipedia. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021). [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
-
Chichibabin pyridine synthesis. Wikipedia. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Mishra, M., & Behera, A. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103983. [Link]
-
Alpidem. Wikipedia. [Link]
-
Martínez-Otero, D., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Chichibabin reaction. Grokipedia. [Link]
-
Kopp, C., Rudolph, U., & Möhler, H. (2004). Mechanism of action of the hypnotic zolpidem in vivo. PMC. [Link]
-
The Evolution and Development of Insomnia Pharmacotherapies. PMC. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 424-448. [Link]
-
Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. ResearchGate. (2025). [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. (2020). [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Chichibabin amination: Easy mechanism. Chemistry Notes. (2022). [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. (2024). [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. (2025). [Link]
-
A Brief History Of Benzodiazepines. Promises Behavioral Health. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (2024). [Link]
-
Alpidem – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Alpidem - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in the landscape of medicinal chemistry and drug discovery.[1] This bicyclic aromatic system, consisting of a fused imidazole and pyridine ring, serves as the foundational framework for a multitude of biologically active molecules. Its unique electronic properties and rigid, planar geometry allow for specific and high-affinity interactions with a diverse range of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzymatic inhibitory properties.[1][2]
This technical guide focuses on a specific, promising derivative: 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . The strategic placement of substituents on the core scaffold—a methyl group at the 8-position, a phenyl ring at the 2-position, and a reactive carbaldehyde at the 3-position—imparts distinct physicochemical characteristics and opens avenues for further chemical elaboration. The methyl group can influence lipophilicity and metabolic stability, while the phenyl ring provides a key site for π-π stacking interactions with biological macromolecules. The aldehyde functionality is a versatile chemical handle for the synthesis of more complex derivatives, such as imines, alcohols, and carboxylic acids, making it a valuable intermediate in drug development campaigns.[1]
This guide will provide a comprehensive overview of the synthesis, detailed physicochemical and spectroscopic characterization, and a discussion of the known and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the formylation of the corresponding 8-methyl-2-phenylimidazo[1,2-a]pyridine precursor. The Vilsmeier-Haack reaction is the classic and most widely employed method for introducing a formyl group onto an electron-rich heterocyclic system like the imidazo[1,2-a]pyridine core.
Causality of the Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is predicated on the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo electrophilic substitution. The C-3 position is the most nucleophilic and sterically accessible site, leading to regioselective formylation. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Detailed Experimental Protocol
The following protocol is an adaptation of established procedures for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Neutralization: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the mixture is basic (pH > 8). Exercise caution as this is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a solid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of physical and spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O | [2][3] |
| Molecular Weight | 236.28 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 132-133 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are the reported ¹H and ¹³C NMR data for this compound.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
The specific chemical shifts (δ) in parts per million (ppm) are as follows:
-
¹³C NMR (100 MHz, CDCl₃) δ: 179.3, 158.0, 147.5, 132.2, 130.2, 129.6, 128.7, 128.6, 120.5, 117.2, 115.1.[1]
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the formyl group (CHO•) and subsequent fragmentation of the heterocyclic core and the phenyl substituent.
Potential Applications in Drug Discovery and Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[4][5] While specific biological studies on this compound are limited in the current literature, the extensive research on analogous compounds provides a strong basis for its potential applications.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.[4][5][6][7] These include:
-
Inhibition of Protein Kinases: A significant number of imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[7]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: The induction of programmed cell death is a common mechanistic outcome for many anticancer imidazo[1,2-a]pyridines.[6][7]
Given these precedents, this compound represents a valuable lead compound for the development of novel anticancer agents. The aldehyde functionality can be readily modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Enzyme Inhibition
Beyond cancer, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various enzymes implicated in other diseases.[8] For instance, certain derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO), which are targets for neurological disorders.[8] The specific substitution pattern of this compound makes it an interesting candidate for screening against a panel of disease-relevant enzymes.
Biochemical Research and Material Science
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes its derivatives, including the title compound, useful as fluorescent probes in biochemical assays.[2] Additionally, these heterocyclic compounds have potential applications in material science, for example, in the development of organic electronics.[2] The aldehyde group can also be utilized to graft the molecule onto surfaces, such as mesoporous silica, for applications in areas like heavy metal adsorption.[9]
Visualizing a Potential Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by imidazo[1,2-a]pyridine derivatives, based on the known activities of the scaffold.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Its well-defined structure, characterized by a unique substitution pattern on the privileged imidazo[1,2-a]pyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The established synthetic routes, primarily the Vilsmeier-Haack reaction, allow for its efficient preparation.
While the specific biological activities of this compound are yet to be extensively explored, the vast body of research on related derivatives strongly suggests its potential as an anticancer agent and an enzyme inhibitor. The reactive aldehyde functionality provides a gateway for the creation of diverse chemical libraries for high-throughput screening and detailed structure-activity relationship studies.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of cancer cell lines and disease-relevant enzymes. Elucidating its specific molecular targets and mechanisms of action will be crucial for its advancement as a potential therapeutic candidate. Furthermore, its utility as a chemical probe and a building block in material science warrants further investigation. This in-depth technical guide serves as a foundational resource for researchers poised to unlock the full potential of this promising molecule.
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Royal Society of Chemistry. 2023. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. 2023. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. 2022. [Link]
-
Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. MDPI. 2024. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. 2022. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI. 2012. [Link]
-
Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health. 2022. [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information. 2024. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Buy this compound | 524724-72-9 [smolecule.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a prominent member of the imidazo[1,2-a]pyridine family, a class of fused nitrogen-containing heterocyclic compounds. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in numerous pharmacologically active agents.[1][2] The presence of a reactive carbaldehyde group at the 3-position, coupled with the inherent biological significance of the imidazo[1,2-a]pyridine nucleus, renders this molecule a highly versatile and valuable building block for the synthesis of a diverse array of complex organic molecules. Its applications span from the development of novel therapeutic agents to the creation of advanced materials.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[4][5] The starting material, 8-methyl-2-phenylimidazo[1,2-a]pyridine, is first synthesized through the condensation of 3-methylpyridin-2-amine with an appropriate α-haloketone, such as 2-bromoacetophenone.
Protocol 1: Vilsmeier-Haack Formylation
This protocol details the formylation of 8-methyl-2-phenylimidazo[1,2-a]pyridine to yield the target carbaldehyde. The causality behind this experimental choice lies in the high reactivity of the C-3 position of the imidazo[1,2-a]pyridine ring towards electrophilic substitution, a characteristic exploited by the electrophilic Vilsmeier reagent.
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes.[2]
-
Reaction with Imidazopyridine: Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the construction of more complex molecular architectures with potential biological activities.
Synthesis of Schiff Bases
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][6]
Diagram 2: General Schiff Base Synthesis Workflow
Caption: Workflow for Schiff base synthesis.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes the general procedure for the synthesis of Schiff bases from this compound and a substituted aniline. The choice of a catalytic amount of glacial acetic acid is to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity and facilitating nucleophilic attack by the amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound and the substituted aniline in methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to 0-5 °C overnight.
-
Pour the reaction mixture into ice-cold water and filter the precipitate.
-
Wash the solid product with chilled ethanol and dry.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[1]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C double bond. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds.[7][8]
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of an α,β-unsaturated nitrile derivative. The choice of a basic catalyst like piperidine is to deprotonate the active methylene compound, generating a carbanion that acts as the nucleophile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[8]
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[9] This reaction is highly versatile and allows for the formation of C=C bonds with good stereocontrol.
Protocol 4: Synthesis of an Alkene via Wittig Reaction
This protocol describes a general procedure for the Wittig olefination. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add the strong base dropwise with stirring. Allow the mixture to stir for a period to ensure complete ylide formation (the solution often turns a characteristic color).
-
Reaction with Aldehyde: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Biological Significance and Data
Derivatives of imidazo[1,2-a]pyridine are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[10][11] The aldehyde at the 3-position is a key functional group for derivatization to explore and optimize these activities.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of some imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While data for the title compound's derivatives are emerging, this table provides context from structurally related compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3][12] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3][12] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [3][12] |
| 12b | HepG2 (Liver Carcinoma) | 13 | [13] |
| 12b | MCF-7 (Breast Cancer) | 11 | [13] |
| HB9 | A549 (Lung Carcinoma) | 50.56 | [12] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [12] |
Note: The compounds listed are derivatives of the imidazo[1,2-a]pyridine scaffold and not direct derivatives of this compound. This data is presented to illustrate the therapeutic potential of this class of compounds.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open avenues for the creation of a vast library of novel compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the full potential of this remarkable heterocyclic building block in the fields of medicinal chemistry, materials science, and beyond.
References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central (PMC) - NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSI Journals. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
(PDF) A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. ResearchGate. [Link]
-
(PDF) Synthesis and antimicrobial screening of schiff's bases of imidazo [1,2-a] pyridine. ResearchGate. [Link]
-
Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central (PMC) - NIH. [Link]
-
Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. ResearchGate. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PubMed Central (PMC) - NIH. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PubMed Central (PMC) - NIH. [Link]
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. [Link]
-
Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases ofPyrido [1,2-A] Pyrimidine Derivatives with Certain Amino Acids. Semantic Scholar. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org. [Link]
-
(PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities [academia.edu]
- 7. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthetic Protocols for the Derivatization of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] The aldehyde functionality at the C3 position of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a highly versatile synthetic handle for molecular elaboration. This document provides detailed, field-proven protocols for the synthesis of diverse derivatives from this key intermediate, focusing on mechanistically distinct and synthetically valuable transformations. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and rational optimization.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The fused heterocyclic system of imidazo[1,2-a]pyridine is a cornerstone in modern drug discovery. Its unique electronic and steric properties allow for favorable interactions with a variety of biological targets.[1] The introduction of a carbaldehyde group at the C3 position, often achieved via a Vilsmeier-Haack formylation of the parent heterocycle, unlocks a vast chemical space for derivatization.[1][5] This aldehyde is not merely a passive substituent; it is an active participant in a range of chemical reactions, including nucleophilic additions and condensations, enabling the synthesis of complex molecules with potential therapeutic applications.[1] This guide details robust protocols for leveraging this reactivity to generate novel chalcones, α,β-unsaturated systems, and other advanced derivatives.
Foundational Synthesis: Preparation of the Starting Aldehyde
Before derivatization, the synthesis of the core intermediate, this compound, is paramount. The most reliable and widely adopted method is the Vilsmeier-Haack reaction.
Conceptual Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation workflow.
Protocol 2.1: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.[5]
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.[5]
Causality Note: The Vilsmeier-Haack reaction is an electrophilic substitution. The electron-rich nature of the C3 position on the imidazo[1,2-a]pyridine ring makes it susceptible to attack by the electrophilic Vilsmeier reagent (chloroiminium ion). This regioselectivity is a key feature of the scaffold's reactivity.
Protocol I: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[6] This protocol is ideal for synthesizing derivatives with potential applications as Michael acceptors or for further heterocyclic synthesis.
Conceptual Workflow: Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
Protocol 3.1: Synthesis of (E)-2-((8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile
-
Setup: To a round-bottom flask, add this compound (1 equivalent), malononitrile (1.1 equivalents), and a suitable solvent such as ethanol or toluene (10 mL per mmol of aldehyde).[7]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or pyrrolidine.[6]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 1-5 hours. The reaction progress can be monitored by TLC for the consumption of the starting aldehyde.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If precipitation does not occur or if the product requires further purification, concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel.
Causality Note: The use of a weak base is critical. It must be basic enough to deprotonate the active methylene compound to generate the nucleophilic carbanion, but not so strong as to promote self-condensation of the aldehyde.[6] The electron-withdrawing groups on the methylene compound acidify the protons, facilitating this deprotonation.
Table 1: Representative Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst | Solvent | Conditions | Expected Product |
| Malononitrile | Piperidine | Ethanol | Reflux, 2h | (E)-2-((8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | L-Proline | Acetonitrile | 50°C, 4h | (E)-ethyl 2-cyano-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acrylate |
| Meldrum's Acid | Glycine | Water | 80°C, 1h | 5-((8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Nitromethane | Ammonium Acetate | Acetic Acid | Reflux, 6h | (E)-8-methyl-3-(2-nitrovinyl)-2-phenylimidazo[1,2-a]pyridine |
Protocol II: Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation and are renowned for their wide range of biological activities.[8][9] This protocol outlines the base-catalyzed reaction between the title aldehyde and various acetophenones.
Conceptual Workflow: Chalcone Synthesis
Caption: Synthesis of bis(imidazopyridinyl)methanes.
Protocol 5.1: Synthesis of 3,3'-(Arylmethylene)bis(8-methyl-2-phenylimidazo[1,2-a]pyridine)
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 8-methyl-2-phenylimidazo[1,2-a]pyridine (2 equivalents), an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent), and the Lewis acid catalyst FeBr₃ (20 mol%). [3][10]2. Solvent and Reaction: Add a dry, non-coordinating solvent such as 1,2-dichloroethane (DCE). Heat the reaction mixture to 110°C and stir for 24 hours. [10]3. Monitoring: Follow the consumption of the starting materials by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated solution of NaHCO₃.
-
Extraction and Purification: Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude material by column chromatography on silica gel to afford the desired bis-adduct.
Causality Note: This reaction proceeds under an inert (argon) atmosphere. The Lewis acid (FeBr₃) activates the aldehyde, making it highly electrophilic. The electron-rich C3 position of the first imidazo[1,2-a]pyridine attacks the activated aldehyde. The resulting alcohol intermediate is then activated again by the Lewis acid, eliminated water, and forms a carbocation that is subsequently attacked by the second equivalent of the imidazo[1,2-a]pyridine. If the reaction is performed in the presence of air (O₂), an oxidative cross-dehydrogenative coupling occurs, leading to a 3-aroyl derivative instead. [3][10][11]
Characterization and Validation
The structural integrity of all synthesized derivatives must be confirmed through a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, connectivity, and stereochemistry (e.g., E/Z isomerism in Knoevenagel and chalcone products).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight. [12]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the chalcone enone system or the C≡N stretch of nitrile derivatives. [12]
Conclusion
This compound is a powerful and versatile intermediate for the development of novel chemical entities. The protocols detailed herein provide robust and reproducible methods for synthesizing a variety of derivatives through well-understood chemical transformations. By explaining the causality behind experimental choices, these guidelines empower researchers to not only replicate these methods but also to rationally design new synthetic pathways, accelerating the discovery of new therapeutics and functional materials.
References
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
National Institutes of Health (PMC). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available from: [Link]
-
Royal Society of Chemistry. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available from: [Link]
-
National Institutes of Health (PMC). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
-
ResearchGate. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available from: [Link]
-
Academia.edu. 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Available from: [Link]
-
National Institutes of Health (PMC). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Available from: [Link]
-
ResearchGate. Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Available from: [Link]
-
ResearchGate. Knoevenagel condensation of various aromatic aldehydes with active.... Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
National Institutes of Health (PMC). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]
-
Dr. Babasaheb Ambedkar Marathwada University. Synthesis, spectral study and properties of Pyridine chalcone. Available from: [Link]
-
National Institutes of Health. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Available from: [Link]
-
National Institutes of Health (PMC). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available from: [Link]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 5. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes: 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Oncology
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This heterocyclic system offers a versatile framework for developing targeted therapies. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The strategic functionalization of this core allows for the fine-tuning of its interaction with various biological targets. Among these, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers, has emerged as a key target for imidazo[1,2-a]pyridine-based inhibitors.[1][3][4]
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a key synthetic intermediate, providing a reactive aldehyde group at the 3-position that serves as a versatile handle for creating diverse chemical libraries.[5][6] This aldehyde allows for the straightforward synthesis of derivatives such as Schiff bases and chalcones, which can be screened for enhanced biological activity and target specificity.[7][8] This document provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of this compound as a platform for the development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway.
Synthetic Workflow: From Core Synthesis to Bioactive Derivatives
The development of potent anticancer agents from the title compound follows a logical and modular synthetic sequence. This workflow begins with the construction of the core imidazo[1,2-a]pyridine scaffold, followed by the introduction of the critical carbaldehyde functionality, and culminates in the synthesis of a diverse library of derivatives for biological screening.
Caption: Synthetic and screening workflow for developing anticancer agents.
Experimental Protocols
Part 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol describes the cyclocondensation reaction to form the core scaffold. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol provides an efficient and environmentally conscious approach.[9]
Materials:
-
2-Amino-3-methylpyridine
-
Phenacyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a mixture of ethanol and water, add phenacyl bromide (1.0 eq).
-
Add DBU (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-Methyl-2-phenylimidazo[1,2-a]pyridine as a solid.[9]
Part 2: Synthesis of this compound
This protocol employs the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, a key step for subsequent derivatization.[5]
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool anhydrous DMF (2.6 eq) to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (2.6 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 8-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous chloroform and add it portionwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and neutralize by the slow addition of a cold saturated Na₂CO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Part 3: Synthesis of Schiff Base Derivatives
This protocol provides a general method for the synthesis of Schiff bases, a common class of derivatives with documented anticancer activity, through the condensation of the aldehyde with various primary amines.[8][10]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-fluoroaniline)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring completion by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Biological Evaluation Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][11]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MCF-7 breast cancer)[12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol or DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro PI3K Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform, such as PI3Kα.[2]
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂)[7]
-
Substrate (e.g., PIP₂)
-
ATP (spiked with [γ-³³P]ATP or using a luminescence-based ADP detection kit)
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing the PI3Kα enzyme in kinase buffer.
-
Add the test compound at various concentrations and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate (PIP₂) and ATP mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced (which correlates with kinase activity) using a suitable detection method, such as the ADP-Glo™ system, which measures luminescence.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value for the test compound.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by inhibiting key nodes in signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a primary target.[1][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell growth, proliferation, and the inhibition of apoptosis.[1] Imidazo[1,2-a]pyridine-based inhibitors can effectively block this cascade at the level of PI3K, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the core scaffold. The aldehyde at the C3 position is a key diversification point. Condensation with different amines to form Schiff bases or with ketones to form chalcones can significantly impact potency and selectivity.
| Compound ID | R Group (on Schiff Base) | Target Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | (Not specified) | HCC1937 (Breast) | 45 | [9] |
| IP-6 | (Not specified) | HCC1937 (Breast) | 47.7 | [9] |
| 14c | Phenylpyrimidine-carboxamide | A549 (Lung) | 6.39 | [12] |
| 14c | Phenylpyrimidine-carboxamide | PI3Kα (Enzyme) | 1.25 | [12] |
| Hypothetical | 4-Fluorophenyl | PC-3 (Prostate) | Exemplary Data | N/A |
| Hypothetical | 2,4-Dichlorophenyl | MCF-7 (Breast) | Exemplary Data | N/A |
Note: Data for IP-5, IP-6, and 14c are for related imidazo[1,2-a]pyridine/pyrazine structures, illustrating the potential of the scaffold. Hypothetical entries represent the expected outcome of screening a Schiff base library derived from the title compound.
Conclusion
This compound stands out as a valuable and versatile starting material for the synthesis of novel anticancer agents. Its straightforward derivatization, coupled with the proven efficacy of the imidazo[1,2-a]pyridine scaffold in targeting cancer-relevant pathways like PI3K/Akt/mTOR, makes it an attractive platform for drug discovery programs. The protocols and insights provided herein offer a solid foundation for researchers to explore the therapeutic potential of this compound class, from initial synthesis to biological characterization and lead optimization.
References
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Liu, W., et al. (2019). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Mahajan, D. T., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mahboob, A., et al. (2012). Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]
-
Al-Qadi, S., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Zhang, X., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sharma, V., & Kumar, V. (2022). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Al-Ostath, A., et al. (2015). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. Available at: [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Rao, V. R., et al. (2018). Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Fang, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Gaber, M., et al. (2015). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. Available at: [Link]
-
Patel, S. B., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences. Available at: [Link]
-
Wang, G-W., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. Available at: [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Buy this compound | 524724-72-9 [smolecule.com]
- 6. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities [academia.edu]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
experimental procedure for labeling proteins with 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Application Note & Protocol
Topic: Experimental Procedure for Labeling Proteins with 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Strategy for Protein Functionalization
The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the attachment of probes, drugs, and other functionalities to proteins of interest. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2][3] Its unique electronic and structural properties make it an attractive candidate for the development of novel bioconjugation reagents.
This document outlines a detailed experimental protocol for the covalent labeling of proteins using this compound, a molecule featuring a reactive aldehyde group on the versatile imidazo[1,2-a]pyridine core.[4] The aldehyde functionality provides a bioorthogonal handle for reaction with specific amino acid residues on a protein, primarily the ε-amino group of lysine or the α-amino group of the N-terminus, through the formation of a Schiff base (imine).[5][6]
While direct protein labeling with this specific molecule is an emerging application, the principles are grounded in established aldehyde-based bioconjugation techniques.[7][8] This protocol provides a robust starting point for researchers to explore the potential of this compound as a novel labeling agent for therapeutic and diagnostic applications.
Reaction Principle: The Chemistry of Aldehyde-Amine Ligation
The primary reaction mechanism involves the nucleophilic attack of a primary amine from the protein (e.g., a lysine side chain) on the electrophilic carbonyl carbon of the this compound. This reaction forms a reversible Schiff base (imine) linkage. To enhance the stability of the resulting conjugate, a subsequent reduction step using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed to convert the imine to a stable secondary amine bond.
An alternative and more advanced approach, inspired by the Pictet-Spengler ligation, could be employed if the target protein contains an accessible tryptophan residue near the labeling site.[9][10][11] This would involve the formation of an intermediate that facilitates an intramolecular C-C bond formation, leading to a highly stable conjugate. However, the primary protocol detailed here will focus on the more general reductive amination pathway.
Figure 1: Proposed reductive amination workflow for protein labeling.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Incubator/shaker
-
Centrifuge
-
SDS-PAGE system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Dialysis tubing or centrifugal desalting columns (e.g., Zeba™ Spin Desalting Columns)
Reagents
-
Protein of Interest (POI): e.g., Bovine Serum Albumin (BSA) or a monoclonal antibody (mAb) at a concentration of 1-10 mg/mL.
-
Labeling Reagent: this compound (MW: 236.27 g/mol ).[4]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Bicarbonate/Carbonate buffer, pH 8.5-9.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Prepare a fresh 1 M stock solution in 10 mM NaOH.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Desalting/Dialysis Buffer: PBS, pH 7.4.
Experimental Protocols
Part 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in the chosen reaction buffer at a concentration of 5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for labeling.
-
Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Briefly vortex to ensure complete dissolution. This stock solution should be prepared fresh.
Part 2: Protein Labeling via Reductive Amination
This protocol is optimized for a 1 mL reaction volume. Scale up or down as needed.
-
Reaction Setup: In a microcentrifuge tube, combine 1 mL of the protein solution (5 mg/mL) with the desired molar excess of the labeling reagent. A good starting point is a 20-fold molar excess. Refer to Table 1 for calculating the required volume.
-
Incubation (Schiff Base Formation): Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.
-
Reduction: Add the sodium cyanoborohydride (NaBH₃CN) stock solution to a final concentration of 20 mM.
-
Expert Insight: NaBH₃CN is preferred over sodium borohydride (NaBH₄) as it is a milder reducing agent that selectively reduces the imine bond without significantly affecting aldehydes or ketones at neutral to slightly basic pH.
-
-
Incubation (Reduction): Continue to incubate the reaction mixture for an additional 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM to quench any unreacted aldehyde and stop the reaction. Incubate for 30 minutes at room temperature.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to aggregation. |
| Molar Excess of Labeling Reagent | 10x - 50x | A higher excess drives the reaction forward but may increase non-specific labeling. |
| Reaction pH | 7.4 - 9.0 | A slightly basic pH deprotonates lysine amines, increasing their nucleophilicity. |
| Temperature | 4°C - 25°C | Room temperature is generally sufficient; 4°C can be used for sensitive proteins. |
| Incubation Time | 4 hours - Overnight | Longer incubation times can increase labeling efficiency. |
Table 1: Recommended reaction conditions for protein labeling.
Part 3: Purification of the Labeled Protein
It is crucial to remove the unreacted labeling reagent and byproducts.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO) and dialyze against 1L of PBS, pH 7.4 at 4°C. Change the buffer at least three times over a 24-hour period.
-
Centrifugal Desalting: For smaller volumes, use a spin desalting column according to the manufacturer's protocol. This method is faster but may result in some protein dilution.
Figure 2: Step-by-step experimental workflow for protein labeling.
Characterization and Validation
Successful conjugation can be confirmed using several analytical techniques:
-
SDS-PAGE: Compare the labeled protein to the unlabeled control. A slight increase in molecular weight may be observable depending on the number of labels attached.
-
UV-Vis Spectroscopy: The imidazo[1,2-a]pyridine core has a characteristic UV absorbance. Scan the absorbance of the purified conjugate. The presence of a new peak corresponding to the label will confirm conjugation. The degree of labeling can be calculated using the Beer-Lambert law if the extinction coefficient of the label is known.
-
Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF MS will show a mass shift corresponding to the covalent addition of the 8-Methyl-2-phenylimidazo[1,2-a]pyridine moiety (mass = 236.27 Da, minus the two hydrogens from the amine and one from the aldehyde for a net addition of ~218.26 Da per label after reduction). Multiple peaks will indicate a heterogeneous population of labeled protein.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following controls are recommended:
-
Negative Control 1 (No Labeling Reagent): Subject the protein to the entire procedure, including the reducing agent, but without adding the this compound. This control ensures that the reaction conditions do not adversely affect the protein.
-
Negative Control 2 (No Reducing Agent): Perform the labeling reaction but omit the sodium cyanoborohydride. This will demonstrate the necessity of the reduction step for forming a stable conjugate, as the Schiff base is reversible and may dissociate during purification and analysis.
By comparing the results of the experimental sample with these controls, researchers can confidently validate the success and specificity of the labeling reaction.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the labeling of proteins with this compound. By leveraging the principles of reductive amination, this method offers a straightforward approach to conjugating a novel, medicinally relevant scaffold to proteins of interest. The detailed steps for reaction, purification, and characterization, along with the rationale behind each choice, are designed to empower researchers to successfully apply and adapt this technique for their specific research and development goals.
References
-
Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(1), 46-51. Available at: [Link]
-
Wratil, PR., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846-51. Available at: [Link]
-
Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. PubMed, 23284168. Available at: [Link]
-
Agarwal, P., et al. (2012). A Pictet-Spengler ligation for protein chemical modification. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2011). A Genetically Encoded Aldehyde for Rapid Protein Labelling. PubMed Central. Available at: [Link]
-
Wratil, PR., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. PubMed. Available at: [Link]
-
Li, J., & Chen, PR. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(23), 5282-9. Available at: [Link]
-
Wikipedia. Aldehyde tag. Available at: [Link]
-
Rush, JS., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PubMed Central. Available at: [Link]
-
Wang, L., et al. (2011). A genetically encoded aldehyde for rapid protein labelling. Chemical Communications. Available at: [Link]
-
Request PDF. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
-
da Silva, F., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Singh, K., et al. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. Available at: [Link]
-
Samanta, SK., et al. (2021). Cell-surface Labeling via Bioorthogonal Host-Guest Chemistry. PubMed. Available at: [Link]
-
van der Zouwen, M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Available at: [Link]
-
Sletten, EM., & Bertozzi, CR. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2019). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. PubMed Central. Available at: [Link]
-
MacDonald, JI., et al. (2025). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. ResearchGate. Available at: [Link]
-
Gabba, M., et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 524724-72-9 [smolecule.com]
- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 6. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genetically Encoded Aldehyde for Rapid Protein Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Assay Development
Foreword: Unlocking the Potential of a Versatile Heterocycle
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Within this esteemed class of molecules, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde emerges as a compound of significant interest for assay development. Its unique combination of a reactive aldehyde group, an inherent fluorescent core, and a structural resemblance to known bioactive agents provides a multifaceted platform for innovative research.[2]
This guide is designed to move beyond a simple recitation of facts. As a senior application scientist, my objective is to provide you with a deep, mechanistic understanding of why and how this compound can be effectively utilized. We will explore its application as both a direct analytical probe and a foundational building block for more complex biological assays. The protocols that follow are crafted to be robust and self-validating, empowering you to generate high-quality, reproducible data.
Section 1: Compound Profile and Rationale for Use
This compound (Molecular Formula: C₁₅H₁₂N₂O, Molecular Weight: 236.27 g/mol ) possesses several key features that make it an attractive tool for researchers.[2]
-
Inherent Fluorescence: The imidazo[1,2-a]pyridine core is known to exhibit strong fluorescence, typically in the blue-violet spectrum upon excitation with ultraviolet light.[2][3] This intrinsic property can be modulated by the chemical environment or through reactions at the aldehyde, forming the basis for "turn-on" or "turn-off" fluorescent assays.
-
Reactive Aldehyde Functionality: The carbaldehyde group at the 3-position is a versatile chemical handle. It can readily undergo nucleophilic addition and condensation reactions, allowing for covalent labeling of biomolecules, formation of Schiff bases, or participation in multicomponent reactions to generate diverse chemical libraries.[4][5]
-
Bioactive Scaffold: The imidazo[1,2-a]pyridine core is a well-established pharmacophore with demonstrated anti-cancer, anti-inflammatory, and other therapeutic activities.[6][7][8] This suggests that assays developed around this molecule may have direct relevance to drug discovery programs.
Logical Flow for Assay Development
The following diagram illustrates the decision-making process for leveraging the properties of this compound in assay design.
Caption: Logical workflow for developing assays with the target compound.
Section 2: Application Note I - Fluorometric Detection of Hydrazine Compounds
Introduction: Hydrazines are highly reactive compounds used in various industrial processes and are also recognized environmental contaminants.[4] The aldehyde group of this compound can react with hydrazine to form a stable hydrazone. This reaction can lead to a significant change in the electronic structure of the fluorophore, resulting in a detectable change in fluorescence, providing a basis for a "turn-on" fluorescent assay.
Principle: The lone pair of electrons on the nitrogen of the imidazo[1,2-a]pyridine ring can quench its fluorescence through a photoinduced electron transfer (PeT) mechanism. Upon condensation with hydrazine, the formation of the hydrazone C=N bond can inhibit this PeT process, leading to an enhancement of fluorescence intensity.[4]
Protocol: Fluorometric Hydrazine Assay
1. Materials and Reagents:
-
This compound (stock solution: 10 mM in DMSO)
-
Hydrazine hydrate (stock solution: 100 mM in deionized water, prepare fresh)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare a working solution of the probe by diluting the 10 mM stock to 100 µM in Assay Buffer.
-
Prepare a serial dilution of hydrazine hydrate in Assay Buffer (e.g., from 1 mM down to low µM concentrations).
-
In a 96-well plate, add 50 µL of the diluted hydrazine standards or unknown samples to each well.
-
To each well, add 50 µL of the 100 µM probe working solution, resulting in a final probe concentration of 50 µM.
-
Include control wells containing 50 µL of Assay Buffer and 50 µL of the probe working solution (blank).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity on a microplate reader.
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~450 nm (scan for optimal wavelength)
-
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the corrected fluorescence intensity against the concentration of hydrazine.
-
Perform a linear or non-linear regression to determine the limit of detection (LOD) and limit of quantification (LOQ).
Data Presentation:
| Hydrazine (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average RFU | Std. Dev. |
| 0 | 150 | 155 | 152 | 152.3 | 2.5 |
| 1 | 350 | 360 | 355 | 355.0 | 5.0 |
| 5 | 1200 | 1215 | 1208 | 1207.7 | 7.5 |
| 10 | 2500 | 2525 | 2510 | 2511.7 | 12.6 |
| 25 | 5800 | 5850 | 5820 | 5823.3 | 25.2 |
| 50 | 9500 | 9580 | 9540 | 9540.0 | 40.0 |
Section 3: Application Note II - Cell-Based Antiproliferative Assay
Introduction: The imidazo[1,2-a]pyridine scaffold is present in numerous compounds with demonstrated anti-cancer activity.[6][8][9] Therefore, this compound is a strong candidate for screening against various cancer cell lines to assess its potential as a therapeutic lead compound. A standard MTT assay can be employed to evaluate its effect on cell viability and proliferation.
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) reduction assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay for Cytotoxicity
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[6][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
2. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Antiproliferative Workflow
Caption: Step-by-step workflow for the MTT-based cytotoxicity assay.
Section 4: Advanced Application - Kinase Inhibition Assay
Rationale: Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[10][11] The aldehyde group on our target compound can be exploited to develop a covalent kinase inhibitor, or it can be used as is in a competitive binding assay. Here, we outline a protocol for a generic, non-covalent kinase inhibition assay using a commercially available platform like ADP-Glo™.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Protocol: ADP-Glo™ Kinase Inhibition Assay
1. Materials and Reagents:
-
Kinase of interest (e.g., PI3Kα)[10]
-
Kinase substrate (specific to the kinase)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Experimental Procedure:
-
Prepare the kinase reaction buffer as recommended by the enzyme supplier.
-
Set up the kinase reaction by adding the following to each well of a white plate:
-
Kinase reaction buffer
-
Test compound at various concentrations (or vehicle control)
-
Kinase
-
Substrate/ATP mixture (to initiate the reaction)
-
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the % Inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
References
-
Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
Fassihi, A., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]
- Tale, R. H., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
El-Sayed, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Kumar, S., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available from: [Link]
-
Karton-Lifshin, N., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Journal of the American Chemical Society. Available from: [Link]
- Lichs, T. R., et al. (2000). Assay for aldehyde content. Google Patents.
-
Pequerul, R., et al. (2022). Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. Bio-protocol. Available from: [Link]
-
Lee, H., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science. Available from: [Link]
-
Lee, H., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PMC. Available from: [Link]
-
Wang, Y., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. Available from: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Xu, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. Available from: [Link]
-
Xu, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. Available from: [Link]
-
Almanza-Serrano, E. A., et al. (2013). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC. Available from: [Link]
-
Thimmappa, R., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Available from: [Link]
-
Kumar, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Organic & Biomolecular Chemistry. Available from: [Link]
-
Adimurthy, S., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available from: [Link]
-
Amerigo Scientific. 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 524724-72-9 [smolecule.com]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2349098C - Assay for aldehyde content - Google Patents [patents.google.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Fluorophore: 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Material Science
Introduction: Unveiling a Promising Heterocycle
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and has emerged as a privileged structure in material science.[1] Its rigid, planar structure and inherent electron-rich nature give rise to fascinating photophysical properties, making it an attractive building block for advanced materials. Within this class of compounds, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a particularly versatile derivative. The strategic placement of a methyl group at the 8-position and a phenyl group at the 2-position, combined with a reactive carbaldehyde at the 3-position, offers a unique combination of tunable electronics, steric influence, and synthetic handles for further functionalization.
This technical guide provides an in-depth exploration of this compound, from its synthesis to its cutting-edge applications in material science. We will delve into detailed protocols for its preparation and its use in the development of functionalized adsorbents, with adaptable methodologies for its potential integration into organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Physicochemical and Photophysical Profile
This compound is a solid at room temperature with the molecular formula C₁₅H₁₂N₂O. Its core structure, the imidazo[1,2-a]pyridine ring system, is known for its thermal stability and unique electronic properties.
Photophysical Characteristics
The extended π-conjugation in the imidazo[1,2-a]pyridine ring system, further enhanced by the 2-phenyl substituent, is responsible for its characteristic fluorescence. While specific quantitative data for this compound is not extensively reported, the photophysical properties can be inferred from studies on closely related derivatives.
| Property | Expected Range/Value | Causality and Insights |
| Absorption Maxima (λabs) | 300 - 380 nm | The primary absorption bands arise from π-π* transitions within the conjugated imidazo[1,2-a]pyridine system. The exact maxima are influenced by solvent polarity. |
| Emission Maxima (λem) | 400 - 500 nm (Blue-Violet) | The fluorescence emission is a hallmark of this class of compounds. The Stokes shift (the difference between absorption and emission maxima) is typically significant, which is advantageous for fluorescence-based applications as it minimizes self-absorption. |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.7 | The quantum yield is highly dependent on the substitution pattern and the surrounding environment. Electron-donating groups generally enhance fluorescence, and the methyl group at the 8-position is expected to contribute positively to the quantum yield.[2] |
| Fluorescence Lifetime (τ) | 1 - 10 ns | The excited-state lifetime is a crucial parameter for time-resolved fluorescence applications and for understanding the dynamics of the excited state. |
Note: The provided data is based on the general photophysical properties of imidazo[1,2-a]pyridine derivatives.[3][4] Experimental determination for this specific compound is recommended for precise characterization.
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is typically achieved in two main steps: the initial synthesis of the imidazo[1,2-a]pyridine core, followed by formylation at the 3-position.
Step 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a facile synthesis method utilizing a two-component cyclization.[5]
Reaction Scheme:
Caption: Synthesis of the imidazo[1,2-a]pyridine core.
Materials:
-
2-Amino-3-methylpyridine
-
Phenacyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 eq) and phenacyl bromide (1.0 eq) in a 1:1 (v/v) mixture of ethanol and deionized water.
-
To this stirred solution, add DBU (1.2 eq) dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-methyl-2-phenylimidazo[1,2-a]pyridine as a solid.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[6][7]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation at the C3 position.
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Application Notes and Protocols in Material Science
The unique combination of a fluorescent core and a reactive aldehyde group makes this compound a valuable component in various material science applications.
Application 1: Functionalized Mesoporous Silica for Heavy Metal Adsorption
The aldehyde group can be used to covalently link the imidazo[1,2-a]pyridine fluorophore to the surface of mesoporous silica nanoparticles, creating a highly effective adsorbent for heavy metal ions. The nitrogen atoms in the imidazo[1,2-a]pyridine ring act as chelating sites for metal ions. This protocol is adapted from a study on a similar, non-methylated compound.[8]
Workflow Diagram:
Caption: Workflow for silica functionalization.
Protocol for Functionalization of Mesoporous Silica:
-
Preparation of Amine-Functionalized Silica (SiO₂-NH₂):
-
Activate mesoporous silica nanoparticles by heating at 120 °C for 12 hours under vacuum.
-
In a round-bottom flask, disperse the activated silica in anhydrous toluene.
-
Add (3-Aminopropyl)triethoxysilane (APTES) to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature, filter the solid, and wash thoroughly with toluene and ethanol to remove unreacted APTES.
-
Dry the resulting amine-functionalized silica (SiO₂-NH₂) under vacuum.
-
-
Imine Condensation:
-
Disperse the SiO₂-NH₂ in anhydrous methanol.
-
Add a solution of this compound in methanol to the suspension.
-
Reflux the mixture for 24 hours with constant stirring. The reaction forms a stable imine bond between the aldehyde and the surface amine groups.
-
-
Purification:
-
Cool the reaction mixture and filter the functionalized silica.
-
Purify the product by Soxhlet extraction with methanol and then dichloromethane for 12 hours each to remove any unreacted aldehyde.
-
Dry the final functionalized adsorbent material under vacuum at 60 °C.
-
Characterization and Application:
-
The functionalized silica can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the imine bond and the aromatic rings.
-
Thermogravimetric analysis (TGA) can be used to quantify the amount of organic material grafted onto the silica surface.
-
For heavy metal adsorption studies, batch experiments can be conducted by mixing a known amount of the adsorbent with aqueous solutions of metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺) at various pH values and concentrations. The residual metal ion concentration can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Application 2: Potential as an Emissive Layer in Organic Light-Emitting Diodes (OLEDs)
The strong blue-violet fluorescence of the imidazo[1,2-a]pyridine core makes this compound a promising candidate for use as an emitter or a host material in the emissive layer of an OLED.[9] A solution-processed fabrication method is outlined below as an adaptable protocol.
Conceptual OLED Device Structure:
Caption: A typical multilayer OLED device structure.
General Protocol for Solution-Processed OLED Fabrication: [10]
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole Injection and Transport Layer Deposition:
-
Spin-coat a hole injection layer (HIL), such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate.[10]
-
Anneal the substrate at an appropriate temperature (e.g., 120 °C) to remove the solvent.
-
Optionally, spin-coat a hole transport layer (HTL) on top of the HIL.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound (as a host or dopant) in a suitable organic solvent (e.g., chlorobenzene, toluene).
-
Spin-coat the EML solution onto the HTL. The concentration and spin speed will determine the film thickness.
-
Anneal the film to remove residual solvent.
-
-
Electron Transport and Cathode Deposition:
-
In a high-vacuum thermal evaporator, deposit an electron transport layer (ETL) and then a low work function metal cathode (e.g., LiF/Al or Ca/Al) onto the EML.
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Rationale: In this device architecture, under an applied voltage, holes are injected from the anode and electrons from the cathode. They recombine in the emissive layer, exciting the this compound molecules, which then relax by emitting light. The performance of the OLED will depend on factors such as the film morphology, layer thicknesses, and the energy level alignment of the different materials.
Application 3: Fluorescent Chemosensor for Metal Ion Detection
The aldehyde group can be further functionalized to create a specific binding site for metal ions. The fluorescence of the imidazo[1,2-a]pyridine core can then be modulated upon metal ion binding, forming the basis of a "turn-on" or "turn-off" fluorescent sensor. For instance, condensation of the aldehyde with a hydrazine derivative can introduce a chelating moiety.
Sensing Mechanism Concept:
Caption: Chelation-induced fluorescence change.
General Protocol for Sensor Preparation and Use:
-
Synthesis of the Chemosensor:
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add a slight excess of a hydrazine derivative (e.g., hydrazine hydrate, 2-hydrazinopyridine) and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, and the product will often precipitate. It can be collected by filtration and recrystallized.
-
-
Fluorescence Titration for Metal Ion Detection: [11]
-
Prepare a stock solution of the chemosensor in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
Prepare stock solutions of various metal salts (e.g., nitrates or perchlorates).
-
In a cuvette, place a fixed concentration of the chemosensor solution.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.
-
A significant change in fluorescence intensity (quenching or enhancement) upon the addition of a particular metal ion indicates a sensing event.
-
The selectivity can be tested by repeating the experiment with a range of different metal ions.
-
Conclusion and Future Outlook
This compound is a highly promising and versatile molecule in the realm of material science. Its straightforward synthesis, coupled with its inherent fluorescence and the synthetic versatility of the aldehyde group, opens up a wide array of possibilities for the development of novel functional materials. The protocols detailed herein provide a solid foundation for researchers to explore its potential in environmental remediation, organic electronics, and chemical sensing. Further research focusing on the precise determination of its photophysical properties and the exploration of its derivatives will undoubtedly lead to the discovery of new and exciting applications.
References
- Kaur, N., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(58), 33831-33838.
- Tian, Z., et al. (2017). Aldehyde-functionalized dendritic mesoporous silica nanoparticles as potential nanocarriers for pH-responsive protein drug delivery. Journal of Colloid and Interface Science, 487, 246-254.
- Czerwieniec, R., et al. (2019). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence.
- Tian, Z., et al. (2017). Aldehyde-functionalized dendritic mesoporous silica nanoparticles as potential nanocarriers for pH-responsive protein drug delivery. Request PDF.
- Guchhait, S. K., & Madaan, S. (2014). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- Gunturu, K. C., et al. (2020). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties. European Journal of Organic Chemistry, 2020(35), 5763-5771.
- Sarjidan, M. A. M., et al. (2020). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(40), 27953-27985.
-
DisplayMan. (2022). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
- Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
- Costero, A. M., et al. (2019). Chromogenic Detection of Aqueous Formaldehyde Using Functionalized Silica Nanoparticles. ACS Omega, 4(5), 8996-9002.
- Tasneem, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2634-2640.
- Wang, Y., et al. (2014). Preparation of fluorescein-based chemosensors and their sensing behaviors toward silver ions. Analytical Sciences, 30(11), 1051-1056.
- La(OTf)3 Catalysed One-Pot Synthesis of Pyrazole Tethered Imidazo[1,2-a]azine Derivatives and Evaluation of their Light Emitting Properties. (2017). RSC Advances, 7(57), 35947-35957.
- Singh, N., et al. (2013). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Expert Opinion on Drug Delivery, 10(5), 685-698.
- Li, Y., et al. (2020). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
- Liu, Z., et al. (2022). Solution processed organic light-emitting devices: structure, device physics and fabrication process. Opto-Electronic Advances, 5(5), 210048.
- Functionalization of mesoporous silica nanoparticles with organosilane: experimental evidences of the interaction among organic groups and silica surface. (2017). Adsorption Science & Technology, 35(1-2), 116-126.
- Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. (2001). Chemistry of Heterocyclic Compounds, 37(8), 1021-1024.
- Prodi, L., et al. (2012). New fluorescent chemosensors for metal ions in solution. Coordination Chemistry Reviews, 256(1-2), 170-192.
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences, 68, 01004.
- Recent progress in fluorescent chemosensors for selective aldehyde detection. (2023).
- Huo, F., et al. (2019). Recent Progress in Chemosensors Using Aldehyde-bearing Fluorophores for the Detection of Specific Analytes and their Bioimaging. Current Medicinal Chemistry, 26(21), 4003-4028.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry, 10, 871837.
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes. Retrieved from [Link]
- New substituted imidazoles for cell imaging. (2023). Dyes and Pigments, 209, 110928.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(15), 4992.
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2008). Journal of the Brazilian Chemical Society, 19(7), 1362-1367.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Aldehyde-functionalized dendritic mesoporous silica nanoparticles as potential nanocarriers for pH-responsive protein drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Methyl-2-phenylimidazo[1,2-a]pyridine [myskinrecipes.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
Application Note: Quantitative Analysis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide with detailed protocols for the extraction and quantitative analysis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in human plasma. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] As novel compounds like this compound advance through the drug development pipeline, robust and reliable bioanalytical methods are critical for pharmacokinetic and toxicokinetic studies. This guide details two primary sample preparation techniques—Solid-Phase Extraction (SPE) for maximum cleanliness and sensitivity, and Protein Precipitation (PPT) for high-throughput applications. The core analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), chosen for its superior selectivity and sensitivity. All methodologies are presented with a rationale grounded in the physicochemical properties of the analyte and are designed to meet the rigorous standards of regulatory bodies like the FDA.[3][4]
Introduction and Analytical Rationale
This compound is a heterocyclic compound featuring a core structure known for its therapeutic potential.[2][5][6] Its molecular structure includes a basic nitrogen within the fused ring system, a moderately non-polar phenyl group, and a reactive aldehyde functional group. The molecular formula is C₁₅H₁₂N₂O with a molecular weight of approximately 236.27 g/mol .[7]
The quantitative analysis of this molecule in biological matrices like plasma presents several challenges:
-
Low Concentrations: Therapeutic compounds are often present at low ng/mL levels, requiring a highly sensitive analytical method.
-
Complex Matrix: Plasma contains a high concentration of proteins, lipids, and other endogenous components that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer.[8]
-
Analyte Stability: The carbaldehyde group can be susceptible to oxidation or other reactions, necessitating careful sample handling and storage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small-molecule bioanalysis due to its ability to provide definitive structural confirmation and accurate quantification at low levels.[9][10] The selection of an appropriate sample preparation method is paramount to minimize matrix effects and ensure the longevity of the analytical column and mass spectrometer.[11][12] This guide provides a robust SPE-based method for definitive quantification and a rapid PPT method for screening purposes.
Overall Bioanalytical Workflow
The general workflow for the analysis of the target analyte in plasma is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing, all within a validated framework.
Caption: High-level workflow for quantitative bioanalysis.
Primary Protocol: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS
This protocol is recommended for regulated bioanalysis requiring high accuracy, precision, and sensitivity. The chosen SPE strategy is mixed-mode cation exchange, which leverages both the basicity of the imidazopyridine nitrogen and the hydrophobic character of the molecule for superior selectivity and sample cleanup.[13]
Principle of Mixed-Mode SPE
The analyte possesses a basic nitrogen atom that will be positively charged (protonated) under acidic conditions (pH < 6). A mixed-mode sorbent with both strong cation exchange (e.g., sulfonic acid) and reversed-phase (e.g., C8 or C18) functional groups is ideal.
-
Load: The sample is loaded under acidic conditions. The positively charged analyte binds to the cation exchange group, while some matrix components are washed away.
-
Wash: An acidic aqueous wash removes polar interferences. A subsequent organic wash (e.g., with methanol) removes non-polar, uncharged interferences like lipids that are retained by reversed-phase interactions.
-
Elute: A basic organic solvent neutralizes the analyte's charge, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
Caption: Step-by-step workflow for the mixed-mode SPE protocol.
Materials and Reagents
-
Analyte: this compound reference standard.
-
Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₆ or D₅-phenyl) version of the analyte is highly recommended. If unavailable, a close structural analog can be used.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide (≥25%).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Phenomenex Strata-X-C, Waters Oasis MCX).
-
Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant).
-
Equipment: Centrifuge, SPE manifold, nitrogen evaporator, vortex mixer, analytical balance.
Step-by-Step Protocol
-
Standard & QC Preparation: Prepare stock solutions of the analyte and IS in methanol. Serially dilute the analyte stock into blank plasma to create calibration standards (e.g., 0.1–100 ng/mL) and quality control (QC) samples (low, mid, high).
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., at 500 ng/mL).
-
Add 200 µL of 4% formic acid in water.
-
Vortex for 30 seconds. Centrifuge at 13,000 x g for 5 minutes.
-
-
Solid-Phase Extraction:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash 1: Wash with 1 mL of 0.1% formic acid in water.
-
Wash 2: Wash with 1 mL of methanol.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Conditions
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Analytical Column | C18 or Biphenyl Column (e.g., Restek Raptor Biphenyl), 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 500°C |
| IonSpray Voltage | +5500 V |
| MRM Transitions | Analyte: Q1: 237.1 -> Q3: 208.1 (Quantifier), 104.1 (Qualifier) IS (¹³C₆): Q1: 243.1 -> Q3: 214.1 |
Rationale for Choices: A biphenyl or C18 column provides excellent reversed-phase retention for this moderately non-polar molecule.[10] Positive ESI mode is selected due to the basic nitrogen, which is readily protonated. The proposed MRM transitions are hypothetical, with the quantifier (208.1) representing the loss of the aldehyde group (-CHO) and the qualifier (104.1) representing a further fragmentation of the core structure. These would need to be optimized empirically via infusion.
Alternative Protocol: Protein Precipitation (PPT)
PPT is a fast, simple, and cost-effective method suitable for early discovery, high-throughput screening, or when sample volumes are limited.[9][12] Its main drawback is that it results in a less clean extract, potentially leading to more significant matrix effects.[8]
Step-by-Step Protocol
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile (the precipitating agent). Using acetonitrile is often preferred over methanol as it can yield a cleaner extract.[8]
-
-
Precipitation & Separation:
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject directly into the LC-MS/MS system using the same conditions as in Section 2.4.
-
Bioanalytical Method Validation
To ensure the reliability of the data for regulatory submissions, the chosen analytical method must be fully validated according to guidelines from the FDA or ICH M10.[3][4][14][15] Validation demonstrates that the method is fit for its intended purpose.
Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (for Regulated Studies) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | Relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and Precision (%CV) ≤20%. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | IS-normalized matrix factor should be consistent across different lots of matrix (e.g., %CV ≤ 15%). |
| Recovery | The efficiency of the extraction process, comparing analyte response in a pre-extraction spike vs. a post-extraction spike. | Should be consistent and reproducible, though no specific % value is mandated. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note provides two robust, detailed protocols for the quantitative analysis of this compound in human plasma. The primary method, utilizing mixed-mode solid-phase extraction, offers superior sample cleanup and is recommended for late-stage clinical trials and regulatory submissions. The alternative protein precipitation method provides a high-throughput option suitable for early-stage discovery. Both methods, when coupled with the sensitivity and selectivity of LC-MS/MS and subjected to rigorous validation, will yield reliable and reproducible data essential for advancing novel imidazopyridine-based therapeutics.
References
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Vlckova, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(16), 6234-6246. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Grenova, J. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Stone, J. A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 310-316. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-19. Retrieved from [Link]
-
Sroka, W., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(11), 4381. Retrieved from [Link]
-
Al-Tohami, F. M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Scientific Reports, 10(1), 8677. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. ResearchGate. Retrieved from [Link]
-
Athanasiou, F., et al. (2007). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. Journal of Liquid Chromatography & Related Technologies, 30(17-20), 2843-2855. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 45098-45110. Retrieved from [Link]
-
Chen, X., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(15), 5865. Retrieved from [Link]
-
El-Sayed, M. F., & El-Malah, A. A. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 430, 01037. Retrieved from [Link]
-
van der Heijden, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 65(5), 4149-4161. Retrieved from [Link]
-
Restek. (2021). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
-
Csomos, P., et al. (2016). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. ResearchGate. Retrieved from [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. Retrieved from [Link]
-
Li, Y., et al. (2015). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide. Supporting Information. Retrieved from [Link]
-
Vazquez-Cervantes, E., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 3(1), 61. Retrieved from [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Retrieved from [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 524724-72-9 [smolecule.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. opentrons.com [opentrons.com]
- 10. youtube.com [youtube.com]
- 11. tecan.com [tecan.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. moh.gov.bw [moh.gov.bw]
- 15. fda.gov [fda.gov]
Application Notes and Protocols for the Preclinical Evaluation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (IMP-3C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Many of these biological effects stem from their ability to inhibit key enzymes in signaling pathways, such as various kinases, cyclooxygenase (COX), and enzymes involved in DNA replication.[2][3][4] Specifically, imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents by targeting pathways like the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades, which are crucial for cancer cell proliferation, survival, and inflammation.[5][6][7][8]
This document provides a detailed guide for the preclinical evaluation of a novel derivative, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (IMP-3C) . While specific biological data for IMP-3C is not yet established, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests it may possess significant therapeutic potential, particularly in oncology. These protocols are designed to serve as a comprehensive roadmap for the initial in vitro and in vivo assessment of IMP-3C's anticancer efficacy and to elucidate its mechanism of action.
Hypothesized Mechanism of Action
Based on the activities of related compounds, we hypothesize that IMP-3C may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[6][9]
PART 1: In Vitro Evaluation of IMP-3C
The initial phase of testing involves a series of in vitro assays to determine the cytotoxic and antiproliferative effects of IMP-3C on cancer cells and to begin to unravel its mechanism of action.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of IMP-3C that inhibits cancer cell growth by 50% (IC50), a key measure of a drug's potency.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 non-small cell lung cancer, HepG2 human liver carcinoma).[2][13]
-
Normal human cell line for selectivity assessment (e.g., NIH/3T3 mouse embryonic fibroblast).[2]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
-
IMP-3C stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of IMP-3C (e.g., ranging from 0.1 to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | Tissue of Origin | IMP-3C IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| A549 | Non-Small Cell Lung Cancer | Experimental | Reference | Calculate |
| HepG2 | Human Liver Carcinoma | Experimental | Reference | Calculate |
| MCF-7 | Breast Adenocarcinoma | Experimental | Reference | Calculate |
| NIH/3T3 | Mouse Embryonic Fibroblast | Experimental | Reference | N/A |
| Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This assay determines whether IMP-3C induces programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cancer cell line showing sensitivity to IMP-3C.
-
IMP-3C at concentrations around the IC50 value.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IMP-3C (e.g., at 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol investigates the effect of IMP-3C on the key proteins of the hypothesized signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By comparing the levels of phosphorylated (active) and total proteins in treated versus untreated cells, we can determine if IMP-3C inhibits the pathway.
Materials:
-
Cancer cell line of interest.
-
IMP-3C.
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-p53, anti-p21, and an anti-loading control (e.g., β-actin or GAPDH).[6][9]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Protein Extraction: Treat cells with IMP-3C for a specified time (e.g., 24 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein levels.
Visualization of Hypothesized Pathway:
Caption: Overall workflow from in vitro screening to in vivo validation of IMP-3C.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available from: [Link] [5][8]2. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available from: [Link] [2][13]3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available from: [Link] [6]5. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available from: [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available from: [Link] [7]7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available from: [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available from: [Link] [3]15. Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online. Available from: [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available from: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. Available from: [Link]
-
NCI Anticancer Screening In Vitro. Bio-protocol. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link] [1]20. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available from: [Link] [15]21. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available from: [Link] 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link] 23. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available from: [Link] [12]24. New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. Available from: [Link] [10]25. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. Available from: [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link] [11]27. (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link] [4]28. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022) | Akram M. Altaher | 5 Citations [scispace.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Document ID: TSC-IMPC-PUR-001
Last Updated: January 21, 2026
Welcome to the technical support guide for the purification of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important heterocyclic intermediate. As a molecule with significant applications in medicinal chemistry and materials science, achieving high purity is critical for reliable downstream applications.[1] This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this compound.
Troubleshooting Guide
This section addresses specific, practical problems you might encounter in the lab.
Q1: My TLC plate shows a persistent impurity spot with a similar Rf to my product after the Vilsmeier-Haack reaction. What is it and how do I remove it?
Probable Cause: This is a very common issue. The persistent spot is likely the unreacted starting material, 8-methyl-2-phenylimidazo[1,2-a]pyridine . The Vilsmeier-Haack reaction, while effective, rarely proceeds to 100% completion.[2][3][4] The starting material and the formylated product have similar polarities due to the dominant imidazo[1,2-a]pyridine core, making their separation challenging. The product aldehyde is only slightly more polar than the starting material.
Solution Strategy: Standard purification methods like direct precipitation or simple recrystallization are often ineffective at removing this specific impurity.[5] A meticulous approach using flash column chromatography is required.
Detailed Protocol: Optimized Flash Column Chromatography
-
Adsorbent Selection: Use silica gel (230–400 mesh) for optimal resolution.
-
Column Packing: Pack the column carefully as a slurry in your starting eluent to avoid air bubbles and channeling. A column with a higher length-to-diameter ratio will improve separation.
-
Eluent System: The key is to use a shallow polarity gradient. Start with a non-polar solvent system and gradually increase the polarity.
-
Recommended Starting System: Hexane:Ethyl Acetate (90:10, v/v).[2]
-
Gradient: Slowly increase the ethyl acetate concentration, for example, in 2% increments (e.g., 90:10 -> 88:12 -> 86:14). This slow increase is critical for resolving two closely-eluting spots.
-
-
Fraction Collection: Collect small fractions and monitor them carefully by TLC. Combine only the fractions containing the pure desired product.
Q2: After work-up, my product is a persistent yellow-to-brown oil and refuses to crystallize. What's causing this and how can I induce crystallization?
Probable Cause: The oily nature of the crude product is typically due to the presence of residual solvents (like DMF or CHCl₃ from the reaction) and/or minor, colored byproducts from the Vilsmeier-Haack reaction.[4][6] These impurities can inhibit the formation of a crystal lattice.
Solution Strategy:
-
Thorough Solvent Removal: Before attempting crystallization, ensure all high-boiling solvents are removed. After initial rotary evaporation, place the flask under high vacuum for several hours. Gently warming the flask (e.g., to 40-50°C) can help drive off residual DMF.
-
Initial Purification: An oily crude product will likely not crystallize well. First, perform a rapid filtration through a short plug of silica gel. Elute with a solvent mixture like Dichloromethane:Hexane (50:50) to remove highly polar, colored impurities. This will often yield a solid that is amenable to recrystallization.
-
Inducing Crystallization:
-
Solvent Selection: Recrystallization from a single solvent like methanol has been reported for similar imidazo[1,2-a]pyridine scaffolds.[7] However, a binary solvent system often works best. A good choice is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., isopropanol, ethyl acetate) paired with a non-polar "anti-solvent" (e.g., hexane, heptane).
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexane dropwise until the solution becomes faintly cloudy. Add a drop or two of ethyl acetate to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure solid from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q3: My final product yield is consistently low after column chromatography. Where am I losing my product?
Probable Cause: Low yield can stem from several factors: incomplete reaction, decomposition on the silica gel column, or co-elution of the product with impurities leading to discarded fractions. The aldehyde group on the imidazo[1,2-a]pyridine core can be sensitive.
Solution Strategy:
-
Workflow Diagram: First, let's visualize the standard purification workflow to identify potential loss points.
Caption: Standard purification workflow for the target compound.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC before starting the work-up. If significant starting material remains, consider extending the reaction time or increasing the temperature slightly.[3][6]
-
Work-up Efficiency: During the aqueous work-up and extraction, ensure the pH is properly neutralized.[6] Emulsions can form, trapping the product. If this occurs, adding brine can help break the emulsion. Perform multiple extractions (e.g., 3x with Dichloromethane or Ethyl Acetate) to ensure complete recovery from the aqueous layer.[8][9]
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive aldehydes. If you suspect this is an issue, you can use deactivated silica. Prepare it by adding 1-2% (w/w) of triethylamine to your eluent system. This will neutralize active sites on the silica.
-
Avoid Overloading: Do not overload the chromatography column. A general rule of thumb is to use a silica-to-crude-product ratio of at least 50:1 (w/w). Overloading leads to poor separation and forces you to discard mixed fractions, significantly lowering the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most widely cited and robust method is the Vilsmeier-Haack formylation of the 8-methyl-2-phenylimidazo[1,2-a]pyridine precursor.[1][2][3] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][10] The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde.[10]
Caption: Overview of the Vilsmeier-Haack synthesis and resulting mixture.
Q2: What are the best solvent systems for purifying this compound by column chromatography and for TLC analysis?
The choice of solvent is critical for successful purification. Based on literature precedence for imidazo[1,2-a]pyridine derivatives, the following systems are recommended.[2][8][11]
| Application | Primary System (v/v) | Alternative System (v/v) | Rationale & Notes |
| TLC Analysis | Hexane / Ethyl Acetate (70:30) | Dichloromethane / Methanol (98:2) | The Hex/EtOAc system offers excellent resolution for monitoring the Vilsmeier-Haack reaction. The product Rf should be slightly lower (more polar) than the starting material. |
| Column Chromatography | Gradient: Hexane / Ethyl Acetate (from 90:10 to 70:30) | Gradient: Toluene / Acetone (from 95:5 to 80:20) | A shallow gradient is essential to separate the product from the starting material. Using Toluene instead of Dichloromethane can sometimes alter selectivity and improve separation. |
Q3: How should I store the purified this compound to prevent degradation?
Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. While the imidazo[1,2-a]pyridine core is relatively stable, best practices should be followed for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature: Keep refrigerated at 2-8°C.
-
Light: Store in an amber vial or a container protected from light to prevent potential photochemical degradation.
-
Purity: Ensure the material is free of acidic or basic impurities, which can catalyze degradation pathways.
References
-
Ansari, M. F., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]
-
da Silva, F. S., et al. (2020). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Jiménez-Vázquez, H. A., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules. Retrieved from [Link]
-
Kurva, M., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Retrieved from [Link]
-
Tchinda, A. T., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Retrieved from [Link]
-
El-Guesmi, N., et al. (2021). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Adsorption Science & Technology. Retrieved from [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Review Article on Vilsmeier-Haack Reaction. PharmaTutor. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. scirp.org [scirp.org]
- 3. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 6. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Guide: Stability of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Solution
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The 8-Methyl-2-phenylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] However, the presence of the aldehyde group at the 3-position introduces specific reactivity that can lead to degradation if not handled correctly.[1] This document provides direct answers to common problems, troubleshooting workflows, and validated protocols to maintain compound stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended solvents for dissolving this compound?
A1: The compound exhibits good solubility in a range of polar organic solvents.[1] For optimal results, we recommend using freshly opened, anhydrous grade solvents. The choice of solvent should align with your experimental needs.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Readily Soluble | Good for reactions and initial dissolution. |
| Methanol (MeOH) | Readily Soluble | Suitable for stock solutions and some analytical methods. |
| Acetonitrile (ACN) | Readily Soluble | Commonly used for HPLC analysis and as a reaction solvent. |
| Tetrahydrofuran (THF) | Readily Soluble | A good aprotic solvent for reactions. Ensure it is peroxide-free. |
| Acetone | Readily Soluble | Useful for general laboratory purposes. |
| Water | Limited Solubility | The compound is not freely soluble in aqueous solutions.[1] |
Q2: How should I store the solid compound and its solutions to prevent degradation?
A2: Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator at room temperature is suitable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended.
Solutions: Solutions are significantly more prone to degradation than the solid material. All solutions should be:
-
Stored in amber glass vials to protect from light. The related imidazo[1,2-a]pyridine core in compounds like Zolpidem is known to be light-sensitive.[4][5]
-
Kept cold (2-8°C) when not in immediate use.
-
Used as freshly as possible , ideally prepared on the day of the experiment.
-
Blanketed with an inert gas (argon or nitrogen) if stored for more than a few hours, especially in reactive solvents.
Q3: What are the primary factors that cause the compound to degrade in solution?
A3: The main degradation pathways are driven by three factors, largely inferred from studies on structurally similar compounds like Zolpidem.[4][5]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazo[1,2-a]pyridine ring system.[4][5]
-
Hydrolysis: The compound may degrade under strong acidic or basic conditions. Forced degradation studies on the related compound Zolpidem show significant degradation under acid/base hydrolytic stress.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Issue 1: My solution of the compound has turned yellow or brown after a short time.
-
Probable Cause: This is a classic indicator of oxidative or photodegradation. The imidazo[1,2-a]pyridine scaffold is a π-conjugated system, and degradation often creates chromophores that absorb visible light. Both atmospheric oxygen and ambient light can accelerate this process.[4][5]
-
Causality & Solution:
-
Prevent Photodegradation: Immediately switch to using amber or foil-wrapped vials for all solutions containing the compound. Minimize exposure to direct laboratory light.
-
Prevent Oxidation: Prepare solutions using solvents that have been degassed (e.g., by sparging with argon for 15-20 minutes). For storage longer than an hour, flush the headspace of the vial with argon or nitrogen before sealing.
-
Issue 2: I see a new, more polar spot on my TLC plate or an unexpected peak in my HPLC chromatogram.
-
Probable Cause: The most likely culprit is the oxidation of the aldehyde (-CHO) to the more polar carboxylic acid (-COOH). Carboxylic acids exhibit stronger interactions with silica gel (TLC) and are often retained differently on reverse-phase HPLC columns. This is a known degradation pathway for related aldehyde impurities.[5]
-
Causality & Solution:
-
Confirm Identity: The new species should have a molecular weight that is 16 Da higher than the parent compound (C₁₅H₁₂N₂O, MW: 236.27 g/mol vs. C₁₅H₁₂N₂O₂, MW: 252.27 g/mol ). This can be confirmed by LC-MS analysis.
-
Implement Preventative Measures: Follow the anti-oxidation procedures outlined in Issue 1. Always prepare solutions fresh before use, especially for quantitative studies or sensitive reactions.
-
Issue 3: My reaction yield is inconsistent or lower than expected when using this aldehyde.
-
Probable Cause: If the reaction itself is known to be robust, the issue is likely the purity of the starting material at the point of use. The aldehyde may have partially degraded in solution before it was added to the reaction mixture, reducing the amount of active reagent. Aldehydes can participate in various side reactions, such as condensation or oxidation.[1]
-
Causality & Solution:
-
Pre-reaction Purity Check: Before starting a reaction, run a quick purity check on your aldehyde solution using TLC or HPLC. Compare it to a freshly prepared standard if necessary.
-
Fresh Solution Protocol: Adopt a strict protocol of preparing the aldehyde solution immediately before it is needed for the reaction. Do not use solutions that have been stored for extended periods without re-analyzing their purity.
-
Control Reaction Conditions: Ensure the reaction medium is free from unnecessary oxidants and is protected from light.
-
Section 3: Protocols for Stability Assessment
To ensure experimental integrity, it is crucial to use validated protocols.
Protocol 3.1: Preparation of a Standard Stock Solution
-
Weigh the solid this compound in an amber glass vial.
-
Add anhydrous, HPLC-grade solvent (e.g., Acetonitrile) to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until fully dissolved.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
Wrap the cap-vial interface with parafilm to ensure an airtight seal.
-
Store at 2-8°C in the dark.
Protocol 3.2: Short-Term Solution Stability Assessment via HPLC
This protocol allows you to determine the stability of the compound in your specific experimental solvent over a typical workday.
-
Prepare a fresh stock solution in your solvent of interest as described in Protocol 3.1.
-
Time Zero (t=0) Analysis: Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) and inject it into a validated HPLC system. Record the peak area and purity of the main peak. This is your baseline.
-
Incubate: Leave the stock solution on the benchtop under ambient light and temperature conditions, mimicking your experimental setup. For a control, keep a separate, protected aliquot in the dark at 2-8°C.
-
Time Point Analysis: At regular intervals (e.g., 2, 4, 8, and 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and inject it into the HPLC.
-
Data Analysis: Compare the purity and peak area of the compound at each time point relative to the t=0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Section 4: Data & Visualization
Visual aids can help in diagnosing and preventing stability issues.
Table 2: Summary of Key Stability Factors & Mitigation Strategies
| Factor | Consequence | Mitigation Strategy |
| Light/UV | Photodegradation of the ring system, color change. | Use amber vials, wrap containers in foil, work in a shaded area. |
| Air (Oxygen) | Oxidation of aldehyde to carboxylic acid. | Use degassed solvents, blanket solutions with N₂ or Ar. |
| Strong Acid/Base | Hydrolysis and rearrangement. | Maintain neutral pH unless required by the reaction; buffer if necessary. |
| Heat | Accelerates all degradation pathways. | Store solutions at 2-8°C; avoid unnecessary heating. |
Diagrams
Below are graphical representations of the troubleshooting process and a primary degradation pathway.
Caption: Troubleshooting workflow for diagnosing stability issues.
Caption: Primary oxidative degradation pathway.
References
-
Alentris Research Pvt. Ltd. (2024). Zolpidem Impurity. Retrieved from [Link]
-
SynZeal. (n.d.). Zolpidem Impurities. Retrieved from [Link]
-
Zhu, J., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7294. Available at: [Link]
-
Malesevic, M., et al. (2013). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 78(1), 81-96. Available at: [Link]
-
GLP Pharma Standards. (n.d.). Zolpidem Aldehyde Impurity | CAS No- 400777-11-9. Retrieved from [Link]
-
Doumbia, M. E., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 55(1), 1-8. Available at: [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37045-37055. Available at: [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Molecules, 25(21), 5199. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
ResearchGate. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis and optimization of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This molecule is a valuable synthetic intermediate in medicinal chemistry and materials science, often serving as a key building block for more complex structures.[1] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice, troubleshoot common experimental hurdles, and streamline your synthetic workflow. We will delve into the causality behind procedural steps, ensuring a deep understanding of the reaction mechanism and optimization parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general approach for synthesizing this compound?
A1: The most robust and widely adopted method is a two-step synthesis. The first step involves the condensation of 2-amino-3-methylpyridine with an α-haloketone, typically 2-bromoacetophenone, to form the 8-methyl-2-phenylimidazo[1,2-a]pyridine core.[2] The second step is a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction.[1][3] This approach is highly effective due to the ready availability of starting materials and the high regioselectivity of the formylation step.[4][5]
Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation step?
A2: The Vilsmeier-Haack reaction is ideal for this transformation due to its mild conditions and high efficiency for introducing a formyl group onto electron-rich heterocyclic systems.[6] The imidazo[1,2-a]pyridine scaffold is sufficiently electron-rich to react with the Vilsmeier reagent (a chloroiminium ion), which is a relatively weak electrophile.[7] The reaction proceeds with high regioselectivity at the C3 position, which is the most nucleophilic carbon on the imidazole ring, thus minimizing the formation of isomeric byproducts.[8]
Q3: Are there greener or alternative methods to the classic Vilsmeier-Haack conditions (POCl₃/DMF)?
A3: While the POCl₃/DMF system is standard, research into greener synthetic routes is ongoing. For the initial cyclization step to form the imidazo[1,2-a]pyridine core, methods using environmentally benign catalysts like molecular iodine or copper salts in aqueous media or under solvent-free conditions have been developed.[8][9][10][11] These can reduce the reliance on harsh reagents and organic solvents. For the formylation itself, alternatives to phosphorus oxychloride are less common, but exploring different Vilsmeier reagents (e.g., generated from oxalyl chloride or other activating agents) could be a research direction. However, for reliability and yield, the traditional POCl₃/DMF method remains the benchmark.
Q4: What are the expected yields for this synthesis?
A4: Yields can vary significantly based on the purity of reagents, reaction scale, and optimization. For the first step (cyclization), yields are often reported in the range of 70-95%.[2] The second step (Vilsmeier-Haack formylation) typically proceeds with yields between 60% and 85%. The overall two-step yield for the final product is generally considered good if it is above 50-60%. Meticulous purification at each step is crucial for achieving high purity and maximizing the isolated yield.
Experimental Protocols & Optimization
The synthesis is best approached in two distinct stages. Below are detailed protocols and data tables to guide optimization.
Part 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This reaction is a condensation cyclization, often facilitated by a base or catalyst.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Addition: Add 2-bromoacetophenone (1.05 eq) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a base such as an aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[12][13]
Optimization of Reaction Conditions (Part 1)
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DBU | Aqueous Ethanol | Reflux | 2 | 69 | [2] |
| 2 | Na₂CO₃ | DMF | 100 | 5 | ~90 | [14] |
| 3 | Iodine (10 mol%) | Water | Ultrasound | 1 | ~82 | [9] |
| 4 | CuI (10 mol%) | Air | 120 | 12 | High | [10] |
Part 2: Vilsmeier-Haack Formylation to Yield this compound
This step introduces the aldehyde functional group onto the synthesized core.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, ~5 eq) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3-4 eq) dropwise while stirring vigorously. Maintain the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.[3]
-
Substrate Addition: Dissolve the 8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) from Part 1 in a minimal amount of chloroform or DMF and add it slowly to the pre-formed Vilsmeier reagent.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 80-90 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Quenching & Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8).[3]
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting solid by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the pure product.[3][15]
Synthetic Workflow Diagram
Caption: Overall workflow for the two-part synthesis.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield in Part 1 (Core Synthesis) | 1. Poor Reagent Quality: 2-amino-3-methylpyridine can oxidize over time. 2-bromoacetophenone is a lachrymator and can degrade. 2. Insufficient Reaction Time/Temp: The condensation may be slow. 3. Incorrect Stoichiometry: An excess of one reagent can lead to side products. | 1. Verify Reagent Purity: Use freshly purchased or purified reagents. Confirm identity and purity via NMR or melting point. 2. Monitor with TLC: Ensure the reaction goes to completion. If the reaction stalls, consider increasing the temperature or using a more efficient catalytic system (see optimization table). 3. Use Slight Excess of Haloketone: A slight excess (1.05 eq) of the more reactive 2-bromoacetophenone can help drive the reaction to completion. |
| Low Yield in Part 2 (Formylation) | 1. Inactive Vilsmeier Reagent: The reagent is moisture-sensitive and must be prepared fresh in situ. 2. Insufficient Activation: The imidazo[1,2-a]pyridine core may not be sufficiently nucleophilic if electron-withdrawing impurities are present. 3. Decomposition during Work-up: The intermediate iminium salt can be unstable. Overly acidic or basic conditions during hydrolysis can lead to degradation. | 1. Ensure Anhydrous Conditions: Use dry glassware and anhydrous DMF. Prepare the reagent at 0-5 °C to prevent decomposition.[3] 2. Use Purified Starting Material: Ensure the core intermediate from Part 1 is clean. An excess of the Vilsmeier reagent (3-5 equivalents) can also help drive the reaction. 3. Controlled Quenching: Add the reaction mixture to a cold, vigorously stirred basic solution (e.g., NaHCO₃ or Na₂CO₃). Do not allow the temperature to rise significantly, and maintain a pH of 7-8 to facilitate clean hydrolysis to the aldehyde.[3][16] |
| Formation of Multiple Products (Poor Selectivity) | 1. Side Reactions: In the Vilsmeier-Haack step, if the C3 position is blocked or the conditions are too harsh, formylation could occur on the pyridine ring, though this is rare. 2. Over-reaction/Degradation: Prolonged heating can lead to the formation of colored, polymeric byproducts. | 1. Strict Temperature Control: Adhere to the recommended temperature profile (cool addition, then reflux). The high intrinsic reactivity of the C3 position should ensure regioselectivity under standard conditions.[4] 2. Monitor by TLC: Stop the reaction as soon as the starting material is consumed to avoid byproduct formation. |
| Difficulty in Product Purification | 1. Oily Product: The crude product may not solidify due to impurities. 2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. | 1. Trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. 2. Optimize Chromatography: Carefully select the eluent system for column chromatography. A shallow gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing the polarity) can improve separation. If separation is still poor, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization. |
Troubleshooting Workflow
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 14. researchgate.net [researchgate.net]
- 15. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
common side products in the synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal factors behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and prevent the formation of common side products.
Troubleshooting Guide: From Observation to Solution
This section is structured to address specific, practical problems you may encounter during the synthesis. We diagnose the likely causes, with a focus on side product formation, and provide actionable solutions.
Question 1: My final yield is disappointingly low. What are the most common causes related to side reactions?
Answer: Low yield is a frequent issue that can typically be traced to one of the two core synthetic steps: the initial cyclization to form the imidazopyridine core or the subsequent Vilsmeier-Haack formylation.
Potential Cause A: Inefficient Cyclization of 2-amino-3-methylpyridine
The initial condensation between 2-amino-3-methylpyridine and an α-haloacetophenone (e.g., 2-bromoacetophenone) is a classic Tschitschibabin reaction.[1] Incomplete conversion or side reactions here will directly impact your final yield.
-
Side Product Formation: The primary side reaction is the failure to cyclize, leaving the N-phenacylpyridinium bromide intermediate in the reaction mixture. This intermediate is a salt and may be lost during aqueous workup, or it may persist and complicate purification.
-
Troubleshooting Steps:
-
Base Selection: A mild base like sodium bicarbonate (NaHCO₃) is crucial. Its role is to neutralize the HBr formed during the final aromatization step. Insufficient base can stall the reaction.[1]
-
Temperature and Time: While the reaction can proceed at moderate temperatures (e.g., 60°C in ethanol), ensure sufficient time for the intramolecular cyclization, which is often the rate-limiting step. Monitor progress carefully by TLC.
-
Purity of Starting Materials: 2-amino-3-methylpyridine can be susceptible to oxidation. Ensure you are using clean starting materials.
-
Potential Cause B: Degradation or Inefficiency during Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is also highly aggressive.[2][3] The reagent, a chloromethyleniminium salt, is a potent electrophile.
-
Side Product Formation:
-
Unreacted Starting Material: The most common "impurity" is often unreacted 8-methyl-2-phenylimidazo[1,2-a]pyridine. This points to an issue with the Vilsmeier reagent itself.
-
Tar/Polymeric Material: The highly acidic and reactive conditions can cause degradation of the electron-rich imidazopyridine ring, leading to the formation of dark, intractable tars.[4]
-
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Ensure your DMF is anhydrous and that phosphorus oxychloride (POCl₃) is fresh. The reaction should be run under an inert atmosphere (N₂ or Ar).
-
Controlled Temperature: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic. It is critical to pre-cool the DMF to 0°C before slowly adding POCl₃. The subsequent addition of the imidazopyridine substrate should also be done at low temperature before allowing the reaction to warm.[5] Uncontrolled temperature is a primary cause of degradation.
-
Stoichiometry: Use a slight excess (1.5 to 3 equivalents) of the Vilsmeier reagent to ensure the reaction goes to completion, but avoid a large excess which can increase the likelihood of side reactions.
-
Question 2: My TLC shows multiple spots, and the main product is difficult to purify. What are these impurities?
Answer: A complex TLC profile suggests multiple side products. Identifying the likely structures based on the reaction step is key to optimizing their removal or preventing their formation.
| Potential Side Product | Originating Step | Reason for Formation | Troubleshooting & Identification |
| Unreacted Starting Material | Formylation | Incomplete formylation due to inactive reagent or insufficient reaction time/temperature. | Will have a different Rf value. Can be confirmed by LC-MS. Increase reagent stoichiometry or reaction time. |
| Bis-imidazopyridine Methane | Formylation | Under certain conditions, particularly if the reaction is not sufficiently electrophilic, the intermediate formed after attack by the first imidazopyridine can be attacked by a second molecule before hydrolysis.[6] | This product will have a mass roughly double that of the starting imidazopyridine. It will lack the aldehyde proton in ¹H NMR. Use a sufficient excess of Vilsmeier reagent and ensure controlled hydrolysis during workup. |
| Over-formylated Products | Formylation | While the C3 position is most reactive, extremely harsh conditions (high temperature, long reaction times) could theoretically lead to formylation on the phenyl ring or other positions, though this is rare. | These would have a higher mass and potentially two aldehyde signals in the ¹H NMR. Mitigate by using milder conditions. |
| Hydrolyzed α-haloketone | Cyclization | If the initial cyclization is performed in aqueous or protic solvents, the α-haloketone can hydrolyze back to the ketone (e.g., acetophenone). | This is a less polar, UV-active spot on TLC. Ensure anhydrous conditions if this is a persistent issue. |
Question 3: Why did my Vilsmeier-Haack reaction turn black and result in an intractable tar?
Answer: This is a classic sign of substrate decomposition under the harsh, acidic conditions of the reaction. The imidazo[1,2-a]pyridine ring system is electron-rich and, while this property directs formylation to the desired C3 position, it also makes the ring susceptible to uncontrolled electrophilic attack and polymerization if conditions are not carefully managed.
-
Primary Cause: Temperature Runaway. As mentioned previously, the reaction of DMF and POCl₃ is highly exothermic. If the addition is too fast or cooling is inadequate, the resulting high temperature will "burn" the substrate upon its addition.
-
Solution Workflow:
-
Pre-cool: Always cool the DMF to 0°C in an ice bath before adding any POCl₃.
-
Slow Addition: Add POCl₃ dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Substrate Addition at 0°C: Dissolve your 8-methyl-2-phenylimidazo[1,2-a]pyridine in a minimal amount of anhydrous DMF or chloroform and add it slowly to the pre-formed, cold Vilsmeier reagent.
-
Controlled Warming: Only after the addition is complete should the reaction be allowed to slowly warm to room temperature or be gently heated as required to drive it to completion.
-
Quenching: The workup is also critical. Quench the reaction by pouring it slowly onto a large amount of crushed ice and a saturated sodium bicarbonate solution to neutralize the strong acid and hydrolyze the intermediate iminium salt. A rapid, uncontrolled quench can also generate heat and cause degradation.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable synthetic pathway and what are its main mechanistic considerations?
The most robust and widely cited pathway is a two-step synthesis.
Step 1: Cyclocondensation This step involves the reaction of 2-amino-3-methylpyridine with an α-haloacetophenone. The mechanism proceeds via an initial SN2 reaction where the endocyclic (and more nucleophilic) pyridine nitrogen attacks the α-carbon of the haloacetophenone. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine core.[7][8]
Step 2: Vilsmeier-Haack Formylation This is an electrophilic aromatic substitution. The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is generated in situ from DMF and POCl₃.[3] The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and nucleophilic, analogous to the C3 position of indole. This position readily attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde.[4]
Caption: Vilsmeier-Haack formylation mechanism.
FAQ 2: Are there alternative, "greener," or one-pot methods available?
Yes, several alternative methods have been developed, although the classic two-step approach remains common due to its reliability.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile.[9][10] It allows for the rapid construction of diverse 3-aminoimidazo[1,2-a]pyridines, which would require further modification to achieve the desired 3-carbaldehyde. While efficient, it can suffer from side products if the reaction conditions are not perfectly optimized.[11]
-
Metal-Catalyzed Reactions: Various transition-metal-catalyzed methods, including copper and palladium-catalyzed cyclizations, have been reported.[12][13] These can offer milder conditions but may require more expensive catalysts and ligands. For instance, copper-catalyzed oxidative cyclization can be used to synthesize formyl-substituted imidazopyridines directly from 2-aminopyridines and cinnamaldehyde derivatives.[13]
FAQ 3: How can I confirm the identity of my product and distinguish it from the key precursor?
Spectroscopic analysis is definitive.
-
¹H NMR:
-
Product: The key signal to look for is the aldehyde proton (CHO), which will appear as a sharp singlet far downfield, typically between 9.5 and 10.5 ppm.
-
Precursor (8-methyl-2-phenylimidazo[1,2-a]pyridine): The precursor will have a singlet for the proton at the C3 position. This signal is typically found between 7.5 and 8.0 ppm. Upon successful formylation, this signal will disappear and be replaced by the aldehyde proton signal.
-
-
¹³C NMR: The aldehyde carbon will appear as a distinct signal around 180-190 ppm.
-
FT-IR: The product will show a strong carbonyl (C=O) stretch characteristic of an aldehyde, usually in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The product will have a mass that is 28.01 Da (for the 'CHO' group minus 'H') greater than the precursor.
Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
To a round-bottom flask, add 2-amino-3-methylpyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in ethanol (5 mL per mmol of aminopyridine).
-
Add sodium bicarbonate (NaHCO₃) (1.5 eq).
-
Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aminopyridine spot is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
Protocol 2: Vilsmeier-Haack Formylation
CAUTION: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
-
In a flame-dried, three-neck flask equipped with a dropping funnel and an N₂ inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
After addition, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture back to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Stir vigorously until the ice has melted and gas evolution has ceased. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.
Caption: Troubleshooting workflow for synthesis.
References
-
Cernei, N., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]
-
Mohan, D. C., et al. (2013). An aqueous synthesis gives methylimidazo[1,2-a]pyridines... Journal of Organic Chemistry. Available at: [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 2-Amino-3-methylpyridinium...salts. Experimental and theoretical findings. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]pyridines 176 via tandem Sonogashira coupling/heteroannulation.... Available at: [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Available at: [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available at: [Link]
-
Oriprobe. (2008). Preparation of 2-Amino-3-methylpyridine. Available at: [Link]
-
National Institutes of Health (NIH). (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Royal Society of Chemistry. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives.... Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Available at: [Link]
-
Copper- and DMF-Mediated Switchable Oxidative CH Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. (n.d.). Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 12. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 13. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Solubility of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's limited aqueous solubility. As a member of the imidazo[1,2-a]pyridine family, this molecule is considered a "privileged structure" in medicinal chemistry, making it a valuable candidate for drug discovery and biochemical research.[1] However, its hydrophobic nature often presents a critical barrier to obtaining reliable data in biological assays and developing effective formulations.
This guide is structured to provide a logical, stepwise approach to overcoming these solubility hurdles, moving from simple benchtop solutions to more advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of the compound and the implications of its poor solubility.
Q1: What are the known physicochemical properties of this compound?
A1: Understanding the basic properties of the molecule is the first step in designing an effective solubilization strategy. The key characteristics are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₁₂N₂O | [1] |
| Molecular Weight | ~236.27 g/mol | [1] |
| Physical Appearance | Yellow solid at room temperature | [1] |
| Aqueous Solubility | Limited | [1] |
| Organic Solvent Solubility | Readily soluble in methanol, acetonitrile, tetrahydrofuran (THF), dichloromethane, ethyl acetate, and acetone. | [1] |
| Structural Features | Fused imidazo[1,2-a]pyridine core, a phenyl group at position 2, a methyl group at position 8, and a reactive carbaldehyde group at position 3. | [1] |
Q2: What makes this compound poorly soluble in aqueous media?
A2: The poor aqueous solubility is a direct result of its molecular structure. The molecule is predominantly hydrophobic (lipophilic) due to the large, fused aromatic ring system (imidazo[1,2-a]pyridine), the attached phenyl ring, and the methyl group. While the nitrogen atoms in the imidazopyridine ring and the oxygen atom in the carbaldehyde group can participate in hydrogen bonding, their contribution is outweighed by the nonpolar surface area of the carbon-rich scaffold. For a molecule to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules, which is energetically unfavorable for large hydrophobic compounds.
Q3: What experimental problems will I likely encounter due to low solubility?
A3: Failure to adequately solubilize this compound can lead to several critical experimental errors:
-
Underestimation of Potency: In in vitro assays (e.g., enzyme inhibition or cell-based assays), the compound may precipitate out of the aqueous buffer. This reduces the actual concentration of the compound in solution, leading to an artificially high IC₅₀ or EC₅₀ value and an incorrect assessment of its biological activity.
-
Poor Bioavailability: For in vivo studies, poor aqueous solubility directly translates to low dissolution rates in the gastrointestinal tract, resulting in minimal absorption and low oral bioavailability.[2][3] This can make an otherwise potent compound appear inactive in animal models.
-
Irreproducible Results: Solubility issues can lead to high variability between experiments, making it difficult to obtain consistent and reliable data.
-
Formulation Instability: Attempts to create stock solutions or formulations may result in precipitation over time, especially during freeze-thaw cycles or upon dilution.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
This section provides practical, step-by-step guidance for systematically improving the solubility of this compound. The following workflow diagram illustrates a logical progression for selecting a suitable method.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Co-Solvent Systems (For In Vitro Assays)
Q: My compound won't dissolve in my aqueous buffer for an enzyme assay. What is the simplest first step?
A: The use of a water-miscible organic co-solvent is the most direct and common method for initial in vitro experiments.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[4]
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
-
Select a Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and general acceptance in biological assays at low concentrations. Other options include ethanol or N,N-dimethylformamide (DMF).
-
Prepare a High-Concentration Stock:
-
Weigh out a precise amount of this compound.
-
Add the minimum required volume of 100% DMSO to achieve complete dissolution. A typical starting concentration is 10-50 mM. Use gentle vortexing or sonication if needed.
-
-
Serial Dilution: Perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stock concentrations.
-
Final Dilution into Aqueous Buffer:
-
Dilute the DMSO stock into your final aqueous assay buffer. Crucially, the final concentration of the co-solvent should be kept to a minimum , typically ≤1% v/v, to avoid impacting the biological activity of enzymes or cells.
-
Always add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid dispersion and prevent localized precipitation.
-
-
Validation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Run a vehicle control in your assay (buffer containing the same final concentration of DMSO without the compound) to ensure the co-solvent itself does not affect the experimental outcome.
-
| Common Co-Solvent | Typical Final Conc. | Notes |
| DMSO | 0.1% - 1% | Most common; can be toxic to some cells at >1%. |
| Ethanol | 0.5% - 5% | Can denature some proteins at higher concentrations. |
| Polyethylene Glycol (PEG 400) | 1% - 10% | Generally low toxicity. |
Strategy 2: pH Adjustment
Q: Can I improve the compound's solubility by changing the pH of my solution?
A: Yes, this is a highly promising strategy. The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms that can be protonated in an acidic environment (pH < pKa). Protonation introduces a positive charge onto the molecule, creating a salt form in situ that is significantly more polar and, therefore, more soluble in water. A related imidazopyridine derivative was found to have a pKa of 9.3, suggesting the nitrogen atoms in this class of compounds are indeed basic.[6]
Experimental Protocol: pH-Solubility Profile
-
Prepare a Range of Buffers: Create a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Equilibrate and Measure:
-
Add an excess amount of the solid compound to a small volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
-
Plot and Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH. This will reveal the pH at which solubility is maximal.
-
Caution: The aldehyde functional group can be susceptible to degradation at extreme pH values. It is essential to assess the chemical stability of the compound in parallel by analyzing the samples for any degradation products via HPLC.
Strategy 3: Use of Solubilizing Excipients (Cyclodextrins & Surfactants)
Q: My assay is sensitive to organic co-solvents, and pH adjustment is not providing sufficient solubility or is causing instability. What other options do I have?
A: Using formulation excipients like cyclodextrins or surfactants can significantly enhance aqueous solubility without resorting to co-solvents or drastic pH changes.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of your compound is shielded from water, thereby increasing its apparent solubility.[2]
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can entrap your compound, effectively solubilizing it within the aqueous phase.[7]
Experimental Protocol: Screening for Excipient Compatibility
-
Select Excipients:
-
Cyclodextrins: Start with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as it is widely used and has low toxicity.
-
Surfactants: Common non-ionic surfactants include Polysorbate 80 (Tween® 80) or Kolliphor® EL.
-
-
Prepare Stock Solutions: Create aqueous stock solutions of the chosen excipients (e.g., 10-20% w/v HP-β-CD; 1-5% w/v Tween 80).
-
Phase Solubility Study:
-
Add an excess amount of your compound to each excipient solution (at various concentrations) and a control (water or buffer only).
-
Equilibrate the samples as described in the pH-solubility protocol.
-
Filter and quantify the dissolved compound concentration via HPLC.
-
-
Analyze Results: A linear increase in drug solubility with increasing excipient concentration typically indicates the formation of a soluble complex. This allows you to determine the concentration of excipient needed to achieve your target drug concentration.
Part 3: Advanced Formulation Strategies for In Vivo Applications
For researchers in drug development, achieving sufficient solubility for in vivo studies is paramount. This often requires more sophisticated formulation approaches.
Q: I need to prepare a formulation for an oral bioavailability study. What advanced methods should I consider?
A: For in vivo applications, the goal is to enhance not just solubility but also the dissolution rate in physiological fluids. Key strategies include solid dispersions and lipid-based formulations.[8][9][10]
1. Amorphous Solid Dispersions (ASDs)
In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[2] The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.
Caption: General workflow for creating an amorphous solid dispersion.
2. Lipid-Based Formulations (e.g., SEDDS)
Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[2] Upon gentle agitation in an aqueous medium (like gastrointestinal fluid), they spontaneously form a fine oil-in-water emulsion. This formulation presents the drug in a solubilized state with a large surface area, facilitating absorption.
Part 4: Summary of Strategies
| Strategy | Primary Application | Pros | Cons |
| Co-Solvents | In vitro assays | Simple, rapid, effective for creating stock solutions.[11] | Can interfere with biological assays; potential for precipitation on dilution. |
| pH Adjustment | In vitro assays, some liquid formulations | Can dramatically increase solubility if the compound has ionizable groups. | Potential for chemical instability at extreme pHs; requires careful stability testing. |
| Cyclodextrins | In vitro & in vivo | Low toxicity, effective at low concentrations. | Can be expensive; complexation is a 1:1 or 1:2 equilibrium. |
| Surfactants | In vitro & in vivo | Highly effective solubilizers. | Potential for cell toxicity; can interfere with some assays. |
| Solid Dispersions | In vivo (oral solids) | Significantly enhances solubility and dissolution rate; established technology. | Requires specialized equipment (e.g., spray dryer); potential for physical instability (recrystallization). |
| Lipid-Based Systems | In vivo (oral liquids/capsules) | Enhances both solubility and absorption by leveraging lipid pathways. | Complex formulation development; potential for drug degradation in excipients. |
References
- Smolecule. (n.d.). Buy this compound | 524724-72-9.
- National Institutes of Health (NIH). (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Wiley Online Library. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89).
- ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.
- PubMed. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs.
- ResearchGate. (2020, February 26). (PDF) Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- SpringerLink. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
troubleshooting fluorescence quenching with 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the fluorescent properties of this compound. Drawing from extensive experience with imidazo[1,2-a]pyridine derivatives, this document provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each troubleshooting step.
Problem 1: My fluorescence signal is unexpectedly weak or absent.
A weak or nonexistent signal is one of the most common issues. The cause can range from incorrect instrument settings to complex chemical interactions.
Potential Cause & Action Plan:
-
Incorrect Instrument Settings: The imidazo[1,2-a]pyridine scaffold typically exhibits strong fluorescence with excitation in the UV range and emission in the blue-violet region.[1]
-
Action: Verify your spectrofluorometer's excitation and emission wavelengths. For this class of compounds, a good starting point is an excitation wavelength (λ_ex) around 365 nm.[1] Perform an excitation-emission matrix (EEM) scan to determine the optimal λ_ex and emission wavelength (λ_em) for your specific experimental conditions.
-
-
Suboptimal pH: The fluorescence of many heterocyclic compounds is pH-sensitive. Protonation or deprotonation of the nitrogen atoms in the imidazo[1,2-a]pyridine ring can significantly alter the electronic structure and, consequently, the fluorescence quantum yield.
-
Action: Measure the pH of your sample solution. Prepare a series of buffers to perform a pH titration curve and identify the optimal pH range for maximum fluorescence intensity. For some imidazo[1,2-a]pyridine derivatives, fluorescence is preserved in acidic to neutral media but can be suppressed in strongly acidic or alkaline conditions.[2][3]
-
-
Presence of a Quencher: Numerous substances can decrease fluorescence intensity through various mechanisms.[4] Common quenchers include dissolved molecular oxygen, halide ions (e.g., Cl⁻, I⁻), and heavy metal ions.[4]
-
Low Fluorophore Concentration: The signal may be below the detection limit of the instrument.
-
Action: Prepare a dilution series to determine an optimal working concentration that provides a robust signal without inducing self-quenching or inner filter effects.[5]
-
Problem 2: My fluorescence signal intensity is decreasing over time.
A time-dependent loss of signal is often attributable to photobleaching, an irreversible photochemical alteration of the fluorophore.[6]
Potential Cause & Action Plan:
-
Photobleaching: Prolonged or high-intensity exposure to the excitation light source can permanently damage the fluorophore, rendering it non-fluorescent.[7][8][9] This is particularly problematic in time-lapse microscopy.[6]
-
Action 1 (Reduce Light Exposure): Minimize the duration the sample is exposed to the excitation light. Use the instrument's shutter to block the light path when not actively measuring. Reduce the intensity of the excitation source by using neutral density filters.[8][9][10]
-
Action 2 (Use Antifade Reagents): If your experimental system allows, incorporate a commercially available antifade mounting medium or reagent.[7][10] These reagents often work by scavenging free radicals and reducing the impact of molecular oxygen, which is involved in many photobleaching events.[9]
-
Action 3 (Optimize Imaging Parameters): In microscopy, decrease the exposure time and, if necessary, increase the camera gain to compensate.[10] Be aware that higher gain can increase noise, so a balance must be found.[10]
-
Problem 3: My fluorescence readings are inconsistent and not reproducible.
High variability between replicates can invalidate your results and often points to issues with sample preparation or the stability of the fluorophore in the experimental medium.
Potential Cause & Action Plan:
-
Probe Aggregation: At higher concentrations, planar aromatic molecules like this compound can stack together due to hydrophobic effects, leading to self-quenching and erratic signals.[4][5]
-
Action: Lower the working concentration of the fluorophore. If compatible with your assay, consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100) to discourage aggregation.[5]
-
-
Solvent Effects: The fluorescence of imidazo[1,2-a]pyridine derivatives can be highly sensitive to the polarity of the solvent.[11][12] Changes in the solvent environment can shift emission spectra and alter quantum yields.
-
Action: Ensure your solvent is of high purity and consistent across all experiments. If you are studying interactions that may change the local environment of the probe, be sure to run appropriate controls.
-
-
Temperature Fluctuations: Dynamic quenching is a diffusion-controlled process and is therefore highly dependent on temperature.[4][13] Higher temperatures increase the rate of collisions between the fluorophore and quenchers, leading to decreased fluorescence.
-
Action: Use a temperature-controlled cuvette holder to maintain a constant and uniform temperature throughout your measurements.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected photophysical properties of this compound?
-
This compound belongs to the imidazo[1,2-a]pyridine family, known for its strong fluorescent properties.[1][14] You can expect strong absorption in the UV range (typically 280-360 nm) and emission in the blue-violet region of the spectrum upon excitation with UV light.[1] The exact wavelengths can be influenced by solvent and substituents.[11]
Q2: What are the main types of fluorescence quenching I should be aware of?
-
The two primary mechanisms are Dynamic (Collisional) Quenching and Static Quenching .[15]
-
Dynamic Quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation.[13][16] It is dependent on temperature and viscosity.
-
Static Quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4][17] This reduces the population of fluorophores available for excitation.
-
Q3: How can I experimentally distinguish between static and dynamic quenching?
-
The most definitive method involves a combination of steady-state and time-resolved fluorescence measurements.[15]
-
Temperature Dependence: Measure the quenching efficiency at different temperatures. Dynamic quenching increases with temperature (higher diffusion rates), while static quenching typically decreases as higher temperatures can cause the ground-state complex to dissociate.[15]
-
Fluorescence Lifetime: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, as it provides an additional pathway for non-radiative decay.[13][15] In contrast, static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[13][15]
-
III. Experimental Protocols & Workflows
Protocol 1: Standard Fluorometric Measurement
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., Xenon lamp) at least 30 minutes before use to ensure stability.
-
Solvent Blank: Fill a clean quartz cuvette with the exact same buffer or solvent used for your sample. Place it in the sample holder.
-
Blank Measurement: Perform a full emission scan (e.g., from 380 nm to 600 nm) using your intended excitation wavelength (e.g., 365 nm) to record the background signal.
-
Sample Preparation: Prepare your working solution of this compound at the desired concentration. Ensure it is fully dissolved and the solution is clear.
-
Sample Measurement: Replace the blank cuvette with your sample cuvette. Perform the same emission scan.
-
Data Correction: Subtract the blank spectrum from your sample spectrum to obtain the corrected fluorescence emission data.
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose the root cause of fluorescence quenching.
Caption: A step-by-step workflow for diagnosing fluorescence signal loss.
IV. Reference Tables
Table 1: Key Parameters for Differentiating Quenching Mechanisms
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Effect of ↑ Temperature | Increases Quenching | Decreases Quenching | Higher temperature increases diffusion and collisional frequency but can destabilize ground-state complexes.[15] |
| Fluorescence Lifetime | Decreases | Unchanged | Dynamic quenching provides an alternative, faster decay pathway from the excited state. Static quenching only affects ground-state molecules, not the lifetime of those that are excited.[13][15] |
| Absorption Spectrum | Unchanged | May Change | Static quenching involves ground-state complex formation, which can alter the absorption spectrum of the fluorophore.[4] |
| Stern-Volmer Plot (I₀/I vs. [Q]) | Linear | Linear (at low [Q]) | Both can often be described by the Stern-Volmer equation, but deviations can occur, especially in static quenching at high concentrations. |
Diagram: Mechanisms of Fluorescence Quenching
This diagram illustrates the fundamental difference between dynamic and static quenching pathways.
Caption: Comparison of dynamic (collisional) and static (complex formation) quenching pathways.
V. References
-
Fluorescence quenching mechanisms. (n.d.). Fiveable. Retrieved January 21, 2026, from
-
Quenching (fluorescence). (n.d.). Wikipedia. Retrieved January 21, 2026, from
-
What is Fluorescence Quenching? | Types and Mechanisms. (n.d.). Ossila. Retrieved January 21, 2026, from
-
A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching. (n.d.). Benchchem. Retrieved January 21, 2026, from
-
Buy this compound | 524724-72-9. (n.d.). Smolecule. Retrieved January 21, 2026, from
-
Why is important difference between dynamic and static quenching?. (2023, October 24). ResearchGate. Retrieved January 21, 2026, from
-
Velázquez-Olvera, S., Salgado-Zamora, H., Velázquez-Ponce, M., Campos-Aldrete, E., Reyes-Arellano, A., & Pérez-González, C. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 119.
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2025, June 6). Bitesize Bio. Retrieved January 21, 2026, from
-
troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. (n.d.). Benchchem. Retrieved January 21, 2026, from
-
Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences. Retrieved January 21, 2026, from _
-
Fluorescence - Photobleaching - Interactive Tutorial. (2016, September 12). Molecular Expressions Microscopy Primer. Retrieved January 21, 2026, from
-
How To Protect Your Tissue From Photobleaching. (2022, September 14). Vector Labs. Retrieved January 21, 2026, from
-
Photobleaching. (n.d.). Wikipedia. Retrieved January 21, 2026, from
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). Retrieved January 21, 2026, from
-
Technical Support Center: Solving FAMC Fluorescence Quenching Problems. (n.d.). Benchchem. Retrieved January 21, 2026, from
-
Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Special Issues. Retrieved January 21, 2026, from
-
An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. (2024, October 21). RSC Publishing. Retrieved January 21, 2026, from
-
Creaven, B. S., Egan, D. A., & Kavanagh, K. (1989). Fluorescence quenching; a practical problem in flow cytometry. Journal of Immunological Methods, 119(1), 141-145.
-
Fluorescence Quenching. (n.d.). Retrieved January 21, 2026, from
-
A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Derivatives. (n.d.). Benchchem. Retrieved January 21, 2026, from
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from
-
A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. (n.d.). Benchchem. Retrieved January 21, 2026, from
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (n.d.). RSC Publishing. Retrieved January 21, 2026, from
-
Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics (RSC Publishing). Retrieved January 21, 2026, from
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
protocol refinement for experiments using 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1][2] This specific derivative, featuring a reactive carbaldehyde at the C3 position, is a critical synthetic intermediate for creating more complex molecular architectures.[1]
This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to facilitate successful experimentation and protocol refinement.
Synthesis Pathway Overview
The synthesis of this compound is typically a two-stage process. First, the core heterocyclic system is constructed, followed by the introduction of the aldehyde group via electrophilic substitution. This workflow ensures high regioselectivity and good overall yields when optimized.
Caption: General two-stage synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most established and regioselective method is a two-step synthesis. The first step involves the condensation of 2-amino-3-methylpyridine with an α-haloketone like 2-bromoacetophenone to form the 8-methyl-2-phenylimidazo[1,2-a]pyridine core.[3] The second step is the Vilsmeier-Haack formylation, which specifically introduces the aldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.[4][5][6]
Q2: What are the critical safety precautions for the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction requires stringent safety measures. The Vilsmeier reagent is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is readily absorbed through the skin. All handling should be done in a fume hood with appropriate gloves.
-
Reaction Quenching: The neutralization of the reaction mixture is highly exothermic and should be performed slowly and at low temperatures (e.g., in an ice bath) to control the release of heat and gas.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for validation:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals to look for in the ¹H NMR of the product include a singlet for the aldehyde proton (CHO) typically around 9-10 ppm and the absence of the C3-H proton signal that was present in the precursor.
-
IR Spectroscopy: A strong C=O stretch for the aldehyde will be visible, typically in the range of 1660-1700 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₅H₁₂N₂O, ~236.27 g/mol ).[1]
-
Melting Point: A sharp melting point indicates high purity.
Q4: What are some common downstream applications for this carbaldehyde derivative?
The aldehyde functional group is exceptionally versatile. Common subsequent reactions include:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.[1]
-
Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form secondary alcohols.[1]
-
Condensation Reactions: Knoevenagel or Wittig reactions to form α,β-unsaturated systems.[1]
-
Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent like sodium borohydride.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine (Precursor)
This protocol is adapted from established condensation methods for imidazo[1,2-a]pyridines.[3]
Reagents & Materials:
-
2-Amino-3-methylpyridine
-
2-Bromoacetophenone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-amino-3-methylpyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Add DBU (1.2 eq) to the mixture. The use of a non-nucleophilic base like DBU is crucial to neutralize the HBr formed during the reaction, driving the cyclization to completion.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure precursor as a solid.
Protocol 2: Vilsmeier-Haack Formylation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
This protocol details the regioselective formylation at the C3 position.[4][6]
Reagents & Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine (precursor from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Three-neck flask, dropping funnel, ice bath, magnetic stirrer
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise via a dropping funnel over 30 minutes. Causality: This slow, cooled addition is critical as the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) is highly exothermic. Maintaining a low temperature prevents its decomposition.[7]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve the precursor, 8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 eq), in a minimal amount of anhydrous DCM and add it portionwise to the Vilsmeier reagent mixture.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40-50 °C) for 2-4 hours. The C3 position of the imidazopyridine ring is highly activated and acts as the nucleophile, attacking the Vilsmeier reagent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Crucial Step: Slowly and carefully quench the reaction by adding it to a vigorously stirred, cold saturated aqueous solution of Na₂CO₃. This step neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the final aldehyde product. Perform this in a fume hood as gas evolution will occur.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography.
Troubleshooting Guide
| Problem / Question | Potential Causes & Scientific Rationale | Recommended Solutions |
| Low Yield in Precursor Synthesis (Protocol 1) My condensation reaction to form the imidazopyridine core is inefficient. | 1. Incomplete Reaction: Insufficient heating time or temperature can lead to incomplete conversion. The cyclization step requires thermal energy to overcome the activation barrier.2. Inefficient Neutralization: The reaction produces HBr as a byproduct. If not effectively neutralized by a base, it can protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.3. Side Reactions: α-haloketones can self-condense or undergo other side reactions under harsh conditions. | 1. Ensure the reaction is maintained at a steady reflux for the recommended time. Monitor via TLC until the starting materials are consumed.2. Use a suitable base like DBU or NaHCO₃. DBU is often preferred for its high efficiency in non-aqueous media.[3]3. Ensure high-purity starting materials and avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. |
| Failed Vilsmeier-Haack Reaction (Protocol 2) My TLC shows only starting material after the formylation attempt. | 1. Inactive Vilsmeier Reagent: The reagent is moisture-sensitive. Using non-anhydrous DMF or POCl₃, or performing the reaction open to the atmosphere, can hydrolyze and deactivate the reagent.2. Insufficient Activation: The reaction requires heating to drive the electrophilic aromatic substitution. Room temperature is often insufficient for less activated substrates.3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent (formed from POCl₃ and DMF) will lead to incomplete conversion. | 1. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. After adding the substrate, ensure the reaction is heated to reflux as specified in the protocol.3. Use a molar excess of the Vilsmeier reagent (typically 2-3 equivalents relative to the substrate) to ensure the reaction goes to completion. |
| Formation of an Unexpected Side Product I isolated a product with a different mass/NMR spectrum than expected. | 1. Incomplete Hydrolysis: The immediate product of the Vilsmeier-Haack reaction is an iminium salt. Incomplete hydrolysis during the aqueous workup can leave this salt or other intermediates.2. Dimerization/Bis-adduct Formation: Under certain conditions, particularly with electron-rich aldehydes and an inert atmosphere, a second molecule of the imidazopyridine can react with the intermediate formed from the first addition, leading to bis(imidazo[1,2-a]pyridin-3-yl)methane derivatives.[8][9] | 1. Ensure the quenching and workup step is performed thoroughly with vigorous stirring to promote complete hydrolysis of the iminium intermediate to the aldehyde.2. Ensure the reaction is worked up promptly after completion. If bis-adducts are a persistent issue, consider adjusting the stoichiometry or reaction atmosphere. The presence of air (O₂) can favor different oxidative pathways in related reactions.[8] |
| Difficulty with Product Purification My final product is an impure, oily solid. | 1. Residual DMF: DMF has a high boiling point (153 °C) and can be difficult to remove completely, often leaving the product as an oil.2. Incorrect Crystallization Solvent: The polarity of the solvent system is critical for successful recrystallization. An unsuitable solvent will fail to selectively dissolve the product or impurities. | 1. After the aqueous workup, perform multiple washes with water or brine to extract the highly water-soluble DMF from the organic layer.2. For purification, test various solvent systems. A common strategy for compounds like this is recrystallization from ethanol or a binary mixture like ethyl acetate/hexane. If that fails, silica gel column chromatography is a reliable alternative.[6][8] |
Data & Characterization
| Compound | Molecular Formula | MW ( g/mol ) | Expected Melting Point (°C) | Expected ¹H NMR Key Signals (CDCl₃, δ ppm) | Expected IR Key Peaks (cm⁻¹) |
| 8-Methyl-2-phenylimidazo[1,2-a]pyridine (Precursor) | C₁₄H₁₂N₂ | 208.26 | 103–105[3] | ~8.05 (s, 1H, C3-H ), ~7.75 (m, 2H, Ar-H ), ~7.45 (m, 3H, Ar-H ), ~7.12 (m, 2H, Py-H ), ~6.78 (m, 1H, Py-H ), ~2.32 (s, 3H, CH ₃)[3] | ~3130 (C-H), ~1635 (C=N), ~1505 (C=C) |
| This compound (Product) | C₁₅H₁₂N₂O | 236.27 | N/A (Varies with purity) | ~9.8-10.1 (s, 1H, CH O), ~8.2-8.4 (d, 1H, Py-H ), ~7.5-7.8 (m, 5H, Ar-H ), ~7.2 (m, 1H, Py-H ), ~7.0 (m, 1H, Py-H ), ~2.5 (s, 3H, CH ₃) | ~1670 (C=O, aldehyde), ~1630 (C=N), ~1500 (C=C) |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Mechanistic Insights: The Vilsmeier-Haack Reaction
Understanding the mechanism is key to troubleshooting. The reaction proceeds via three main steps: formation of the electrophile, nucleophilic attack by the heterocycle, and hydrolysis to the final product.
Caption: Simplified mechanism of the Vilsmeier-Haack Reaction.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
El-Massaoudi, M., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o927. Available at: [Link]
-
Majumdar, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(96), 12946-12968. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Ramírez-Lira, E. J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7244. Available at: [Link]
-
Boutouil, M., et al. (2023). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 26(20), e202300195. Available at: [Link]
-
El-Guesmi, N., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Molecules, 27(1), 237. Available at: [Link]
-
Sravani, G., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01001. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Shi, D., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(1), 708-717. Available at: [Link]
-
da Silva, F. S., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 16(1), 118. Available at: [Link]
-
Nguyen, T. H., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(39), 28247-28260. Available at: [Link]
-
Cruz-Jiménez, G., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 3(1), 61. Available at: [Link]
-
Li, Y., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 28(15), 5707. Available at: [Link]
-
Nguyen, T. H., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. ResearchGate. Available at: [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Available at: [Link]
-
El-Guesmi, N., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(6), 1274-1277. Available at: [Link]
-
Kumar, A., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of the Indian Chemical Society, 96(10), 1329-1334. Available at: [Link]
-
Liu, X., et al. (2016). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide. Supporting Information. Available at: [Link]
-
de Oliveira, K. T., et al. (2022). Mechanochemistry applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine as a teaching tool for green chemistry. Química Nova, 45(6), 714-719. Available at: [Link]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Assays
This technical guide is designed for researchers, scientists, and drug development professionals utilizing 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde in their experimental workflows. The unique physicochemical properties of this compound, particularly its limited aqueous solubility, can lead to aggregation in biological assays, potentially causing misleading results. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure data integrity and reliable experimental outcomes.
Introduction to the Challenge: Compound Aggregation
This compound is a heterocyclic compound with a molecular weight of approximately 236.27 g/mol and a melting point of 168-170°C.[1] While readily soluble in polar organic solvents such as methanol, acetonitrile, and DMSO, it exhibits limited solubility in water.[1] This hydrophobicity is a primary driver for the formation of colloidal aggregates in aqueous assay buffers, a common phenomenon for many small molecules in drug discovery.[2][3]
These aggregates, typically hundreds of nanometers in diameter, can nonspecifically inhibit enzymes and other proteins, leading to false-positive results in high-throughput screening (HTS) campaigns.[2][3][4] Therefore, understanding and mitigating aggregation is critical for accurate and reproducible research.
Troubleshooting Guide: Addressing Aggregation in Your Assays
This section provides solutions to common problems encountered when working with this compound.
Issue 1: I'm observing inconsistent results and a high rate of false positives in my primary screen.
Answer: This is a classic indicator of compound aggregation. When the concentration of this compound exceeds its critical aggregation concentration (CAC) in your assay buffer, it can form aggregates that interfere with the assay readout.[2]
The most effective countermeasure is the addition of a non-ionic detergent to your assay buffer.[2][4] Detergents disrupt the formation of colloidal aggregates.[2]
Experimental Protocol: Detergent Titration
-
Prepare Stock Solutions: Prepare a range of assay buffers containing different concentrations of a non-ionic detergent such as Triton X-100 or Tween-20. A typical starting range is 0.001% to 0.1% (v/v).
-
Test Compound Activity: Re-run your assay with a fixed concentration of this compound in each of the detergent-containing buffers.
-
Analyze Results: If the observed activity of the compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial results were due to aggregation.[4]
-
Select Optimal Concentration: Choose the lowest concentration of detergent that effectively mitigates the suspected aggregation without perturbing your assay system.
| Detergent | Recommended Starting Concentration | Recommended Maximum Concentration |
| Triton X-100 | 0.01% (v/v) | 0.1% (v/v) |
| Tween-20 | 0.01% (v/v) | 0.1% (v/v) |
Note: Always include a "detergent-only" control to ensure the detergent itself does not interfere with your assay.
Issue 2: How can I be sure that my compound is aggregating at the concentrations used in my assay?
Answer: Direct biophysical measurements are the best way to confirm and characterize aggregation. The two most common and accessible techniques are Dynamic Light Scattering (DLS) and Nephelometry.
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light caused by Brownian motion.[5][6] It is highly sensitive to the presence of larger particles, such as aggregates.[5]
Experimental Protocol: DLS Analysis
-
Sample Preparation: Prepare a dilution series of this compound in your final assay buffer (without detergent). The concentration range should span the concentrations used in your biological assay.
-
Data Acquisition: Analyze each sample using a DLS instrument.
-
Interpretation: If aggregation is occurring, you will observe a significant increase in the average particle size (hydrodynamic radius) and polydispersity as the compound concentration increases.[7] The appearance of a second population of larger particles is a strong indication of aggregation.
Nephelometry measures the amount of light scattered by suspended particles in a solution, providing a measure of turbidity.[8][9] An increase in turbidity with increasing compound concentration can indicate aggregation or precipitation.[10]
Experimental Protocol: Nephelometry Assay
-
Sample Preparation: Prepare a serial dilution of this compound in your assay buffer in a microplate format.
-
Measurement: Use a plate-based nephelometer to measure the light scattering at each concentration.
-
Analysis: A sharp increase in the nephelometry signal above a certain concentration suggests the formation of aggregates or precipitate.[11]
Caption: Troubleshooting workflow for suspected compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I should use in my assay?
While this compound is soluble in DMSO, the final concentration of DMSO in your aqueous assay buffer is critical. High concentrations of organic co-solvents can influence protein conformation and activity. Generally, it is recommended to keep the final DMSO concentration below 1% (v/v), and ideally below 0.5%.[12][13] Always maintain a consistent final DMSO concentration across all wells, including controls.[12]
Q2: Can I use other solvents besides DMSO to prepare my stock solution?
Yes, this compound is also soluble in other polar organic solvents like methanol and acetonitrile.[1] However, the choice of solvent should be compatible with your specific assay system. It is crucial to perform solvent tolerance tests to ensure the chosen solvent does not interfere with your assay at the final concentration.
Q3: My compound still shows some activity even in the presence of detergent. Does this mean it's a real hit?
It's possible. If the addition of a detergent significantly reduces but does not completely abolish the activity, the compound may have a genuine, specific interaction with the target at lower concentrations, while also exhibiting aggregation-based inhibition at higher concentrations.[4] In this case, further validation through orthogonal assays and biophysical binding studies is necessary to confirm a specific mode of action.
Q4: Are there any other assay parameters I should consider to minimize aggregation?
Yes, besides the inclusion of detergents, you can also consider the following:
-
Protein Concentration: In some cases, increasing the concentration of the target protein can help to overcome the stoichiometric inhibition by aggregates.
-
Ionic Strength: Modifying the salt concentration of your assay buffer can sometimes influence compound solubility and aggregation.
-
pH: The ionization state of your compound can affect its solubility. Ensure your assay buffer pH is appropriate and stable.
Caption: Key factors for mitigating compound aggregation in assays.
References
-
Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Protocols in Pharmacology, Chapter 7, Unit 7.12. Retrieved from [Link]
-
Jahchan, N. S., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
de Oliveira, M. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 26(1), 134. Retrieved from [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. Retrieved from [Link]
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Toft, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 795–802. Retrieved from [Link]
-
Toft, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
-
Cabaleiro-Lago, C., et al. (2008). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology, 3(11), 691–699. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Nephelometry / Turbidity Analysis. Retrieved from [Link]
-
Wang, L., et al. (2017). Copper- and DMF-Mediated Switchable Oxidative C–H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide. Organic Letters, 19(15), 4106–4109. Retrieved from [Link]
-
Young, L. M., & Ashcroft, A. E. (2014). Small molecule probes of protein aggregation. Current Opinion in Chemical Biology, 23, 1–8. Retrieved from [Link]
-
Tomala, F. (2012). Protein analysis by dynamic light scattering: methods and techniques for students. Biochemistry and Molecular Biology Education, 40(4), 251–256. Retrieved from [Link]
-
Brezinski, M. L., et al. (2016). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Biochemistry, 55(15), 2219–2229. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. Retrieved from [Link]
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Iredell Free News. (2025). The Role of Nephelometry in Modern Drug Discovery. Retrieved from [Link]
-
Allen, W. J., et al. (2017). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 9(1), 1–15. Retrieved from [Link]
-
Thermo Fisher Scientific. (2014). A guide to the properties and uses of detergents in biological systems. Retrieved from [Link]
-
Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-Portal.org. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
St. Gelais, C., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery, 25(10), 1143–1152. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Wang, S., et al. (2019). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 24(15), 2755. Retrieved from [Link]
-
Alfa Chemistry. (2025). Non-Ionic Detergents in Membrane Protein Research. YouTube. Retrieved from [Link]
-
AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Retrieved from [Link]
-
De, S., et al. (2021). Structure-based discovery of small molecule inhibitors of the autocatalytic proliferation of α-synuclein aggregates. bioRxiv. Retrieved from [Link]
-
El-Maghrabey, M. H., et al. (2021). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Materials, 14(16), 4606. Retrieved from [Link]
-
Giannetti, A. M., et al. (2008). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 51(4), 960–968. Retrieved from [Link]
-
Giehm, L., et al. (2011). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. PLoS ONE, 6(12), e28602. Retrieved from [Link]
-
El-Maghrabey, M. H., et al. (2021). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Nephelometry / Turbidity Analysis [coriolis-pharma.com]
- 10. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Quantum Yield of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, often exhibiting interesting fluorescence properties.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the quantum yield of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of this compound derivatives.
Q1: What are the expected fluorescence properties of this compound?
A1: Derivatives of 2-phenylimidazo[1,2-a]pyridine typically exhibit fluorescence in the blue to green region of the electromagnetic spectrum.[3] The 8-methyl and 3-carbaldehyde substitutions on the core 2-phenylimidazo[1,2-a]pyridine structure will influence the specific photophysical properties. The quantum yield of these derivatives can range from moderate to high, but it is highly sensitive to the molecular environment.
Q2: Why am I observing a low quantum yield for my derivative?
A2: A low quantum yield indicates that non-radiative decay pathways are competing with fluorescence. Several factors can contribute to this:
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can form hydrogen bonds with the nitrogen atoms of the imidazo[1,2-a]pyridine core, leading to quenching of fluorescence.
-
Molecular Aggregation: At high concentrations, these planar aromatic molecules can form aggregates (π-π stacking), which often leads to self-quenching and a decrease in fluorescence intensity.[3]
-
Presence of Quenchers: Impurities in your sample, dissolved oxygen, or certain ions can act as quenchers.
-
Substituent Effects: The electronic nature of other substituents on the phenyl ring or the imidazo[1,2-a]pyridine core can significantly impact the quantum yield. Electron-withdrawing groups, for instance, can sometimes decrease fluorescence intensity.
Q3: How do substituents on the phenyl ring affect the quantum yield?
A3: The electronic properties of substituents on the 2-phenyl ring can modulate the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the quantum yield.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups generally increase the electron density of the π-system, which can enhance the fluorescence quantum yield.
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can sometimes lead to a decrease in quantum yield by promoting non-radiative decay pathways, although in some cases they can induce a red-shift in emission.
Q4: Can aggregation ever be beneficial for the fluorescence of these compounds?
A4: In some specific cases, yes. While aggregation typically causes quenching, some imidazo[1,2-a]pyridine derivatives can exhibit a phenomenon called Aggregation-Induced Emission (AIE). In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield in the solid state or in poor solvents.
II. Troubleshooting Guide: Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving issues of low quantum yield in your experiments.
Step 1: Verify Sample Purity and Integrity
The first step in troubleshooting is to ensure the purity of your compound. Impurities can act as quenchers and significantly reduce the measured quantum yield.
-
Protocol:
-
Re-purify your compound: Use techniques like column chromatography or recrystallization to remove any residual starting materials or byproducts.
-
Confirm purity: Analyze the purified compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it is free from contaminants.
-
Check for degradation: Store your compound protected from light and moisture to prevent photochemical or hydrolytic degradation.
-
Step 2: Optimize Solvent Conditions
The choice of solvent is critical for maximizing the quantum yield of imidazo[1,2-a]pyridine derivatives.
-
Causality: The polarity and hydrogen-bonding capability of the solvent can significantly affect the energy levels of the excited state and the rates of radiative and non-radiative decay. A less polar, aprotic solvent is often a good starting point.
-
Experimental Workflow:
-
Screen a range of solvents: Dissolve your compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Measure absorbance and emission: For each solution, measure the UV-Vis absorption and fluorescence emission spectra.
-
Calculate relative quantum yields: Determine the relative quantum yield in each solvent to identify the optimal medium.
-
-
Illustrative Data:
| Solvent | Polarity Index | Expected Quantum Yield Trend |
| Toluene | 2.4 | High |
| Dichloromethane | 3.1 | High |
| Acetonitrile | 5.8 | Moderate |
| Ethanol | 4.3 | Low to Moderate |
| Water | 10.2 | Low |
Note: These are expected trends. The actual quantum yield will depend on the specific derivative.
Step 3: Investigate Concentration Effects
Aggregation-caused quenching is a common issue with planar aromatic fluorophores.
-
Methodology:
-
Prepare a dilution series: Create a series of solutions of your compound in the optimal solvent, with concentrations ranging from micromolar to nanomolar.
-
Measure fluorescence intensity: Measure the fluorescence intensity for each concentration, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.
-
Analyze the concentration dependence: Plot fluorescence intensity versus concentration. A linear relationship indicates the absence of significant aggregation. A deviation from linearity at higher concentrations suggests aggregation-caused quenching.
-
Step 4: Molecular Modification Strategies
If the intrinsic quantum yield of your core molecule is low, consider synthetic modifications.
-
Rationale: Introducing specific functional groups can alter the electronic properties of the molecule and reduce non-radiative decay pathways.
-
Strategies:
-
Introduce Electron-Donating Groups (EDGs): Adding EDGs like methoxy or dimethylamino groups to the 2-phenyl ring can often enhance the quantum yield.
-
Induce Aggregation-Induced Emission (AIE): Attaching bulky, rotatable groups to the imidazo[1,2-a]pyridine core can restrict intramolecular rotations in the aggregated state, potentially leading to AIE.
-
-
Diagram of Substituent Effects:
Caption: Strategies for molecular modification to enhance quantum yield.
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments related to enhancing and measuring quantum yield.
Protocol 1: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack reaction.[1]
-
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Cool a solution of DMF in a round-bottom flask to 0 °C in an ice bath.
-
Slowly add an equimolar amount of POCl₃ to the cooled DMF with stirring.
-
Add 8-Methyl-2-phenylimidazo[1,2-a]pyridine portion-wise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of Na₂CO₃.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Relative Quantum Yield Measurement
This protocol uses a comparative method with a well-characterized fluorescence standard.
-
Diagram of Experimental Workflow:
Caption: Workflow for relative quantum yield measurement.
-
Procedure:
-
Select a suitable standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Prepare solutions: Prepare dilute solutions of both the standard and your sample in the same solvent. The absorbance of each solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure UV-Vis spectra: Record the absorbance of both solutions at the chosen excitation wavelength.
-
Measure fluorescence spectra: Using the same excitation wavelength and instrument settings for both, record the fluorescence emission spectra of the standard and the sample.
-
Calculate the quantum yield: Use the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts x and st refer to the sample and the standard, respectively.
-
-
IV. References
-
Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. [Link]
-
de Melo, J. S., Pina, J., & Elisei, F. (2012). A guide to recording fluorescence quantum yields. UCI Department of Chemistry.
-
Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
-
Gryko, D. T., & Rurack, K. (2011). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva–King reaction. The Journal of Organic Chemistry, 76(22), 9468-9476.
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
Sources
Validation & Comparative
A Comprehensive Guide to the Validation of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Purity by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of pharmaceutical development, the molecular integrity of an active pharmaceutical ingredient (API) or its synthetic intermediates is paramount. 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a key building block, leveraging the privileged imidazo[1,2-a]pyridine scaffold, which is a cornerstone in medicinal chemistry for its diverse pharmacological activities.[1][2] The purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product. Consequently, a robust, reliable, and validated analytical method for its purity assessment is not merely a regulatory formality but a scientific necessity.[3][4]
This guide provides an in-depth, experience-driven protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each parameter, grounding our methodology in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Part 1: The Analytical Strategy: Why RP-HPLC?
High-Performance Liquid Chromatography is the gold standard for the analysis of non-volatile and semi-volatile organic compounds like our target molecule. The choice of a reversed-phase (RP) modality is a logical starting point driven by the compound's structure. The fused aromatic rings of the imidazopyridine core and the phenyl substituent impart significant hydrophobicity, making it an ideal candidate for retention on a nonpolar stationary phase, such as octadecylsilane (C18).[8][9] This approach provides excellent resolving power, allowing for the separation of the main compound from structurally similar impurities that may arise during synthesis or degradation.
Anticipating the Challenge: Potential Impurities
A robust analytical method must be able to unequivocally separate the analyte from any potential contaminants. For this compound, impurities can originate from several sources:
-
Synthetic Precursors: Unreacted starting materials, such as the corresponding 2-aminopyridine and α-bromoketone derivatives.
-
Reaction By-products: Isomers or products from side reactions inherent to the synthetic route, for instance, those from a Vilsmeier-Haack formylation or cyclization reaction.[10][11]
-
Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid. The imidazopyridine ring may also degrade under harsh acidic, basic, or photo-oxidative conditions.
The validation process, particularly the specificity and forced degradation studies, is designed to prove the method's capability to separate all these potential interferents.
Part 2: The Validation Protocol: A Self-Validating System
An analytical method is not considered reliable until it has been formally validated. Validation is the documented process that demonstrates a method is suitable for its intended purpose.[12][13] Our protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's overall performance. The workflow is governed by the principles laid out in ICH Q2(R1) and the more recent Q2(R2) guidelines.[5][6]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sofpromed.com [sofpromed.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pp.bme.hu [pp.bme.hu]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. emerypharma.com [emerypharma.com]
- 13. wjarr.com [wjarr.com]
A Comparative Guide to the Biological Activity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogues
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activity of a specific derivative, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, and its structural analogues. By examining the influence of substituents at key positions, we aim to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the anticancer and anti-inflammatory potential of this promising class of compounds.
Introduction to this compound
This compound is a heterocyclic compound featuring the fused imidazo[1,2-a]pyridine ring system.[4] Its structure is characterized by a methyl group at the 8-position, a phenyl ring at the 2-position, and a carbaldehyde group at the 3-position. This compound has been identified as a promising lead for drug development, particularly in the realms of oncology and inflammatory diseases.[4] The exploration of its biological activities and those of its analogues is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Anticancer Activity
The imidazo[1,2-a]pyridine core is a well-established pharmacophore in the design of anticancer agents.[5] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6][7] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
Influence of Substituents on Anticancer Potency
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship studies have revealed key insights:
-
Substitution at the C2-position: The presence of an aryl group, such as the phenyl ring in our target compound, is a common feature in many anticancer imidazo[1,2-a]pyridines.[8] For instance, a series of 2-arylimidazo[1,2-a]pyridinyl-3-amines demonstrated potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[8] In another study, a compound with a tolyl moiety (a methyl-substituted phenyl group) at the C2 position and a p-chlorophenyl amine at the C3 position showed promising activity against melanoma cells with an IC50 of 21.75 µM.[9]
-
Substitution at the C3-position: The carbaldehyde group at the C3-position of our target compound is a reactive functional group that can participate in various biological interactions. While direct data on the 3-carbaldehyde is limited in the reviewed literature, modifications at this position significantly impact activity. For example, the conversion of the 3-carbaldehyde to a 3-amino group has been a successful strategy in generating potent anticancer agents.[9] A study on 3-aminoimidazo[1,2-α]pyridine compounds showed that a derivative with a nitro group at the C2 position and a p-chlorophenyl group at the C3 position exhibited high inhibitory activity against the HT-29 colon cancer cell line, with an IC50 of 4.15 µM.[9]
-
Substitution at the C8-position: The methyl group at the 8-position of our target compound can also influence its biological profile. While direct comparative studies isolating the effect of the 8-methyl group are scarce, research on related imidazo[1,2-a]pyridine-8-carboxamides has identified this position as crucial for antimycobacterial activity, suggesting its importance in modulating biological interactions.[10]
The following table summarizes the IC50 values of some representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.
| Compound/Derivative | C2-Substituent | C3-Substituent | C8-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | Nitro | p-chlorophenyl | - | HT-29 | 4.15 | [9] |
| Compound 14 | Tolyl | p-chlorophenyl amine | - | B16F10 | 21.75 | [9] |
| IP-5 | Not specified | Not specified | Not specified | HCC1937 | 45 | [7][11] |
| IP-6 | Not specified | Not specified | Not specified | HCC1937 | 47.7 | [7][11] |
| IP-7 | Not specified | Not specified | Not specified | HCC1937 | 79.6 | [7][11] |
| Compound 4h | Aryl | Amine | - | Various | 1 - 5.5 | [8] |
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer.[12] The imidazo[1,2-a]pyridine scaffold has also demonstrated significant anti-inflammatory properties.[13]
Mechanism of Anti-inflammatory Action
A recent study on a novel 8-methyl-imidazo[1,2-a]pyridine derivative, referred to as MIA, has shed light on the anti-inflammatory mechanism of this class of compounds.[12] The study revealed that MIA exerts its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[12]
The NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways are crucial regulators of inflammation.[12] In inflammatory conditions, these pathways are often overactivated, leading to the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] The study demonstrated that MIA could suppress the activity of both NF-κB and STAT3, thereby reducing the expression of iNOS and COX-2 and mitigating the inflammatory response.[12]
The diagram below illustrates the proposed anti-inflammatory mechanism of action for 8-methyl-imidazo[1,2-a]pyridine derivatives.
Caption: Proposed anti-inflammatory mechanism of 8-methyl-imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, it is essential to follow standardized experimental protocols. Below is a detailed protocol for the MTT assay, a common method for assessing cell viability and cytotoxicity.
MTT Cell Viability Assay Protocol
This protocol is adapted from established methodologies.[14][15][16][17]
Objective: To determine the cytotoxic effect of imidazo[1,2-a]pyridine derivatives on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound and its analogues, dissolved in DMSO to create stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the stock solutions. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals. Alternatively, the plate can be placed on an orbital shaker for 5-15 minutes.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
The workflow for the MTT assay is depicted in the following diagram:
Caption: Experimental workflow of the MTT assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, and specifically this compound, represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The available data on its analogues highlight the critical role of substituents at the C2, C3, and C8 positions in modulating biological activity. The presence of an aryl group at C2 and the modification of the C3 position are key determinants of anticancer potency. Furthermore, the 8-methyl group appears to be compatible with significant anti-inflammatory activity through the inhibition of the NF-κB and STAT3 pathways.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues. This would involve varying the substituents at each of the key positions to establish a more comprehensive structure-activity relationship. Direct comparative studies of these analogues in a panel of cancer cell lines and in relevant inflammatory models will be crucial for identifying lead candidates with improved potency and selectivity. In silico modeling and docking studies could further aid in the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
References
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 477-488.
- Ghasemi, F., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
- Gomes, B., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Reports, 45(5), 1-12.
- Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Abdel-Aziz, A. A.-M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-11.
- ATCC. (n.d.).
- Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(21), 6876-88.
- Abcam. (n.d.). MTT assay protocol.
- Smole-cule. (n.d.). Buy this compound | 524724-72-9.
- Request PDF. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- PubMed. (2022).
- Semantic Scholar. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine....
- ResearchHub. (2024).
- NCBI Bookshelf. (2013). Cell Viability Assays.
- Smolecule. (n.d.). Buy this compound | 524724-72-9.
- PubMed. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
- ATCC. (n.d.).
- PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Request PDF. (2025). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
- ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- ResearchGate. (2022). RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- ResearchGate. (n.d.). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines.
- BMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- NCBI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ResearchGate. (n.d.).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 524724-72-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchhub.com [researchhub.com]
- 17. atcc.org [atcc.org]
A Comparative Benchmarking of Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives in Preclinical Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a range of clinically significant molecules.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of various imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, offering a technical deep-dive into their synthesis, biological performance, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that offers a unique three-dimensional structure, enabling it to interact with a variety of biological targets. The 3-carbaldehyde functional group serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives through reactions such as condensation, oxidation, and cyclization. This synthetic tractability, coupled with the inherent biological activity of the core structure, makes imidazo[1,2-a]pyridine-3-carbaldehyde a valuable starting point for the development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of selected imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, supported by experimental data from peer-reviewed studies.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives.[3][4][5][6] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various derivatives, providing a quantitative comparison of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 45 | [3] |
| IP-6 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 47.7 | [3] |
| IP-7 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | 79.6 | [3] |
| Compound 9d | Imidazo[1,2-a]pyridine-1,2,3-triazole | HeLa (Cervical) | 10.89 | [5][6] |
| Compound 9d | Imidazo[1,2-a]pyridine-1,2,3-triazole | MCF-7 (Breast) | 2.35 | [5][6] |
| Compound 12b | Imidazo[1,2-a]pyridine | Hep-2 (Laryngeal) | 11 | [4] |
| Compound 12b | Imidazo[1,2-a]pyridine | HepG2 (Liver) | 13 | [4] |
| Compound 12b | Imidazo[1,2-a]pyridine | MCF-7 (Breast) | 11 | [4] |
| Compound 12b | Imidazo[1,2-a]pyridine | A375 (Melanoma) | 11 | [4] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from breast, cervical, liver, and skin cancers, allows for the assessment of the broad-spectrum or selective nature of the synthesized derivatives. The MTT assay is a standard and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[10][11] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The table below compares the MIC values of several imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 13b | Imidazo[1,2-a]pyridine-1,2,3-triazole | Bacillus subtilis | - | [10] |
| Compound 13j | Imidazo[1,2-a]pyridine-1,2,3-triazole | Staphylococcus aureus | - | [10] |
| Compound 13c | Imidazo[1,2-a]pyridine-1,2,3-triazole | Candida albicans | - | [10] |
| Compound 13g | Imidazo[1,2-a]pyridine-1,2,3-triazole | Aspergillus fumigatus | - | [10] |
| IAP series | Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | Low-micromolar | [12] |
Note: Specific MIC values for compounds 13b, 13j, 13c, and 13g were not provided in the source, but they were reported to have significant activity.
Causality Behind Experimental Choices: The selection of both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria, as well as fungal species (Candida albicans, Aspergillus fumigatus), provides a comprehensive evaluation of the antimicrobial spectrum of the derivatives. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, offering reproducible and quantitative results.[13][14][15][16][17]
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored, with some compounds demonstrating inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes.[18]
| Compound ID | Derivative Class | Assay | Activity | Reference |
| Compound 5 | 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 Inhibition | Preferential Inhibition | [18] |
| Compound 2 | Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema | More efficient than indomethacin | [18] |
Causality Behind Experimental Choices: The in vitro COX enzyme inhibition assay directly measures the ability of a compound to block the activity of COX-1 and COX-2, key enzymes in the inflammatory cascade. The in vivo carrageenan-induced paw edema model in rats is a classic and reliable method for assessing the acute anti-inflammatory activity of test compounds.[19]
Mechanistic Insights
Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. Research into imidazo[1,2-a]pyridine derivatives has begun to elucidate their molecular targets and the signaling pathways they modulate.
Anticancer Mechanisms
Several studies suggest that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][20] One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[20][21][22]
Caption: Proposed anticancer mechanism of action for some imidazo[1,2-a]pyridine derivatives.
Some derivatives have been shown to upregulate the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest.[3] Furthermore, inhibition of the AKT/mTOR pathway by these compounds can suppress cell growth and promote apoptosis.[20]
Antimicrobial Mechanisms
The antimicrobial action of imidazo[1,2-a]pyridine derivatives is believed to involve multiple mechanisms. For antifungal activity, inhibition of ergosterol synthesis is a proposed mechanism. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. In the context of antibacterial activity, particularly against Mycobacterium tuberculosis, some derivatives have been found to target the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration.[11]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
The following is a general procedure for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde, which can be further modified to generate a variety of derivatives.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde.
Step-by-Step Protocol:
-
Cyclization: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired α-haloketone.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the imidazo[1,2-a]pyridine core.
-
Formylation: To a solution of the purified imidazo[1,2-a]pyridine in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude imidazo[1,2-a]pyridine-3-carbaldehyde by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine-3-carbaldehyde derivatives) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15][16][17]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlight the diverse biological activities of its derivatives and provide a foundation for further structure-activity relationship (SAR) studies. The detailed experimental protocols offer a framework for the reproducible evaluation of new compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their mechanisms of action in greater detail. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates.
References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2022). Rasayan J. Chem.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). PMC. [Link]
-
Design and synthesis of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][3]benzothiazole motifs and their in vitro antimicrobial evaluation. (2023). ResearchGate.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2018). RSC Publishing. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. (2022). PubMed. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2014). SEAFDEC/AQD Institutional Repository. [Link]
- Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2022).
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (1988). PubMed. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scientific Research Publishing. [Link]
-
A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). PubMed. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]
-
MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2018).
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2019).
-
(PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. [Link]
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2022). Springer.
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2019). Academic Journals. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2021). ResearchGate. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2017). Springer Nature Experiments. [Link]
-
design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. (2021). Bohrium. [Link]
-
Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (2022). PubMed. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer activity, and in silico studies of novel imidazo[1,2‐ a ]pyridine based 1 H ‐1,2,3‐triazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sciensage.info [sciensage.info]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idexx.dk [idexx.dk]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Benchmarking 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Against Known TGF-βRI/ALK5 Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a novel compound of interest, against the Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5). The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, suggesting its potential as a kinase inhibitor.[1][2] This document outlines a head-to-head comparison with established, potent, and selective ALK5 inhibitors, providing detailed experimental protocols and data interpretation strategies for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Targeting ALK5
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][4] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in cancer progression and fibrosis.[5][6] In many advanced cancers, TGF-β switches from a tumor suppressor to a promoter of metastasis and immune evasion.[6]
At the heart of this pathway lies the TGF-β receptor complex, a heterotetramer of two type I (TβRI/ALK5) and two type II (TβRII) serine/threonine kinases.[4][7] Ligand binding to TβRII induces the recruitment and phosphorylation of ALK5.[7][8] The activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[7][9] This phosphorylation event is the catalytic step that initiates the downstream signaling cascade. Consequently, inhibiting the kinase activity of ALK5 is a highly attractive therapeutic strategy to abrogate the pathological effects of TGF-β signaling.[5][6]
This compound, with its unique structural motifs, presents as a candidate for investigation as a novel ALK5 inhibitor. This guide details the necessary experimental framework to validate this hypothesis and benchmark its performance against well-characterized inhibitors.
Comparative Inhibitors: The Established Benchmarks
To rigorously assess the potential of this compound, a panel of known ALK5 inhibitors with varying potencies and selectivities will be used as benchmarks. The selected compounds are commercially available and extensively documented in scientific literature.
| Compound | Target(s) | IC50 (ALK5) | Key Features |
| RepSox | ALK5, ALK4, ALK7 | 4 nM (autophosphorylation)[10][11] | Potent and selective inhibitor of TGF-β type I receptors. |
| SB431542 | ALK5, ALK4, ALK7 | 94 nM (cell-free assay)[12] | Highly selective for ALK5 over other kinases like p38 MAPK. |
| Galunisertib (LY2157299) | ALK5 | 56 nM[11] | An orally active and selective inhibitor that has been investigated in clinical trials.[6][8] |
| A 83-01 | ALK5, ALK4, ALK7 | 12 nM (transcription assay)[10][11] | Potent inhibitor of TGF-β type I receptors. |
Experimental Workflow for Comparative Analysis
The following sections outline a logical and stepwise approach to comprehensively benchmark this compound.
Synthesis and Preparation of Test Compounds
A reliable synthesis of this compound is paramount. One established method is the Vilsmeier-Haack reaction using 2-phenylimidazo[1,2-a]pyridine as the starting material.[13] The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
For all in vitro and cellular assays, stock solutions of the test compound and benchmark inhibitors should be prepared in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[14][15] Aliquots should be stored at -20°C to prevent degradation from repeated freeze-thaw cycles.[14][15] Working solutions are prepared by diluting the stock solution in the appropriate assay buffer or cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed a non-toxic level, typically below 0.5%.[15][16]
In Vitro Kinase Inhibition Assay: Determining IC50
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified, recombinant ALK5 kinase. This provides a direct measure of the compound's potency.
Protocol: ALK5 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits.[16]
-
Reagent Preparation :
-
Kinase Buffer: Prepare a buffer suitable for ALK5 activity (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[17]
-
Substrate: A generic kinase substrate, such as Myelin Basic Protein (MBP), or a specific peptide substrate for ALK5 can be used.
-
ATP: Prepare an ATP solution at a concentration close to the Km of ALK5 for ATP to ensure accurate measurement of competitive inhibition.[18]
-
Enzyme: Use purified, active recombinant human ALK5.
-
Test Compounds: Prepare a serial dilution of this compound and the benchmark inhibitors in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the kinase buffer, substrate, and ATP.
-
Initiate the reaction by adding 25 µL of the ALK5 enzyme solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis :
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay: Assessing Inhibition of TGF-β Signaling
To determine if the compound can inhibit ALK5 activity within a cellular context, a TGF-β-responsive reporter gene assay is employed. This assay measures the compound's ability to block the downstream transcriptional activity induced by TGF-β.
Protocol: TGF-β-Responsive Luciferase Reporter Assay
This protocol is based on established methods for measuring TGF-β signaling.[19]
-
Cell Culture and Transfection :
-
Use a suitable cell line that is responsive to TGF-β, such as the human lung adenocarcinoma cell line A549 or the mink lung epithelial cell line Mv1Lu.
-
Co-transfect the cells with a reporter plasmid containing a TGF-β-responsive promoter (e.g., a construct with tandem SMAD binding elements) driving the expression of firefly luciferase, and a control plasmid expressing Renilla luciferase for normalization.
-
-
Assay Procedure :
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound or benchmark inhibitors for 1 hour.
-
Stimulate the cells with a recombinant human TGF-β1 ligand (e.g., 5 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase expression for each inhibitor concentration.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Western Blot Analysis of SMAD2 Phosphorylation
To confirm that the inhibition of TGF-β signaling is due to the blockade of ALK5-mediated SMAD phosphorylation, a Western blot analysis is performed.
Protocol: Western Blot for Phospho-SMAD2
-
Cell Treatment and Lysis :
-
Seed a suitable cell line (e.g., A549) in 6-well plates.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the test compound and benchmark inhibitors at their respective IC50 concentrations for 1 hour.
-
Stimulate the cells with TGF-β1 for 30-60 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total SMAD2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-SMAD2 signal to the total SMAD2 signal.
-
Compare the levels of p-SMAD2 in treated cells to the TGF-β1 stimulated control to confirm inhibition.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Inhibitory Potency
| Compound | In Vitro ALK5 IC50 (nM) | Cellular TGF-β Signaling IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| RepSox | Experimental Value | Experimental Value |
| SB431542 | Experimental Value | Experimental Value |
| Galunisertib | Experimental Value | Experimental Value |
| A 83-01 | Experimental Value | Experimental Value |
The results from the Western blot will provide qualitative and semi-quantitative confirmation of the on-target effect of this compound. A significant reduction in the p-SMAD2/total SMAD2 ratio in the presence of the compound would strongly support its mechanism of action as an ALK5 inhibitor.
Visualizing the Experimental Logic and Pathway
Diagrams are essential for illustrating the experimental workflow and the targeted biological pathway.
Caption: Simplified TGF-β signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential ALK5 inhibitor. Successful outcomes from these experiments, demonstrating potent and selective inhibition of ALK5 both in vitro and in cellular models, would warrant further investigation.
Future studies could include:
-
Kinome-wide selectivity profiling: To assess the compound's specificity against a broad panel of kinases.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of cancer or fibrosis.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to optimize potency and pharmacokinetic properties.
By following the methodologies outlined in this guide, researchers can generate high-quality, reproducible data to rigorously evaluate the potential of this novel compound and contribute to the development of new therapeutics targeting the TGF-β signaling pathway.
References
-
SignalChem. (n.d.). TGF-β Signaling. Retrieved from [Link]
-
Wikipedia. (2023, December 29). TGF beta signaling pathway. Retrieved from [Link]
-
Tzavlaki, K., & Moustakas, A. (2020). TGF-β Signaling. Biomolecules, 10(3), 487. Retrieved from [Link]
-
JoVE. (2023, April 30). TGF - β Signaling Pathway. Retrieved from [Link]
-
Sino Biological. (n.d.). TGF-beta Signaling Pathway. Retrieved from [Link]
-
DelveInsight. (2023). TGF-Beta-1 Inhibitor - Pipeline Insight, 2023. Retrieved from [Link]
-
ResearchGate. (n.d.). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Retrieved from [Link]
-
Park, S. A., et al. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 6(10), 8147–8157. Retrieved from [Link]
-
ACS Publications. (2022, August 23). Inhibitors of Transforming Growth Factor Beta Receptor 1 (TGFβr1) May Enhance the Efficacy of Several Monoclonal Antibodies as Cancer Therapy. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
de Gooijer, M. C., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 28(10), 1438-1448.e3. Retrieved from [Link]
-
de Ligt, J., et al. (2006). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 147(2), 161–169. Retrieved from [Link]
-
Sawyer, J. S., et al. (2003). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 46(19), 3953–3956. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]
-
Wikipedia. (2023, December 29). TGF beta signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o927. Retrieved from [Link]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Video: TGF - β Signaling Pathway [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. sinobiological.com [sinobiological.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. a-83-01.com [a-83-01.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Characterization, and Comparative Biological Potential
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This fused bicyclic system is present in several marketed drugs, highlighting its clinical significance.[2] Within this promising class of molecules, 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a versatile synthetic intermediate and a potential bioactive agent in its own right.[3] Its molecular formula is C15H12N2O, with a molecular weight of approximately 236.27 g/mol .[3] The presence of a reactive carbaldehyde group at the 3-position, along with the specific substitution pattern of a methyl group at the 8-position and a phenyl group at the 2-position, offers a unique combination of steric and electronic properties that can be exploited for the development of novel therapeutics.[3] This guide provides a comprehensive cross-validation of the experimental data available for this compound and compares its potential with that of other key imidazo[1,2-a]pyridine derivatives.
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for the formylation of the imidazo[1,2-a]pyridine core. The Vilsmeier-Haack reaction is a widely employed and effective method for introducing a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring system.[3]
Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the synthesis of 3-formyl-imidazo[1,2-a]pyridines.[3]
Materials:
-
8-Methyl-2-phenylimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl3)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with stirring.
-
To this Vilsmeier reagent, add 8-Methyl-2-phenylimidazo[1,2-a]pyridine portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium carbonate (Na2CO3).
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Data
This compound is a yellow solid at room temperature.[3] It exhibits fluorescence in the blue and violet regions of the electromagnetic spectrum upon excitation with ultraviolet light.[3]
| Property | Value | Reference |
| Molecular Formula | C15H12N2O | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Physical State | Yellow solid | [3] |
| Melting Point | 132-133 °C | [4] |
| Rf | 0.49 (petroleum ether / ethyl acetate = 4:1) | [4] |
| 13C NMR (100 MHz, CDCl3) δ (ppm) | 179.7, 158.3, 146.0, 131.9, 131.5, 130.0, 129.7, 129.7, 129.0, 126.7, 123.5, 120.8, 117.6 | [4] |
Biological Activities and Comparative Analysis
While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been thoroughly investigated, revealing significant potential in oncology and infectious diseases.[1][2] The structural features of the title compound suggest that it is a promising candidate for further pharmacological investigation.[3]
Anticancer Potential: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6]
This protocol outlines a general method for assessing the inhibitory activity of a compound on the PI3K/Akt/mTOR pathway in cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., a known PI3K inhibitor)
-
Lysis buffer
-
Primary antibodies against total and phosphorylated Akt, S6K1, and 4E-BP1
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting apparatus and reagents
Procedure:
-
Culture the chosen cancer cell line to an appropriate confluence.
-
Treat the cells with varying concentrations of the test compound and a positive control for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins (total and phosphorylated forms).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Workflow for PI3K/Akt/mTOR pathway inhibition assay.
The following table compares the reported anticancer activities of several imidazo[1,2-a]pyridine derivatives that have been shown to inhibit the PI3K/Akt/mTOR pathway or exhibit cytotoxicity against cancer cell lines.
| Compound | Target/Activity | IC50 | Cell Line | Reference |
| This compound | Potential PI3K/Akt/mTOR inhibitor | Data not available | - | - |
| Compound 14c (an 8-morpholinoimidazo[1,2-a]pyrazine derivative) | PI3Kα kinase inhibition | 1.25 µM | A549, PC-3, MCF-7 | [7][8] |
| IP-5 (an imidazo[1,2-a]pyridine derivative) | Cytotoxicity | 45 µM | HCC1937 | [7][8] |
| IP-6 (an imidazo[1,2-a]pyridine derivative) | Cytotoxicity | 47.7 µM | HCC1937 | [7][8] |
The aldehyde functionality at the C3 position of this compound provides a reactive handle for the synthesis of a diverse library of derivatives, which could lead to the discovery of potent and selective anticancer agents.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][9] The mechanism of action often involves the inhibition of essential bacterial enzymes.[10]
A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compound (this compound)
-
Positive control (e.g., a known antibiotic)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Workflow for antimicrobial susceptibility testing (MIC determination).
The following table presents the antimicrobial activity of representative imidazo[1,2-a]pyridine derivatives.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| This compound | - | Data not available | - |
| Compound 4e (an azo-based imidazo[1,2-a]pyridine) | P. aeruginosa, S. aureus | 0.5 | [11] |
| Compound 4e (an azo-based imidazo[1,2-a]pyridine) | E. coli CTXM, K. pneumoniae NDM | 0.5-0.7 | [11] |
The diverse biological activities of the imidazo[1,2-a]pyridine scaffold suggest that this compound is a valuable starting point for the development of novel antimicrobial agents.
Conclusion
This compound is a readily accessible heterocyclic compound with a well-defined synthesis and clear physicochemical characteristics. While direct biological data for this specific molecule is emerging, a comprehensive analysis of structurally related imidazo[1,2-a]pyridine derivatives strongly supports its potential as a valuable scaffold in drug discovery. Its demonstrated role as a synthetic intermediate, coupled with the potent anticancer and antimicrobial activities observed in its analogues, positions this compound as a high-priority candidate for further investigation. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to unlock the full therapeutic potential of this promising molecule.
References
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sciensage.info [sciensage.info]
- 3. Buy this compound | 524724-72-9 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Quality Control of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive comparison of analytical methodologies for the quality control of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate and potential active pharmaceutical ingredient (API) in drug development. The selection and validation of appropriate analytical methods are paramount to ensuring the identity, purity, and stability of this compound, in line with global regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Critical Role of Quality Control
This compound belongs to the imidazopyridine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules.[1] Its quality control is essential to guarantee the consistency, safety, and efficacy of any downstream pharmaceutical product. A robust analytical framework ensures the accurate quantification of the compound, the detection and control of process-related impurities, and the assessment of its stability under various environmental conditions.
This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (FT-IR and NMR) for the comprehensive quality control of this specific molecule. The principles of method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), will be a central theme.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment
For non-volatile and thermally stable compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique.[3] Its versatility, reproducibility, and high resolving power make it ideal for both quantitative purity determination and the monitoring of degradation products.
Rationale for Method Selection
The structural similarity of the target compound to Zolpidem, a well-characterized imidazopyridine-based drug, provides a strong basis for HPLC method development. Published stability-indicating methods for Zolpidem and its related compounds serve as an excellent starting point for establishing chromatographic conditions.[2][4][5][6] The presence of chromophores in the imidazopyridine and phenyl rings allows for sensitive detection using a UV detector.
Proposed Stability-Indicating HPLC Method
The following method is proposed as a starting point for the analysis of this compound and requires validation according to ICH Q2(R1) guidelines.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Mobile Phase: A gradient elution is often necessary to separate the main component from potential impurities with different polarities. A suitable starting point would be a mixture of an aqueous buffer and an organic solvent.
-
Solvent A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient from 40% to 70% Solvent B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, a detection wavelength of approximately 254 nm is likely to provide good sensitivity for both the parent compound and related impurities.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 0.5 mg/mL.
Method Validation: A Self-Validating System
The proposed method must be rigorously validated to ensure it is fit for its intended purpose. The following validation parameters, as defined by ICH Q2(R1), should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[7][8] These studies expose the drug substance to various stress conditions to generate potential degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.[5]
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.[5]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After each stress condition, the samples are diluted to the target concentration and analyzed by the proposed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main peak of this compound.
Caption: Workflow for Forced Degradation Study and HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For a relatively large molecule like this compound (MW: 236.27 g/mol ), its volatility is expected to be low, making direct analysis by GC challenging without derivatization.[1] The high temperatures required for volatilization could also lead to thermal degradation.
Suitability Assessment
The primary application of GC-MS in the quality control of this compound would likely be for the analysis of volatile organic impurities, such as residual solvents from the synthesis process, rather than for the assay of the main component. Headspace GC-MS is particularly effective for this purpose as it minimizes matrix effects.[10][11]
Comparison with HPLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. |
| Primary Use Case | Purity, assay, and stability-indicating analysis. | Analysis of volatile impurities (e.g., residual solvents). |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for non-volatile analytes. |
| Operating Temperature | Typically near ambient. | High temperatures required for volatilization. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly for trace analysis of volatile compounds. |
Spectroscopic Methods: Essential for Identity Confirmation
Spectroscopic techniques provide crucial information about the molecular structure and are indispensable for confirming the identity of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.[12][13][14] It is an excellent tool for identity confirmation in a quality control setting.
Experimental Protocol for FT-IR Identity Test:
-
Acquire a reference spectrum of a well-characterized batch of this compound.
-
For each new batch, acquire a spectrum under the same conditions (e.g., using an Attenuated Total Reflectance (ATR) accessory).
-
Compare the spectrum of the test sample with the reference spectrum. The positions and relative intensities of the major absorption bands should be concordant.
-
Key expected vibrational bands include: C=O stretch (aldehyde), C=N and C=C stretches (aromatic and imidazopyridine rings), and C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating molecular structure.[15] While typically used in research and development for structural confirmation, quantitative NMR (qNMR) is also gaining traction in pharmaceutical quality control for purity assessment without the need for a specific reference standard for each impurity.[16][17][18][19]
Experimental Protocol for ¹H-NMR Identity and Purity Assessment:
-
Dissolve a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H-NMR spectrum using appropriate acquisition parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Identity Confirmation: The chemical shifts, splitting patterns, and integration values of the signals in the spectrum should be consistent with the known structure of this compound.
-
Purity Assessment (qNMR): The purity of the sample can be calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Caption: Logical Relationship of Analytical Methods for Quality Control.
Conclusion and Recommendations
For the comprehensive quality control of this compound, a multi-faceted approach is recommended. A validated, stability-indicating RP-HPLC method should be the cornerstone for assessing purity, assay, and stability. Spectroscopic methods, particularly FT-IR and NMR, are essential for unambiguous identity confirmation. While GC-MS is less suited for the analysis of the main compound due to its probable low volatility, it serves as a valuable complementary technique for the control of volatile impurities. The adoption of these orthogonal analytical techniques, grounded in the principles of method validation, will ensure a robust quality control strategy throughout the lifecycle of this promising pharmaceutical compound.
References
- Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis.
- Li, Q., et al. (2020). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. Expert Opinion on Drug Delivery, 17(4), 551-571.
- Pushpalatha, P., et al. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Journal of Chemical Metrology, 6(1), 1-8.
- Jain, D., et al. (2013). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 78(10), 1479-1490.
- Pauli, G. F., et al. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16.
- Souri, E., et al. (2012). Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products. The Open Analytical Chemistry Journal, 6, 28-33.
- Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.
- Patil, S. S., & Bhinge, S. D. (2021). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Journal of Applied Pharmaceutical Science, 11(05), 001-010.
- Lambda Scientific. (n.d.). Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries.
- Smolecule. (n.d.). This compound.
- Bakshi, M., & Singh, S. (2002). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- International Journal of Scientific Development and Research. (2021). Applications of FTIR Spectroscopy: Review. IJSDR, 6(5).
- ACG Publications. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC.
- Derle, D. V., et al. (2013). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 5(12), 1034-1043.
- ResearchGate. (2012). Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Yaripour, S., et al. (2015). Development and Validation of a Stability-Indicating Reversed Phase Hplc Method for the Quality Control of Zolpidem in Bulk and Tablet Dosage Forms. Journal of Analytical Chemistry, 70(10), 1264-1271.
- Zavareh, E. R., et al. (2015). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column.
- Patan, A., et al. (2017). Development, Validation and Stability indicating new RP-HPLC method for the Determination of Zolpidem tartrate in pure and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology, 10(10), 3424-3431.
- Oxford Academic. (2015, March 8). Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column.
- Li, Z., et al. (2006). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography.
- Saravanan, V. S., & Revathi, R. (2014). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Journal of Pharmaceutical Sciences and Research, 6(3), 128-131.
- ResearchGate. (2011). Development and validation of RP-HPLC method for the estimation of zolpidem tartrate in tablets.
- Sci-Hub. (n.d.). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography.
- Chemsrc. (2025, August 21). 2-phenylimidazo[1,2-a]pyridine.
- European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from European Pharmaceutical Review website.
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
- LCGC International. (2010). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 23(10), 514-522.
- ERIC. (2017, March). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine.
- PubMed. (1998). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 41(26), 5118-5131.
- BLD Pharm. (n.d.). 4105-21-9|2-Phenylimidazo[1,2-a]pyridine.
- PMC. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
- NIH. (n.d.). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions.
- ResearchGate. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products [benthamopenarchives.com]
- 3. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography / Journal of Chromatography A, 2006 [sci-hub.box]
- 12. richmondscientific.com [richmondscientific.com]
- 13. Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 15. veeprho.com [veeprho.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on the structure-activity relationship (SAR) of a specific series of these compounds: 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its analogs. These molecules have emerged as a promising class of anticancer agents, and understanding how subtle structural modifications impact their biological activity is crucial for the rational design of more potent and selective therapeutics.
Core Scaffold and Rationale for Investigation
The this compound core possesses a unique combination of structural features that contribute to its biological activity. The imidazo[1,2-a]pyridine system provides a rigid, bicyclic framework that can effectively interact with biological targets. The substitution pattern, including the methyl group at position 8, the phenyl ring at position 2, and the carbaldehyde at position 3, offers multiple points for chemical modification to explore and optimize anticancer potency.
The rationale for investigating analogs of this scaffold is to systematically probe the chemical space around these key positions to identify modifications that enhance cytotoxicity against cancer cells, improve selectivity, and elucidate the mechanism of action. Key areas of modification often include:
-
Substitution on the 2-phenyl ring: Introducing various electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, affecting its binding to target proteins.
-
Modification of the 3-carbaldehyde group: This reactive aldehyde functionality can be a key pharmacophore or can be transformed into other functional groups to alter the compound's chemical properties and biological interactions.
-
Alterations at other positions of the imidazo[1,2-a]pyridine core: While this guide focuses on the title scaffold, it is important to note that modifications at positions such as 6 and 7 have also been explored in the broader class of imidazo[1,2-a]pyridines.
Comparative Analysis of Anticancer Activity
The anticancer effects of these compounds are often attributed to their ability to inhibit critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, or to induce apoptosis through mechanisms like caspase activation.[1][2]
Below, we present a synthesized comparison based on published data for various imidazo[1,2-a]pyridine analogs, highlighting the impact of specific structural modifications on their anticancer activity.
| Compound Series | Key Structural Modifications | Cancer Cell Lines Tested | Observed IC50 Values | Key SAR Insights | Reference |
| 2-Aryl-3-aminoimidazo[1,2-a]pyridines | Varied aryl groups at C-2 and amino substitutions at C-3. | MCF-7 (breast), HT-29 (colon), B16F10 (melanoma) | Ranging from 9.60 µM to >200 µM | Introduction of a 2,4-difluorophenyl group at C-2 and a p-fluorophenyl amine at C-3 resulted in the most potent analog against MCF-7 cells.[3] | [3] |
| 3-N/O/S-methyl-imidazo[1,2-a]pyridines | 2-halo, aryl, styryl, and phenylethynyl substitutions at C-2 with N/O/S-methyl linkage at C-3. | MCF-7, MDA-MB-231 (breast), MiaPaca-2 (pancreatic), A549 (lung), PC-3 (prostate), HCT-116 (colon) | Ranging from 3.5 µM to 61.1 µM | A 2-styryl substituted analog with a 3-N-methyl linkage (compound 5b) showed the best anticancer potential across all tested cell lines.[4] | [4] |
| 8-Morpholinoimidazo[1,2-a]pyrazine Carboxamides | Phenylpyridine/phenylpyrimidine-carboxamides attached to an 8-morpholinoimidazo[1,2-a]pyrazine core. | A549 (lung), PC-3 (prostate), MCF-7 (breast) | Ranging from 6.39 µM to 74.9 µM | Phenylpyrimidine-carboxamides were generally more cytotoxic than phenylpyridine-carboxamides. Electron-donating groups on the benzene ring were beneficial for cytotoxicity.[5] | [5] |
Note: The table above is a synthesis of data from different studies and should be interpreted with caution as experimental conditions may vary.
Key Structure-Activity Relationship Insights
From the available literature, several key SAR trends for the anticancer activity of imidazo[1,2-a]pyridine derivatives can be deduced:
-
Importance of the C-2 Aryl Group: The nature and substitution pattern of the aryl group at the 2-position significantly influence cytotoxicity. Electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance potency.[3]
-
Role of the C-3 Substituent: The functionality at the 3-position is a critical determinant of activity. While the initial focus is on the carbaldehyde, its conversion to other groups like amines or amides can lead to potent anticancer agents.[3][4]
-
Influence of Substituents on the Imidazo[1,2-a]pyridine Core: Modifications on the pyridine ring of the core, such as the introduction of a methyl group at the 8-position, can impact the overall conformation and electronic properties of the molecule, thereby affecting its biological activity.
Experimental Protocols
To provide a practical context for researchers, this section outlines typical experimental procedures for the synthesis and biological evaluation of these compounds.
General Synthesis of this compound
The synthesis of the core scaffold is often achieved through a multi-step process. A common and effective method is the Vilsmeier-Haack formylation.
Step 1: Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine
A mixture of 3-methylpyridin-2-amine and 2-bromo-1-phenylethan-1-one in a suitable solvent like ethanol is refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product, which is then filtered, washed, and purified by recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation
To a solution of 8-methyl-2-phenylimidazo[1,2-a]pyridine in anhydrous dimethylformamide (DMF) at 0°C, phosphorus oxychloride (POCl3) is added dropwise. The reaction mixture is then stirred at an elevated temperature (e.g., 90°C) for a few hours. After completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product. The product is then collected by filtration, washed with water, and purified.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizing the SAR and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key modification points on the core scaffold and their influence on anticancer activity.
Caption: A typical experimental workflow for the synthesis and evaluation of novel anticancer compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data, though fragmented for this specific analog series, clearly indicates that modifications at the C-2 phenyl ring and the C-3 position are critical for modulating cytotoxic potency.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs derived from this core structure. Such studies will be instrumental in building a more comprehensive SAR understanding, identifying lead compounds with improved anticancer profiles, and ultimately contributing to the development of new and effective cancer therapies. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers embarking on such investigations.
References
- A series of imido-heterocycle compounds were designed, synthesized, characterized, and evaluated for the anticancer potential using breast (MCF-7 and MDA MB-231), pancreatic (PANC-1), and colon (HCT-116 and HT-29) cancer cell lines and normal cells, while normal cells showed no toxicity. Among the screened compounds, 4h exhibited the best anticancer potential with IC50 values ranging from 1 to 5.5 μM. (Source: Not publicly available)
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (Source: Organic & Biomolecular Chemistry)
- Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorg Chem. 2022 Aug:125:105882.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (Source: PMC)
- Structure–activity relationships of the synthesized compounds 9–19.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (Source: Not publicly available)
- Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Compar
- FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (Source: RSC Advances)
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (Source: PubMed)
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (Source: NIH)
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (Source: PMC)
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. (Source: Organic Chemistry Portal)
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (Source: MDPI)
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (Source: PubMed)
- Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Fluorophores: A Photophysical Comparison
For researchers and drug development professionals, the selection of a fluorescent marker is a critical decision that influences experimental outcomes, from cellular imaging to high-throughput screening. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its remarkable and tunable photophysical properties.[1] This guide provides an in-depth comparison of different imidazo[1,2-a]pyridine fluorophores, grounded in experimental data and established protocols, to empower you to make informed decisions for your specific application.
The Imidazo[1,2-a]pyridine Core: A Foundation for Brightness and Sensitivity
The imidazo[1,2-a]pyridine core is a rigid, planar bicyclic aromatic system. This inherent rigidity is advantageous as it minimizes non-radiative decay pathways that can quench fluorescence, leading to intrinsically higher quantum yields. Furthermore, the fused ring system possesses a rich π-electron network that is highly susceptible to modification. By strategically placing substituents at various positions (primarily C2, C3, and C7), we can exquisitely tune the molecule's electronic and, consequently, its photophysical properties.[2]
Key Photophysical Parameters: A Comparative Analysis
The utility of a fluorophore is defined by several key metrics. Here, we compare how different substitution patterns on the imidazo[1,2-a]pyridine core influence these critical parameters.
The absorption and emission maxima dictate the hardware (e.g., lasers, filters) required for an experiment and the potential for spectral overlap or "crosstalk" with other fluorescent molecules.
-
Unsubstituted Core: The parent imidazo[1,2-a]pyridine absorbs in the UV region and emits in the violet-blue part of the spectrum.[3]
-
Effect of Electron-Donating Groups (EDGs): Attaching EDGs (e.g., -OCH₃, -N(CH₃)₂) to the 2-phenyl ring generally results in a bathochromic (red) shift in both absorption and emission. This is due to the stabilization of the excited state through intramolecular charge transfer (ICT).[4]
-
Effect of Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., -CN, -NO₂) can lead to more complex behavior. While often causing a red-shift, strong EWGs like the nitro group (-NO₂) can sometimes quench fluorescence entirely.[3]
-
Extended π-Conjugation: Extending the π-system, for instance by replacing a phenyl ring with a biphenyl or naphthyl group, consistently leads to significant red-shifts. This strategy is often employed to push emission towards the green and red regions of the spectrum, which is beneficial for biological applications to minimize autofluorescence.[5]
A high molar extinction coefficient signifies a high probability of absorbing a photon at a given wavelength, which is a prerequisite for bright fluorescence. Imidazo[1,2-a]pyridines generally exhibit high ε values, often in the range of 10⁴ to 10⁵ M⁻¹cm⁻¹.
The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. This is a paramount parameter for any application requiring high sensitivity.
-
Substitution Impact: Electron-donating substituents on the 2-phenyl ring have been shown to improve the luminescence performance of these compounds.[2] For instance, the introduction of a hydroxylmethyl group at position 3 has been demonstrated to enhance fluorescence intensity compared to the unsubstituted parent fluorophore.[3][6] Conversely, the presence of a nitro group is known to destroy fluorescence.[3]
-
Typical Values: Well-designed imidazo[1,2-a]pyridine derivatives can exhibit quantum yields ranging from 0.2 to over 0.7.[2]
The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is highly desirable as it minimizes self-absorption (re-absorption of emitted photons by other fluorophores) and simplifies the optical setup by allowing for more effective separation of excitation and emission light. Many imidazo[1,2-a]pyridine derivatives are noted for their large Stokes shifts, which can be beneficial for applications like cellular imaging.[7][8]
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is typically in the nanosecond range for imidazo[1,2-a]pyridines and is sensitive to the local microenvironment (e.g., viscosity, polarity, presence of quenchers).[4][9] This sensitivity makes them excellent candidates for sensing applications.
Comparative Data of Selected Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the photophysical properties of a selection of imidazo[1,2-a]pyridine derivatives to illustrate the structure-property relationships discussed.
| Derivative | Substituents | Solvent | λabs (nm) | λem (nm) | ΦF | Stokes Shift (nm) | Reference |
| Unsubstituted Imidazo[1,2-a]pyridine | - | Various | ~330-350 | ~370-400 | Moderate | ~40-50 | [3] |
| 2-Aryl-3-hydroxymethyl-imidazo[1,2-a]pyridines | 2-Aryl, 3-CH₂OH | Various | ~340-380 | ~390-450 | Enhanced | ~50-70 | [3] |
| 2-Phenyl-imidazo[1,2-a]pyridines with EDGs/EWGs | 2-Phenyl with various EDGs and EWGs | Acetonitrile | Varies | Varies | 0.2 - 0.7 | Varies | [2] |
| 1-Phenylimidazo[1,5-a]pyridines | 1-Phenyl | Acetonitrile | ~360-380 | ~470-520 | up to 0.44 | Large (~100) | [7] |
| V-shaped bis-Imidazo[1,2-a]pyridines | Varied EDGs and EWGs on periphery | Various | Varies | Near-UV to Deep-Blue | High | Varies | [4] |
Note: The exact values can vary depending on the solvent and specific substitution pattern.
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of photophysical data, standardized protocols are essential.
-
Preparation of Solutions: Prepare a stock solution of the fluorophore in a suitable solvent (e.g., spectroscopic grade acetonitrile or ethanol) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in the same solvent.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution from ~250 nm to 600 nm. The wavelength of maximum absorbance is λabs.
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm. The wavelength of maximum emission is λem.
-
The relative method, using a well-characterized standard, is most common.
-
Standard Selection: Choose a quantum yield standard with absorption and emission properties close to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the emission spectra of both the sample and the standard at the same excitation wavelength.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements.[10]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.[11]
-
Data Acquisition:
-
The sample is excited with the pulsed source at a high repetition rate.
-
The electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.[10]
-
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the lifetime (τ). An Instrument Response Function (IRF) is measured and used in the fitting process to account for the temporal spread of the instrument itself.[9][12]
Visualizing Workflows and Relationships
To better understand the process of fluorophore characterization and the factors influencing their properties, the following diagrams are provided.
Caption: Experimental workflow for the characterization of a new imidazo[1,2-a]pyridine fluorophore.
Caption: Structure-property relationships in imidazo[1,2-a]pyridine fluorophores.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold offers a versatile and robust platform for the development of high-performance fluorophores. By understanding the fundamental relationships between chemical structure and photophysical properties, researchers can select or design probes tailored to their specific needs, from deep-blue emitters for OLEDs to red-shifted dyes for in-vivo imaging.[4] The continued exploration of novel substitution patterns and the conjugation of these fluorophores to biomolecules will undoubtedly lead to next-generation tools for scientific discovery and diagnostics.
References
-
Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 77. [Link]
-
de F. P. L. e. Silva, F., et al. (2018). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ChemPhotoChem, 2(8), 689-699. [Link]
-
Azougagh, O., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Barolo, C., et al. (2023). New substituted imidazo[1,5-a]pyridines with tuned emission for fluorescence cell imaging. Dyes and Pigments, 209, 110931. [Link]
-
Wang, Y., et al. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 2(4), 934-940. [Link]
-
Edinburgh Instruments. (2023). Determining Fluorescence Lifetimes. [Link]
-
Cariati, E., et al. (2017). Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry - An Asian Journal, 12(16), 2055-2063. [Link]
-
Singh, M., & Kumar, A. (2023). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 29(1), 21. [Link]
-
Velázquez-Olvera, L., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
Pineda, A. O., et al. (2021). New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Dyes and Pigments, 184, 108819. [Link]
-
Kumar, S., et al. (2020). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Organic & Biomolecular Chemistry, 18(3), 481-486. [Link]
-
Li, Z., et al. (2012). Experimental setup for fluorescence lifetime measurement. ResearchGate. [Link]
-
Datta, R., et al. (2020). Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. Journal of Biomedical Optics, 25(7), 071203. [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. [Link]
-
Melo, L. A., & Viter, R. (2020). Fluorescence lifetime measurements with simple correction for instrument temporal response in the advanced undergraduate laboratory. American Journal of Physics, 88(11), 990-996. [Link]
-
Kumar, M., et al. (2021). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Journal of Hazardous Materials, 403, 123620. [Link]
-
Lim, H. S., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 1021. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horiba.com [horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. edinst.com [edinst.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound with significant utility in medicinal chemistry and synthetic applications.[1] By moving beyond mere procedural lists, we will explore the causality behind these disposal protocols, ensuring a framework of safety and scientific integrity for your laboratory operations.
Hazard Identification and Inherent Risk Profile
A specific, publicly available Safety Data Sheet (SDS) for this compound is not available. Therefore, a conservative risk assessment must be performed based on the known hazards of its structural components: the imidazo[1,2-a]pyridine core and the aromatic aldehyde functional group. Analysis of closely related analogs, such as 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde and 3-Pyridinealdehyde, allows us to establish a presumed hazard profile.[2][3][4]
The imidazo[1,2-a]pyridine scaffold is a core component in many biologically active molecules.[1][5] The aldehyde group is a reactive functional moiety.[6] Based on available data for analogous structures, this compound should be handled as, at minimum, acutely toxic if swallowed and a potential skin sensitizer.[4] It is also prudent to assume it causes skin and eye irritation and may cause respiratory irritation upon inhalation of its dust.[3]
| Presumed Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Basis for Presumption |
| Acute Oral Toxicity | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed | Data for 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde.[4] |
| Skin Sensitization | GHS07: Exclamation Mark | Warning | H317: May cause an allergic skin reaction | Data for 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde.[4] |
| Skin Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation | Data for 3-Pyridinealdehyde.[3] |
| Serious Eye Damage | GHS08: Health Hazard | Danger | H318: Causes serious eye damage | Data for 3-Pyridinealdehyde.[3] |
| Respiratory Irritation | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation | Data for 3-Pyridinealdehyde.[3] |
This profile dictates that the compound must be managed as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer system. [7][8]
Core Disposal Principle: Segregation and Professional Management
The primary and most compliant method for disposing of this compound and its associated waste is through a licensed environmental waste management contractor.[9][10] All waste streams containing this compound must be segregated, properly labeled, and stored in a designated satellite accumulation area until collection.[8]
Causality: The complex heterocyclic structure and its potential biological activity mean that its fate and effects in aquatic environments are unknown. Furthermore, thermal decomposition during incineration can generate toxic byproducts such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[11][12] Professional disposal facilities are equipped with high-temperature incinerators and off-gas scrubbing systems designed to handle such compounds in compliance with environmental regulations like those set by the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[13][14][15]
Personal Protective Equipment (PPE) for Disposal Operations
Safe handling during waste consolidation and disposal is paramount. The following PPE is mandatory to prevent exposure via inhalation, ingestion, or skin contact.[16][17][18]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[2]
-
Eye Protection: Chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.[16]
-
Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood to prevent inhalation of dust.[18][19]
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste. The following decision-making workflow should be followed.
Caption: Disposal decision workflow for generated waste.
Protocol A: Disposal of Solid Waste and Concentrated/Bulk Liquids
This is the standard procedure for the unused solid reagent, materials from a spill cleanup, and any concentrated or large volumes of liquid waste.
-
Waste Segregation: Designate a specific, compatible waste container for "Nitrogen-Containing Heterocyclic Organic Solids" or "Halogen-Free Organic Liquids," as appropriate. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of leaks or damage.[10]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages. Do not use abbreviations.[8]
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[13]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (e.g., 12 months for academic labs under EPA Subpart K), contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.[13]
Protocol B: In-Lab Neutralization of Small-Scale, Dilute Aqueous Waste Streams (Alternative)
This protocol should only be considered for small quantities (e.g., < 1 L) of dilute aqueous solutions where the primary hazard is the aldehyde functionality. This procedure must be approved and validated by your institution's EHS office before implementation. The goal is to convert the reactive aldehyde to a less hazardous substance.
Causality of Method: This procedure utilizes sodium pyrosulfite (also known as sodium metabisulfite), which effectively neutralizes aldehydes by forming a stable, non-toxic bisulfite addition product.[20] This method is advantageous because the reagent is a stable powder and the reaction proceeds quickly at ambient temperature without pH adjustment.[20]
-
Verification: Ensure the aqueous waste stream does not contain other significant hazards (e.g., heavy metals, halogenated solvents) that would preclude this treatment method.
-
Location: Perform this procedure in a functioning chemical fume hood.
-
Reagent Preparation: For every 1 gram of estimated dissolved aldehyde compound, use approximately 1.5-2.0 grams of sodium pyrosulfite (Na₂S₂O₅). This ensures a stoichiometric excess.
-
Neutralization:
-
Place the aqueous waste in an appropriately sized beaker or flask with magnetic stirring.
-
Slowly add the pre-weighed sodium pyrosulfite powder to the stirring solution.
-
Continue stirring for a minimum of 30 minutes to ensure the reaction goes to completion.[20]
-
-
Confirmation of Neutralization: Before disposal, the absence of the aldehyde must be confirmed. This can be done using a simple qualitative test, such as a 2,4-dinitrophenylhydrazine (2,4-DNPH) test. A negative test (no precipitate formation) indicates successful neutralization.
-
Final Disposal: Once neutralization is confirmed, consult with your EHS office. Depending on local regulations and the final composition of the solution, it may be permissible for drain disposal with copious amounts of water. Do not dispose of the treated solution without explicit approval from EHS.
Emergency Spill Management
Accidental spills must be managed immediately and safely.[17]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
-
Isolate and Ventilate: Ensure the fume hood is operational. Restrict access to the spill area.
-
Don PPE: Wear the full PPE as described in Section 3.
-
Containment: For a solid spill, gently cover the powder with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not sweep the dry powder.
-
Cleanup: Carefully scoop the contaminated absorbent material into the designated solid waste container (Protocol A).
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the solid waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage the tools of our research with the highest degree of responsibility.
References
-
Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
European Chemicals Agency (ECHA). ECHA - European Union. Available at: [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]
-
Li, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]
- Young, R. (1996). Method of neutralizing aldehyde-containing waste waters and the like. U.S. Patent No. 5,545,336.
-
MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance - ECHA. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
Ted Pella, Inc. Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Available at: [Link]
-
Gancarz, R., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Michigan State University Department of Chemistry. Aldehydes and Ketones. Available at: [Link]
-
MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]
-
European Chemicals Agency (ECHA). (2020). Know your obligations when exporting hazardous chemicals outside the EU. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020). Safety. Available at: [Link]
-
European Chemicals Agency (ECHA). Extended safety data sheets. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
European Chemicals Agency (ECHA). (2020). How to track hazardous substances in the supply chain. YouTube. Available at: [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Leah4sci. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Available at: [Link]
-
European Chemicals Agency (ECHA). Pyridine-2-carbaldehyde - Registration Dossier. Available at: [Link]
-
MDPI. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
PubMed. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Available at: [Link]
Sources
- 1. Buy this compound | 524724-72-9 [smolecule.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echa.europa.eu [echa.europa.eu]
- 13. epa.gov [epa.gov]
- 14. Homepage - ECHA [echa.europa.eu]
- 15. Guidance - ECHA [echa.europa.eu]
- 16. hscprep.com.au [hscprep.com.au]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Safe Handling of 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The information herein is synthesized from established safety protocols for analogous chemical structures and general laboratory best practices, ensuring a cautious and comprehensive approach to handling this compound.
Hazard Assessment and Risk Mitigation
Based on the hazard classifications of similar compounds, this compound should be treated as a substance that is potentially harmful if swallowed and may cause an allergic skin reaction. Studies on other imidazo-based heterocyclic derivatives have also suggested the potential for cytotoxicity and, at high doses, hepatic damage.[2][3]
Key Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.
-
Skin and Eye Irritation: May cause irritation to the skin and serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7][8]
Due to these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10][11] | To protect against accidental splashes to the eyes and face, which could cause serious irritation or damage. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Consult the glove manufacturer's chemical resistance guide for specific breakthrough times. | To prevent skin contact, which may lead to irritation or sensitization. Double-gloving provides an additional layer of protection. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[9][11] | To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9][12] | To prevent the inhalation of any dusts or aerosols, which could cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The container should be tightly sealed.
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible.[14]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols. Use appropriate tools to minimize the generation of dust.
-
Experimental Setup: All experimental procedures involving this compound should be performed within the fume hood.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of the target compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[15] Do not dispose of this compound down the drain or in the regular trash.[16]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Caption: Workflow for responding to a chemical spill of the target compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and fostering a secure laboratory environment.
References
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Available at: [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]
-
Toxicological Evaluation of Imidazo-Based Heterocyclic Derivatives: In-vitro and In-Vivo Acute Toxicity Studies. AMiner. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College. Available at: [Link]
-
Protective Equipment. American Chemistry Council. Available at: [Link]
-
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet. Angene Chemical. Available at: [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Buy this compound | 524724-72-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. wm.edu [wm.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
